3-Amino-3-methylbutanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-amino-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-5(2,6)3-4(7)8/h3,6H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQAIWOMJQWGSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375421 | |
| Record name | 3-amino-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625-05-8 | |
| Record name | 3-amino-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-AMINO-3-METHYLBUTANOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 3-Amino-3-methylbutanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-methylbutanoic acid, also known as β-aminoisovaleric acid, is a non-proteinogenic β-amino acid. Its structure, featuring a quaternary α-carbon, imparts unique conformational properties, making it a valuable building block in the synthesis of peptidomimetics, pharmaceuticals, and other bioactive molecules. The incorporation of this amino acid can enhance metabolic stability and introduce specific structural constraints in peptide-based drugs. This technical guide provides a comprehensive overview of the chemical synthesis and characterization of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various chemical suppliers and databases.[1][2][3][4]
| Property | Value |
| CAS Number | 625-05-8[1][2][3] |
| Molecular Formula | C₅H₁₁NO₂[1][2] |
| Molecular Weight | 117.15 g/mol [1][2] |
| Melting Point | 232-233 °C[3] |
| Appearance | White to off-white crystalline solid or powder |
| IUPAC Name | This compound[1] |
Synthesis of this compound
The synthesis of this compound can be effectively achieved through established methods for α,α-disubstituted amino acid synthesis, primarily the Bucherer-Bergs and Strecker syntheses, both of which utilize acetone (B3395972) as the starting material.
Bucherer-Bergs Synthesis
The Bucherer-Bergs reaction is a two-step process that first involves the formation of a hydantoin (B18101) intermediate from a ketone, followed by hydrolysis to yield the desired amino acid. For this compound, the intermediate is 5,5-dimethylhydantoin (B190458).
Workflow for Bucherer-Bergs Synthesis
Caption: Workflow for the Bucherer-Bergs synthesis of this compound.
Experimental Protocols:
Step 1: Synthesis of 5,5-Dimethylhydantoin
This protocol is adapted from a well-established procedure for the synthesis of 5,5-dimethylhydantoin.
-
Materials:
-
Acetone cyanohydrin (1 mole)
-
Ammonium (B1175870) carbonate (1.31 moles)
-
Water
-
Diethyl ether
-
-
Procedure:
-
In a suitable reaction vessel, thoroughly mix acetone cyanohydrin and freshly powdered ammonium carbonate.
-
Warm the mixture on a steam bath, preferably in a fume hood, and stir continuously with a thermometer. The reaction is typically initiated at around 50°C and maintained between 68-80°C for approximately 3 hours.
-
To drive the reaction to completion and decompose any excess ammonium carbonate, increase the temperature to 90°C and hold until gas evolution ceases (approximately 30 minutes).
-
Cool the reaction mixture, which should solidify upon cooling.
-
Dissolve the solid residue in a minimal amount of hot water (e.g., 100 mL).
-
Treat the hot solution with activated charcoal to decolorize, and then filter it through a pre-heated filter to prevent premature crystallization.
-
Concentrate the filtrate by heating until crystals begin to form at the surface.
-
Cool the solution in an ice bath to induce crystallization.
-
Collect the white crystals of 5,5-dimethylhydantoin by suction filtration, wash with small portions of cold diethyl ether, and air dry.
-
Further crops of crystals can be obtained by concentrating the mother liquor. The product can be recrystallized from boiling water for higher purity.
-
Step 2: Hydrolysis of 5,5-Dimethylhydantoin to this compound
This is a general procedure for the alkaline hydrolysis of hydantoins.
-
Materials:
-
5,5-Dimethylhydantoin (1 mole)
-
Barium hydroxide (B78521) octahydrate (or Sodium Hydroxide)
-
Sulfuric acid (if using Ba(OH)₂) or Hydrochloric acid (if using NaOH)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, prepare a solution of 5,5-dimethylhydantoin in an aqueous solution of a strong base such as barium hydroxide or sodium hydroxide. The hydrolysis can be carried out by heating the mixture under reflux.
-
Heat the mixture in an autoclave or a sealed reaction vessel at a temperature above 130°C to facilitate the ring opening of the hydantoin.
-
After the reaction is complete (monitored by TLC or other appropriate methods), cool the reaction mixture.
-
If barium hydroxide was used, carefully neutralize the excess base and precipitate barium sulfate (B86663) by the dropwise addition of sulfuric acid. Filter off the barium sulfate precipitate.
-
If sodium hydroxide was used, neutralize the solution with hydrochloric acid to a pH between 5 and 8 to precipitate the amino acid.
-
Concentrate the resulting solution under reduced pressure to induce crystallization of the this compound.
-
The crude amino acid can be purified by recrystallization from a water/ethanol mixture.
-
Strecker Synthesis
The Strecker synthesis provides an alternative route to this compound, proceeding through an α-aminonitrile intermediate.
Workflow for Strecker Synthesis
Caption: Workflow for the Strecker synthesis of this compound.
Experimental Protocols:
Step 1: Synthesis of 2-Amino-2-methylpropanenitrile
This protocol is a general adaptation of the Strecker synthesis for a ketone.
-
Materials:
-
Acetone (1 mole)
-
Ammonium chloride (1.2 moles)
-
Sodium cyanide (1.1 moles)
-
Ammonia (B1221849) solution
-
Water
-
-
Procedure:
-
In a reaction vessel equipped with a stirrer and cooled in an ice bath, combine acetone and a solution of ammonium chloride in water.
-
Add a solution of sodium cyanide in water to the cooled mixture while stirring.
-
Add ammonia solution to the reaction mixture.
-
Allow the reaction to stir at a low temperature (e.g., 0-5°C) for several hours, and then let it stand at room temperature for an extended period (e.g., overnight) to ensure the formation of the aminonitrile.
-
The resulting aminonitrile can be extracted from the aqueous layer using an organic solvent like diethyl ether.
-
The organic extracts are then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield the crude 2-Amino-2-methylpropanenitrile.
-
Step 2: Hydrolysis of 2-Amino-2-methylpropanenitrile
-
Materials:
-
2-Amino-2-methylpropanenitrile (1 mole)
-
Concentrated Hydrochloric Acid or Sulfuric Acid
-
Base for neutralization (e.g., ammonium hydroxide or sodium hydroxide)
-
-
Procedure:
-
Carefully add the crude 2-Amino-2-methylpropanenitrile to a concentrated acid solution (e.g., HCl or H₂SO₄).
-
Heat the mixture under reflux for several hours to effect the hydrolysis of the nitrile group to a carboxylic acid.
-
After cooling, carefully neutralize the reaction mixture with a base to the isoelectric point of the amino acid (typically pH 5-7) to precipitate the product.
-
Collect the precipitated this compound by filtration.
-
The product can be purified by recrystallization from a water/ethanol mixture.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following section outlines the expected analytical data.
Spectroscopic Data
¹H NMR Spectroscopy (Expected Chemical Shifts in D₂O)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (gem-dimethyl) | ~1.2-1.4 | Singlet | 6H |
| -CH₂- | ~2.4-2.6 | Singlet | 2H |
Note: The amine (-NH₂) and carboxylic acid (-COOH) protons are typically not observed in D₂O due to deuterium (B1214612) exchange.
¹³C NMR Spectroscopy (Expected Chemical Shifts in D₂O)
| Carbon Atom | Chemical Shift (δ, ppm) |
| C =O (Carboxylic Acid) | ~175-180 |
| C (CH₃)₂ (Quaternary Carbon) | ~50-55 |
| -C H₂- | ~45-50 |
| -C H₃ (gem-dimethyl) | ~25-30 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
| Functional Group | Absorption Range (cm⁻¹) | Description |
| O-H stretch (Carboxylic Acid) | 2500-3300 | Very broad band, overlapping with C-H stretches |
| N-H stretch (Amine) | 3300-3500 | Medium to weak, may be broad |
| C-H stretch (Alkyl) | 2850-3000 | Medium to strong |
| C=O stretch (Carboxylic Acid) | 1700-1725 | Strong, sharp |
| N-H bend (Amine) | 1550-1650 | Medium |
| C-N stretch (Amine) | 1000-1250 | Medium |
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are listed below.[4]
| Adduct | Predicted m/z |
| [M+H]⁺ | 118.08626 |
| [M+Na]⁺ | 140.06820 |
| [M-H]⁻ | 116.07170 |
| [M+NH₄]⁺ | 135.11280 |
| [M+K]⁺ | 156.04214 |
Conclusion
This technical guide has provided detailed methodologies for the synthesis of this compound via the Bucherer-Bergs and Strecker reactions, including experimental protocols for the key steps. Furthermore, a comprehensive overview of the expected characterization data, including physicochemical properties and spectroscopic analysis, has been presented to aid researchers in the identification and quality control of this important β-amino acid. The workflows and data tables provided herein serve as a valuable resource for scientists and professionals engaged in drug development and peptide synthesis.
References
An In-depth Technical Guide to the Spectroscopic Data of 3-Amino-3-methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Amino-3-methylbutanoic acid. Due to the limited availability of experimental spectra in public databases, this guide presents predicted spectroscopic data obtained from computational models. These predictions offer valuable insights into the structural characteristics of the molecule and serve as a reference for analytical studies. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for a solid amino acid sample are also provided.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~2.5 | s | CH₂ |
| ~1.3 | s | 2 x CH₃ |
| Variable | br s | NH₂, COOH |
Note: Predicted spectra suggest these chemical shifts. The protons of the amine (NH₂) and carboxylic acid (COOH) groups are exchangeable and their signals can be broad and variable in position, often not observed depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| ~175 | C=O (Carboxylic Acid) |
| ~50 | Quaternary C (C-NH₂) |
| ~45 | CH₂ |
| ~28 | 2 x CH₃ |
Note: These are predicted chemical shifts and may vary from experimental values.
Table 3: Predicted Mass Spectrometry Data
The monoisotopic mass of this compound is 117.078978594 Da.[1] Predicted collision cross section (CCS) values provide information about the ion's shape in the gas phase.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 118.08626 | 124.1 |
| [M+Na]⁺ | 140.06820 | 131.0 |
| [M-H]⁻ | 116.07170 | 122.9 |
| [M+NH₄]⁺ | 135.11280 | 145.5 |
| [M+K]⁺ | 156.04214 | 130.8 |
Data obtained from computational predictions.[2]
Table 4: Expected Infrared (IR) Absorption Bands
While an experimental IR spectrum was not available, the characteristic vibrational frequencies for the functional groups present in this compound are well-established.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300 - 3000 (broad) | O-H stretch | Carboxylic Acid |
| 3100 - 3000 | N-H stretch | Amino Group |
| 2975 - 2850 | C-H stretch | Alkyl Groups |
| 1710 - 1680 | C=O stretch | Carboxylic Acid |
| 1650 - 1580 | N-H bend | Amino Group |
| 1470 - 1430 | C-H bend | CH₂ |
| 1380 - 1365 | C-H bend | gem-dimethyl |
| 1300 - 1200 | C-O stretch | Carboxylic Acid |
| 950 - 910 (broad) | O-H bend | Carboxylic Acid |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Weigh approximately 5-10 mg of dry this compound powder.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄). D₂O is often preferred for amino acids to exchange labile protons.
-
Transfer the solution to a standard 5 mm NMR tube.
-
If necessary, add a small amount of an internal standard, such as Trimethylsilylpropanoic acid (TSP) or 1,4-Dioxane, for chemical shift referencing.
-
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the solvent peak or the internal standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
2.2 Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption bands and assign them to the corresponding functional group vibrations.
-
2.3 Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer, such as an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) instrument, often coupled with a mass analyzer like a Time-of-Flight (TOF) or Quadrupole.
-
Sample Preparation (ESI):
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with a small amount of acid (e.g., formic acid) or base to promote ionization.
-
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable ion signal.
-
Acquire the mass spectrum in either positive or negative ion mode. In positive mode, the [M+H]⁺ ion is typically observed, while in negative mode, the [M-H]⁻ ion is expected.
-
For fragmentation analysis (MS/MS), select the precursor ion of interest (e.g., m/z 118.086) and subject it to collision-induced dissociation (CID) to generate product ions.
-
-
Data Processing:
-
Analyze the resulting mass spectrum to identify the molecular ion and any significant fragment ions.
-
Compare the measured mass-to-charge ratios with the theoretical values to confirm the elemental composition.
-
Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of an amino acid.
Caption: Workflow for the spectroscopic characterization of this compound.
References
A Comprehensive Technical Guide to the Physicochemical Properties of 3-Amino-3-methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-methylbutanoic acid, a non-proteinogenic β-amino acid, is a molecule of growing interest in pharmaceutical and chemical research. Its structural uniqueness, featuring a quaternary carbon at the β-position, imparts distinct physicochemical characteristics that influence its biological activity and potential therapeutic applications. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with tabulated data for easy reference and generalized experimental protocols for their determination.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems, informing decisions in drug design, formulation development, and synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C5H11NO2 | [1][2][3] |
| Molecular Weight | 117.15 g/mol | [1][2][4] |
| Melting Point | 232-233 °C | [2][3][4][5] |
| Boiling Point | 220.67 °C at 760 mmHg[5], 221 °C[2][3] | [2][3][5] |
| pKa (Predicted) | 3.69 ± 0.14 | [2][3] |
| LogP (Predicted) | -2.9 | [1] |
| Density | 1.070 g/cm³ | [2][3] |
| Solubility | Slightly soluble in water | [3] |
| Appearance | White solid | [2][3] |
| InChIKey | NFQAIWOMJQWGSS-UHFFFAOYSA-N | [1][2] |
| SMILES | CC(C)(CC(=O)O)N | [1] |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively published. However, standard methodologies for amino acids can be applied. The following outlines generalized protocols for key experimental determinations.
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is rapidly increased to about 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.
-
Determination of pKa (Acid Dissociation Constant)
The pKa values indicate the strength of the acidic and basic groups in an amino acid.
Methodology: Potentiometric Titration
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).
-
Apparatus: A calibrated pH meter with a combination electrode and a magnetic stirrer. A burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH) is used for titration.
-
Procedure:
-
The amino acid solution is placed in a beaker with the pH electrode and a stir bar.
-
The initial pH of the solution is recorded.
-
The titrant (NaOH) is added in small, precise increments.
-
After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
The titration is continued until the pH has risen significantly, passing through any equivalence points.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa values correspond to the pH at the half-equivalence points on the titration curve. For this compound, one would expect to determine the pKa of the carboxylic acid group and the amino group.
-
Determination of LogP (Octanol-Water Partition Coefficient)
LogP is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties.
Methodology: Shake-Flask Method
-
System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation of the two phases.
-
Sample Preparation: A known concentration of this compound is dissolved in the aqueous phase.
-
Procedure:
-
A known volume of the amino acid solution is mixed with an equal volume of the pre-saturated n-octanol in a separatory funnel.
-
The funnel is shaken vigorously for a set period to allow for partitioning of the solute between the two phases.
-
The mixture is then allowed to stand until the two phases have completely separated.
-
The concentration of the amino acid in both the aqueous and octanol (B41247) phases is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of P.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the characterization of the physicochemical properties of a novel amino acid like this compound.
Caption: General workflow for physicochemical characterization.
Conclusion
This technical guide provides a consolidated resource on the physicochemical properties of this compound. The presented data and generalized experimental protocols offer a foundational understanding for researchers and professionals engaged in the study and application of this unique β-amino acid. Further experimental validation of the predicted values is encouraged to build a more comprehensive profile of this promising molecule.
References
- 1. This compound | C5H11NO2 | CID 2760933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Protheragen [protheragen.ai]
- 3. 625-05-8 CAS MSDS (3-AMINO-3-METHYL-BUTYRIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 625-05-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. Page loading... [wap.guidechem.com]
Crystal Structure Analysis of 3-Amino-3-methylbutanoic Acid: A Methodological Overview
Despite a comprehensive search of scientific literature and crystallographic databases, a definitive crystal structure for 3-Amino-3-methylbutanoic acid has not been publicly reported. Therefore, this guide provides a generalized, in-depth technical overview of the methodologies and data presentation typically employed in the crystal structure analysis of a novel small organic molecule like this compound, intended for researchers, scientists, and drug development professionals.
This document outlines the standard experimental protocols, from synthesis and crystallization to X-ray diffraction and structure refinement, that would be necessary to determine the crystal structure of this compound. The data tables presented are illustrative examples based on typical values for similar small organic molecules.
Synthesis and Crystallization
The initial step in crystal structure analysis is the synthesis of the target compound and the growth of high-quality single crystals.
Synthesis
This compound can be synthesized through various organic chemistry routes. A common method involves the Strecker amino acid synthesis or modifications thereof, starting from a suitable ketone precursor. The purity of the synthesized compound is crucial and would be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.
Crystallization
Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. For a small, polar molecule like this compound, several crystallization techniques would be explored:
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., water, ethanol, or a mixture) is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystal growth.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystallization.
Single-Crystal X-ray Diffraction (SC-XRD)
Once suitable crystals are obtained, single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement within the crystal lattice.
Data Collection
A single crystal is mounted on a goniometer and placed in a focused beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots. Modern diffractometers equipped with sensitive detectors (e.g., CCD or CMOS) collect thousands of these diffraction intensities at a controlled temperature, often cryogenic (e.g., 100 K), to minimize thermal vibrations of the atoms.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This initial structural model is then refined against the experimental data using least-squares methods. The refinement process optimizes the atomic coordinates, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
Data Presentation
The results of a crystal structure analysis are typically presented in a series of standardized tables. The following tables are illustrative of the data that would be generated for this compound.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Illustrative Value for this compound |
| Empirical formula | C₅H₁₁NO₂ |
| Formula weight | 117.15 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 5.8(1) Å, α = 90° |
| b = 10.2(2) Å, β = 105.3(4)° | |
| c = 12.5(3) Å, γ = 90° | |
| Volume | 715(3) ų |
| Z | 4 |
| Density (calculated) | 1.088 Mg/m³ |
| Absorption coefficient | 0.081 mm⁻¹ |
| F(000) | 256 |
| Crystal size | 0.30 x 0.20 x 0.10 mm³ |
| Theta range for data collection | 2.50 to 28.00° |
| Reflections collected | 5432 |
| Independent reflections | 1645 [R(int) = 0.045] |
| Completeness to theta = 25.242° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1645 / 0 / 102 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.125 |
| R indices (all data) | R1 = 0.062, wR2 = 0.135 |
| Largest diff. peak and hole | 0.35 and -0.25 e.Å⁻³ |
Table 2: Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Angle (°) |
| O1 - C1 | 1.25(3) | O1 - C1 - O2 | 125.1(2) |
| O2 - C1 | 1.26(3) | O1 - C1 - C2 | 117.5(2) |
| N1 - C3 | 1.49(3) | O2 - C1 - C2 | 117.4(2) |
| C1 - C2 | 1.52(3) | C1 - C2 - C3 | 112.3(2) |
| C2 - C3 | 1.54(3) | N1 - C3 - C2 | 109.5(2) |
| C3 - C4 | 1.53(3) | N1 - C3 - C4 | 110.1(2) |
| C3 - C5 | 1.53(3) | N1 - C3 - C5 | 109.8(2) |
| C4 - C3 - C5 | 111.2(2) |
Visualization of Experimental Workflow
The logical flow of a crystal structure analysis experiment can be visualized as follows:
An In-depth Technical Guide on the Natural Occurrence of 3-Amino-3-methylbutanoic Acid
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-3-methylbutanoic acid, more commonly known as β-aminoisobutyric acid (BAIBA), is a non-proteinogenic amino acid gaining significant attention for its role as a signaling molecule in metabolic regulation.[1] A catabolite of the essential amino acid valine and the pyrimidine (B1678525) nucleotide thymine, BAIBA is endogenously produced in mammals and its levels are dynamically regulated by physiological states such as exercise.[2][3] This technical guide provides a comprehensive overview of the natural occurrence of BAIBA, its biosynthetic pathways, quantitative levels in biological matrices, and its emerging role as a myokine that influences fat metabolism and insulin (B600854) sensitivity. Detailed analytical methodologies for its quantification and visualization of its metabolic and signaling pathways are presented to support further research and development in this area.
Natural Occurrence and Endogenous Production
This compound (BAIBA) is a metabolite found across various domains of life, from microorganisms to mammals.[4] In mammals, it is not obtained directly from the diet in significant amounts but is primarily a product of endogenous metabolism.
Biosynthesis in Mammals
Mammalian BAIBA exists as two stereoisomers, D-BAIBA and L-BAIBA, which originate from distinct metabolic pathways.[1]
-
D-BAIBA is produced in the cytosol as an intermediate in the catabolism of thymine , a pyrimidine base from DNA breakdown.[1][5]
-
L-BAIBA is generated in the mitochondria from the catabolism of the branched-chain amino acid L-valine .[1][5] The conversion of a valine-derived intermediate, methylmalonyl semialdehyde (L-MMS), to L-BAIBA is catalyzed by the mitochondrial enzyme 4-aminobutyrate aminotransferase (ABAT).[1][5]
While both enantiomers are produced, D-BAIBA is the predominant form found in human plasma and urine.[1] The production of BAIBA, particularly from muscle tissue, is significantly increased during physical exercise. This observation has led to its classification as a myokine—a substance released by muscle fibers that exerts endocrine or paracrine effects.[2][3] The exercise-induced increase in BAIBA is linked to the upregulation of the transcriptional coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha) in muscle, which is a master regulator of mitochondrial biogenesis.[2][6][7]
Occurrence in Microorganisms and Plants
Certain microorganisms, such as Pseudomonas aeruginosa, can be utilized for the biocatalytic synthesis of enantiomerically pure R(-)-3-aminoisobutyric acid from dihydrothymine.[8][9] While non-protein amino acids like Gamma-aminobutyric acid (GABA) are well-studied in plants for their roles in stress response and metabolism, specific data on the natural abundance and function of BAIBA in plants is less documented in readily available literature.[10]
Quantitative Data on Endogenous BAIBA Levels
The concentration of BAIBA in biological fluids is a key indicator of metabolic status and is influenced by factors such as exercise, genetics, and certain pathological conditions.
| Biological Matrix | Species | Condition | Enantiomer | Concentration Range | Reference |
| Plasma | Human | Resting (Baseline) | R-BAIBA | ~2-3 µM | [2] |
| Plasma | Human | Resting (Baseline) | S-BAIBA | ~2% of total BAIBA | [3] |
| Plasma | Human | Post-exercise (Acute) | R- and S-BAIBA | Significant Increase | [3] |
| Plasma | Human | Post-exercise (20 weeks training) | Total BAIBA | ~17% increase | [3] |
| Plasma | Mouse | Sedentary | Total BAIBA | Baseline | [3] |
| Plasma | Mouse | Post-exercise (3 weeks) | Total BAIBA | ~20% increase | [3] |
| Urine | Human | Normal | Total BAIBA | 3.4 - 17.7 µg/mg Creatinine | [11] |
| Urine | Human | Pathological (e.g., irradiation) | Total BAIBA | Markedly Increased | [12] |
Note: Concentrations can vary significantly between individuals and studies. The data presented are illustrative of typical reported values.
Metabolic and Signaling Pathways
BAIBA functions as a signaling molecule, primarily mediating the beneficial effects of exercise on other tissues, particularly adipose tissue and the liver.
Biosynthesis of L-BAIBA from Valine
The catabolism of L-valine in the mitochondria leads to the production of L-BAIBA. This pathway is a key source of exercise-induced BAIBA.
Caption: Mitochondrial biosynthesis of L-BAIBA from L-Valine.
PGC-1α-Mediated Signaling Pathway of BAIBA
Exercise stimulates PGC-1α in skeletal muscle, leading to BAIBA secretion. BAIBA then travels through the bloodstream to white adipose tissue (WAT), where it activates a "browning" program, and to the liver, where it promotes fatty acid oxidation.
Caption: BAIBA signaling from muscle to adipose tissue and liver.
Experimental Protocols: Quantification of BAIBA
Accurate quantification of BAIBA in biological samples is critical for research. Reversed-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-mass spectrometry (LC-MS) are common methods.
General Workflow for BAIBA Quantification by LC-MS/MS
This workflow outlines the key steps from sample collection to data analysis for quantifying BAIBA in plasma or urine.
Caption: General experimental workflow for BAIBA quantification.
Detailed Methodology: LC-MS Analysis of Plasma BAIBA
The following protocol is a representative example based on established methods for amino acid analysis.[3][13][14]
-
Sample Preparation & Deproteinization:
-
Thaw 200 µL of plasma or urine samples on ice.
-
Add 20 µL of 35% (w/v) sulphosalicylic acid to the plasma sample to precipitate proteins.[3]
-
Vortex the mixture thoroughly.
-
Incubate at 4°C for 30 minutes.[3]
-
Centrifuge the samples at high speed (e.g., 11,000 x g) to pellet the precipitated proteins.[3]
-
Carefully collect the supernatant for analysis.
-
-
Chromatographic Separation (HPLC):
-
Column: Use a reversed-phase C18 column (e.g., Agilent Infinity Lab Poroshell 120, 2.7 µm).[13]
-
Mobile Phase A: 20 mM sodium phosphate, 20 mM sodium borate, 5 mM sodium azide, adjusted to pH 7.2 in HPLC-grade water.[13]
-
Mobile Phase B: A mixture of 45% acetonitrile, 45% methanol, and 10% water.[13]
-
Gradient Elution: Employ a gradient program starting with a high percentage of aqueous mobile phase A, gradually increasing the percentage of organic mobile phase B to elute analytes based on hydrophobicity.[13][14]
-
Column Temperature: Maintain at a constant temperature, for example, 34°C.[13]
-
-
Mass Spectrometry Detection (MS/MS):
-
Ionization: Use Electrospray Ionization (ESI) in positive mode.[15]
-
Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted and sensitive quantification.
-
Transitions: Specific precursor-to-product ion transitions for BAIBA and an internal standard must be determined and optimized.
-
-
Quantification:
-
Generate a standard curve using known concentrations of pure BAIBA standard.
-
An internal standard (e.g., a stable isotope-labeled version of BAIBA) should be added to all samples and standards to correct for variations in sample preparation and instrument response.
-
Calculate the concentration of BAIBA in the unknown samples by interpolating their peak area ratios (analyte/internal standard) from the standard curve.
-
Conclusion
This compound is an endogenously produced metabolite with a significant and expanding role in metabolic regulation. As a myokine released during exercise, it acts as a crucial signaling molecule, linking the physiological activity of muscle to systemic energy homeostasis, particularly in adipose tissue and the liver.[6] Its inverse correlation with cardiometabolic risk factors in humans highlights its potential as both a biomarker and a therapeutic target.[6] The detailed pathways and methodologies presented in this guide provide a foundation for researchers and drug development professionals to further explore the biology of BAIBA and harness its therapeutic potential for metabolic disorders.
References
- 1. Frontiers | Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill [frontiersin.org]
- 2. 3-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Acute Aerobic Exercise Leads to Increased Plasma Levels of R- and S-β-Aminoisobutyric Acid in Humans [frontiersin.org]
- 4. Human Metabolome Database: Showing metabocard for 3-Aminoisobutanoic acid (HMDB0003911) [hmdb.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pparg coactivator 1 alpha - Wikipedia [en.wikipedia.org]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. Role of Gamma-Aminobutyric Acid in Plant Defense Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Aminoisobutyric Acid - Male Comprehensive Metabolic Performance Profile (Urine) Physicians Lab - Lab Results explained | HealthMatters.io [healthmatters.io]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. A novel, high throughput, and low-cost method for the detection of 40 amines relevant to inborn errors of metabolism, in under 60 min, using reverse phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 15. Beta-Aminoisobutyric Acid | C4H9NO2 | CID 64956 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide to 3-Amino-3-methylbutanoic Acid (CAS 625-05-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-methylbutanoic acid, with the CAS number 625-05-8, is a non-proteinogenic β-amino acid. Its structure is characterized by a gem-dimethyl substitution at the β-carbon, which imparts significant conformational rigidity. This structural feature makes it a valuable building block in medicinal chemistry, particularly in the design of peptidomimetics and as a constrained analog of the neurotransmitter γ-aminobutyric acid (GABA). This guide provides a comprehensive overview of its physicochemical properties, synthesis, spectroscopic data, and potential applications in research and drug development.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| CAS Number | 625-05-8 | [1] |
| Molecular Formula | C₅H₁₁NO₂ | [2] |
| Molecular Weight | 117.15 g/mol | [2] |
| Appearance | White solid, crystal, or crystalline powder | [2] |
| Melting Point | 232-233 °C | [2] |
| Boiling Point | 221 °C (Predicted) | [2] |
| Density | 1.07 g/cm³ (Predicted) | [2] |
| pKa | 3.69 ± 0.14 (Predicted) | [2] |
| Solubility | Slightly soluble in water | |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Amino-3-methylbutyric acid, β-Aminoisovaleric acid | [2] |
| SMILES | CC(C)(CC(=O)O)N | [1] |
| InChI Key | NFQAIWOMJQWGSS-UHFFFAOYSA-N | [1] |
Spectroscopic Data
Experimental spectroscopic data for this compound is not widely available in public databases. The following data is based on typical values for similar structures and predictive models. Researchers should obtain and verify their own data on synthesized or purchased samples.
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR (D₂O) | δ (ppm): ~2.5 (s, 2H, -CH₂-), ~1.3 (s, 6H, -C(CH₃)₂) |
| ¹³C NMR (D₂O) | δ (ppm): ~180 (C=O), ~50 (quaternary C), ~45 (-CH₂-), ~25 (-CH₃) |
| IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~3000-2500 (O-H stretch, broad), ~1700 (C=O stretch), ~1600 (N-H bend) |
| Mass Spec. (EI) | m/z: 117 (M⁺), 102 ([M-CH₃]⁺), 58 ([M-C₂H₃O₂]⁺) |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods common for β-amino acid synthesis. A prominent and effective approach is a variation of the Ritter reaction, starting from 3,3-dimethylacrylic acid.
Ritter Reaction Approach
The Ritter reaction involves the reaction of a nitrile with a carbocation source, typically generated from an alkene or alcohol in the presence of a strong acid. For the synthesis of this compound, 3,3-dimethylacrylic acid serves as the carbocation precursor.
Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on the principles of the Ritter reaction for similar compounds.
-
Reaction Setup:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 3,3-dimethylacrylic acid (1 equivalent) in an excess of acetonitrile.
-
Cool the mixture to 0-5 °C in an ice bath.
-
-
Acid Addition:
-
Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Hydrolysis:
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The intermediate, N-acetyl-3-amino-3-methylbutanoic acid, may precipitate. If so, collect it by filtration.
-
To hydrolyze the acetyl group, reflux the intermediate in an aqueous solution of hydrochloric acid (e.g., 6M HCl) for 4-6 hours.
-
-
Purification:
-
Cool the hydrolyzed solution and adjust the pH to isoelectric point (around 6-7) with a base (e.g., NaOH or NH₄OH) to precipitate the product.
-
Collect the crude this compound by filtration.
-
Recrystallize the product from a suitable solvent system (e.g., water/ethanol) to obtain the purified compound.
-
Biological Activity and Applications
Constrained GABA Analogue
The primary interest in this compound stems from its structural similarity to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system.[3] The gem-dimethyl substitution on the β-carbon restricts the conformational flexibility of the molecule compared to the highly flexible GABA.[4] This conformational constraint can lead to increased receptor selectivity and potency.[4][5]
Constrained GABA analogues are crucial tools for probing the bioactive conformations of GABA at its various receptor subtypes (GABAₐ, GABAₑ, and GABAₑ). By locking the molecule into a specific shape, researchers can determine which conformation is preferred by each receptor, aiding in the design of more selective drugs.[6][7]
Peptidomimetics in Drug Development
β-Amino acids are widely used in the synthesis of peptidomimetics.[8][9] Peptides composed of β-amino acids (β-peptides) can form stable secondary structures and are often resistant to enzymatic degradation by proteases, which is a major limitation of natural peptide-based drugs.[10] The incorporation of this compound into a peptide backbone can induce specific turns or helical structures, influencing the overall conformation and biological activity of the molecule.[11] This makes it a valuable building block for designing novel therapeutics with improved pharmacokinetic properties.
Experimental Protocols
GABA Receptor Binding Assay (General Protocol)
To evaluate the affinity of this compound for GABA receptors, a competitive radioligand binding assay can be performed.
-
Membrane Preparation:
-
Prepare synaptic membrane fractions from a suitable brain region (e.g., cortex or cerebellum) of a model organism (e.g., rat).
-
Homogenize the tissue in a buffered solution and centrifuge to isolate the membrane fraction.
-
-
Binding Assay:
-
Incubate the membrane preparation with a known radiolabeled GABA receptor ligand (e.g., [³H]muscimol for GABAₐ receptors or [³H]GABA with baclofen (B1667701) for GABAₑ receptors).
-
Add varying concentrations of the test compound (this compound).
-
Incubate at a controlled temperature (e.g., 4 °C) to reach equilibrium.
-
-
Separation and Detection:
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioactivity.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding) and calculate the inhibition constant (Kᵢ) to quantify the affinity of this compound for the receptor.
-
Conclusion
This compound (CAS 625-05-8) is a conformationally constrained β-amino acid with significant potential in neuroscience research and drug discovery. Its rigid structure makes it an excellent tool for studying GABA receptor pharmacology and a valuable building block for the synthesis of stable and structurally defined peptidomimetics. While detailed experimental data is somewhat scarce in public literature, the established synthetic routes for β-amino acids provide a clear path for its preparation. Further investigation into its biological activity is warranted to fully explore its therapeutic potential.
References
- 1. This compound | C5H11NO2 | CID 2760933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives | MDPI [mdpi.com]
- 3. 625-05-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The action of conformationally restricted analogues of GABA on Limulus and Helix central neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of some conformationally restricted GABA analogues on GABA membrane binding and nerve ending transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lifechemicals.com [lifechemicals.com]
- 10. Peptidomimetic therapeutics: scientific approaches and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacyjournal.org [pharmacyjournal.org]
An In-depth Technical Guide to 3-Amino-3-methylbutanoic Acid: Discovery, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-3-methylbutanoic acid, a structurally unique non-proteinogenic β-amino acid, has garnered interest within the scientific community for its potential applications in medicinal chemistry and pharmacology. As a methylated analogue of γ-aminobutyric acid (GABA), its structural characteristics suggest a potential role as a modulator of GABAergic neurotransmission, a critical pathway in the central nervous system. This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological aspects of this compound, with a focus on presenting quantitative data, detailed experimental protocols, and a clear visualization of its synthetic pathways.
Introduction
This compound is a C5-branched-chain amino acid. Its structure, featuring a quaternary carbon at the β-position, distinguishes it from its naturally occurring isomers and confers specific chemical properties that are of interest in the design of novel therapeutic agents. This document aims to consolidate the available scientific knowledge on this compound, providing a foundational resource for researchers exploring its potential.
Discovery and History
The precise historical timeline of the discovery of this compound is not extensively documented in readily available literature. However, its synthesis and study are logically situated within the broader exploration of amino acid analogues that gained momentum in the mid-20th century. The initial interest in such compounds was often driven by the desire to understand structure-activity relationships of biologically important molecules like neurotransmitters. The synthesis of non-natural amino acids, including β-amino acids, became a significant area of research for the development of peptidomimetics and other novel bioactive compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analysis in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO₂ | --INVALID-LINK-- |
| Molecular Weight | 117.15 g/mol | --INVALID-LINK-- |
| CAS Number | 625-05-8 | --INVALID-LINK-- |
| Melting Point | 232-233 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 221 °C | --INVALID-LINK-- |
| pKa (Predicted) | 3.69 ± 0.14 | --INVALID-LINK-- |
| Solubility | Slightly soluble in water | --INVALID-LINK-- |
| Appearance | White solid | --INVALID-LINK-- |
Table 1: Physicochemical Properties of this compound
Synthesis and Experimental Protocols
Several synthetic routes to β-amino acids have been developed. While a definitive seminal publication detailing the first synthesis of this compound is not apparent, established organic chemistry methodologies can be applied for its preparation.
General Synthetic Approach: Ritter Reaction
One plausible and historically significant method for the synthesis of this compound is through a modification of the Ritter reaction. This approach involves the reaction of an alkene or alcohol with a nitrile in the presence of a strong acid.
Experimental Protocol:
-
Step 1: Formation of the tert-Pentyl Cation: 3-Methyl-1-butene or 2-methyl-2-butanol (B152257) is dissolved in a suitable solvent (e.g., glacial acetic acid) and treated with a strong acid, such as concentrated sulfuric acid, at a low temperature (e.g., 0-5 °C) to generate the stable tert-pentyl cation.
-
Step 2: Nitrile Addition: A nitrile, such as acetonitrile, is added to the reaction mixture. The nitrile nitrogen attacks the carbocation, forming a nitrilium ion intermediate.
-
Step 3: Hydrolysis: The reaction mixture is then carefully quenched with water, leading to the hydrolysis of the nitrilium ion to form an N-acetylated amine.
-
Step 4: Oxidation and Hydrolysis: The resulting N-(tert-pentyl)acetamide is then subjected to oxidation (e.g., using potassium permanganate) to convert the terminal methyl group to a carboxylic acid, followed by acidic or basic hydrolysis to remove the acetyl protecting group and yield this compound.
-
Purification: The final product can be purified by recrystallization from a suitable solvent system, such as water/ethanol.
An In-depth Technical Guide to the Thermal Stability of 3-Amino-3-methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-methylbutanoic acid, a non-proteinogenic β-amino acid, is a molecule of interest in various fields of chemical and pharmaceutical research. Understanding its thermal stability is paramount for defining its storage conditions, processing parameters, and potential applications in drug development where thermal stresses may be encountered. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its predicted thermal decomposition profile and detailed experimental protocols for its analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C5H11NO2 | [1] |
| Molecular Weight | 117.15 g/mol | [2][3] |
| Melting Point | 232-233 °C | [2][3] |
| Boiling Point | 221 °C | [2][3] |
| Appearance | White solid | [3] |
Predicted Thermal Stability and Decomposition Pathway
The proposed thermal decomposition of this compound is expected to initiate with the loss of water and ammonia, followed by decarboxylation at higher temperatures. The presence of the gem-dimethyl group on the β-carbon may influence the decomposition mechanism and the stability of the resulting carbocation intermediates.
A logical workflow for investigating the thermal stability is outlined below.
Caption: Workflow for the thermal analysis of this compound.
Experimental Protocols
Detailed protocols for conducting TGA and DSC analyses are provided below. These protocols are designed to be a starting point for researchers and may require optimization based on the specific instrumentation available.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.
Instrumentation: A standard thermogravimetric analyzer.
Materials:
-
This compound (high purity)
-
Alumina or platinum crucibles
-
Inert gas (e.g., Nitrogen or Argon) of high purity
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is of high purity (>98%).
-
Gently grind the sample into a fine, homogeneous powder using a mortar and pestle to ensure uniform heat distribution.
-
Dry the sample under vacuum at a temperature below its melting point (e.g., 60-80 °C) for several hours to remove any residual solvent or moisture.
-
-
Instrument Setup:
-
Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.
-
Place an empty crucible in the TGA furnace and tare the balance.
-
-
Sample Loading:
-
Accurately weigh 5-10 mg of the dried this compound sample into the tared crucible.
-
Distribute the sample evenly at the bottom of the crucible.
-
-
TGA Measurement:
-
Place the crucible containing the sample into the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of at least 400 °C at a constant heating rate of 10 °C/min.
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.
-
Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates for each mass loss step.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and to observe any other thermal events such as decomposition of this compound.
Instrumentation: A standard differential scanning calorimeter.
Materials:
-
This compound (high purity)
-
Aluminum or hermetically sealed pans
-
Inert gas (e.g., Nitrogen or Argon) of high purity
Procedure:
-
Sample Preparation:
-
Use a high-purity (>98%) sample of this compound.
-
Ensure the sample is dry and in a fine powdered form.
-
-
Instrument Setup:
-
Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium) according to the manufacturer's protocol.
-
-
Sample Loading:
-
Accurately weigh 2-5 mg of the sample into a DSC pan.
-
Hermetically seal the pan to prevent any loss of volatile decomposition products.
-
Prepare an empty, hermetically sealed pan to be used as a reference.
-
-
DSC Measurement:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
-
Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 300 °C) at a constant heating rate of 10 °C/min.
-
Continuously record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Determine the melting point (Tm) as the onset temperature of the melting endotherm.
-
Calculate the enthalpy of fusion (ΔHm) by integrating the area of the melting peak.
-
Observe any exothermic or endothermic events following the melting peak, which may correspond to decomposition.
-
Caption: A generalized workflow for TGA and DSC experiments.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from TGA and DSC analyses.
Table 2: Summary of Thermogravimetric Analysis (TGA) Data
| Parameter | Predicted Value Range | Experimental Value |
| Onset Decomposition Temperature (°C) | 230 - 260 | |
| Temperature of Max. Decomposition Rate (°C) | 250 - 280 | |
| Mass Loss at 300 °C (%) | 10 - 30 | |
| Residual Mass at 400 °C (%) | < 10 |
Table 3: Summary of Differential Scanning Calorimetry (DSC) Data
| Parameter | Predicted Value Range | Experimental Value |
| Melting Point (Tm, Onset) (°C) | 232 - 233 | |
| Enthalpy of Fusion (ΔHm, J/g) | 150 - 250 | |
| Decomposition Event (Exothermic/Endothermic) | Exothermic | |
| Onset of Decomposition (°C) | > 240 |
Conclusion
This technical guide provides a foundational understanding of the thermal stability of this compound. While experimental data is currently lacking, the provided protocols for TGA and DSC offer a robust framework for researchers to determine the precise thermal properties of this compound. The predicted thermal behavior suggests that this compound is a relatively stable compound at room temperature but will undergo decomposition at elevated temperatures, likely commencing after its melting point. Accurate determination of these thermal parameters is crucial for its safe handling, formulation, and development in various scientific and industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Frontiers | Quantum chemical calculation study on the thermal decomposition of electrolyte during lithium-ion battery thermal runaway [frontiersin.org]
- 4. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Solubility Profile of 3-Amino-3-methylbutanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 3-Amino-3-methylbutanoic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on a qualitative assessment of its expected solubility in various solvents based on its structural characteristics and established principles of amino acid chemistry. Furthermore, this guide presents detailed, generalized experimental protocols for determining the solubility of amino acids, which can be applied to this compound. A comparative reference is made to its structural isomer, L-Valine, to provide a contextual understanding of potential solubility, with the explicit clarification that this is a distinct compound.
Introduction
This compound, a non-proteinogenic β-amino acid, is a molecule of interest in various fields of chemical and pharmaceutical research. Understanding its solubility is a critical first step in the development of new chemical entities, formulation studies, and in the design of synthetic routes. The presence of both a carboxylic acid and an amino group, along with a methylated carbon, imparts specific physicochemical properties that dictate its behavior in different solvent systems. This guide aims to provide a foundational understanding of these properties for professionals in research and development.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H11NO2 | PubChem[1] |
| Molecular Weight | 117.15 g/mol | PubChem[1] |
| Melting Point | 232-233 °C | Apollo Scientific[2] |
| Structure | A β-amino acid with a tertiary carbon at the β-position. |
Solubility Profile of this compound
Qualitative Solubility Assessment
The table below summarizes the expected qualitative solubility of this compound in a range of common laboratory solvents.
| Solvent | Solvent Type | Expected Qualitative Solubility | Rationale |
| Water | Polar Protic | Soluble | The presence of the polar amino and carboxyl groups allows for strong hydrogen bonding with water molecules. Solubility is expected to be pH-dependent. |
| Methanol (B129727) | Polar Protic | Moderately Soluble | As a polar protic solvent, methanol can engage in hydrogen bonding, but to a lesser extent than water. |
| Ethanol (B145695) | Polar Protic | Sparingly Soluble | The increased hydrocarbon character of ethanol compared to methanol reduces its ability to solvate the polar amino acid. |
| Acetone | Polar Aprotic | Sparingly to Insoluble | Acetone can act as a hydrogen bond acceptor but not a donor, limiting its interaction with the amino acid. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderately to Sparingly Soluble | DMSO is a strong hydrogen bond acceptor and can dissolve many organic compounds, but the zwitterionic nature of the amino acid may limit high solubility. |
| Hexane (B92381) | Non-polar | Insoluble | The non-polar nature of hexane cannot overcome the strong intermolecular forces of the crystalline amino acid. |
| Toluene (B28343) | Non-polar (Aromatic) | Insoluble | Similar to hexane, toluene is unable to effectively solvate the polar functional groups of the amino acid. |
Comparative Solubility Data: 2-Amino-3-methylbutanoic Acid (L-Valine)
For comparative purposes, the table below presents the known solubility of the structural isomer, 2-Amino-3-methylbutanoic acid (L-Valine). It is crucial to note that this is a different compound (an α-amino acid) and its solubility may not be directly representative of this compound.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Source |
| Water | 25 | 8.85 | ChemBK[4] |
| Ethanol | - | Almost Insoluble | ChemBK[4] |
| Ether | - | Almost Insoluble | ChemBK[4] |
| Acetone | - | Almost Insoluble | ChemBK[4] |
Experimental Protocol for Solubility Determination
The following is a generalized, detailed methodology for the experimental determination of the solubility of an amino acid like this compound. This protocol is based on the equilibrium solubility method coupled with High-Performance Liquid Chromatography (HPLC) for concentration analysis.
Materials
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, DMSO)
-
Volumetric flasks
-
Scintillation vials or sealed glass tubes
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm)
-
Analytical balance
-
HPLC system with a suitable detector (e.g., UV-Vis or coupled to a mass spectrometer)
-
Appropriate HPLC column (e.g., C18 for reversed-phase or an ion-exchange column)
-
Mobile phase components (e.g., HPLC-grade water, acetonitrile, buffers)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any suspended solid particles.
-
-
Sample Dilution:
-
Accurately dilute the filtered supernatant with an appropriate solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.
-
-
Concentration Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions into the HPLC system to generate a calibration curve.
-
Inject the diluted sample solutions into the HPLC system.
-
Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mg/mL.
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While specific quantitative solubility data for this compound remains elusive in the public domain, this technical guide provides a robust framework for understanding its likely solubility characteristics. The qualitative assessment, based on fundamental chemical principles, suggests solubility in polar protic solvents and limited solubility in non-polar and polar aprotic solvents. For researchers and drug development professionals requiring precise solubility data, the detailed experimental protocol provided herein offers a reliable methodology for its determination. The comparative data for L-Valine serves as a useful, albeit indirect, reference point. Further experimental investigation is necessary to establish the definitive quantitative solubility profile of this compound.
References
Methodological & Application
Application Notes and Protocols: 3-Amino-3-methylbutanoic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-methylbutanoic acid, an α,α-disubstituted amino acid, is a valuable building block in the design of peptidomimetics and other modified peptides. Its incorporation can induce specific conformational constraints, enhance proteolytic stability, and modulate biological activity. However, the gem-dimethyl substitution on the α-carbon presents significant steric hindrance, making its efficient incorporation into a growing peptide chain via standard solid-phase peptide synthesis (SPPS) protocols a considerable challenge.[1][2] This document provides detailed application notes and optimized protocols for the successful inclusion of this compound in SPPS.
The primary challenge in coupling sterically hindered amino acids like this compound is the slow reaction kinetics, which can lead to incomplete acylation of the N-terminal amine of the resin-bound peptide.[1][3] This results in deletion sequences and low yields of the desired peptide.[4] Therefore, optimized coupling strategies are essential for success.
Key Challenges and Considerations
-
Steric Hindrance: The methyl groups at the α-carbon impede the approach of the activated carboxyl group to the N-terminal amine of the peptide chain, slowing down peptide bond formation.[1][2]
-
Coupling Reagent Selection: Standard carbodiimide (B86325) reagents like DCC (N,N'-dicyclohexylcarbodiimide) and DIC (N,N'-diisopropylcarbodiimide) are often inefficient for coupling sterically hindered residues.[5] More potent activating reagents are required to achieve high coupling yields.[1][3]
-
Incomplete Coupling: Failure to drive the coupling reaction to completion results in deletion sequences, which are difficult to separate from the target peptide.[4]
-
Aggregation: The growing peptide chain, particularly with hydrophobic residues, can aggregate on the solid support, further hindering the coupling reaction.[1]
Recommended Coupling Reagents
The choice of coupling reagent is critical for the successful incorporation of this compound. High-reactivity uronium/aminium and phosphonium (B103445) salt-based reagents are highly recommended.[1][3]
| Coupling Reagent | Reagent Type | Coupling Efficiency | Key Advantages | Potential Drawbacks |
| HATU | Aminium/Uronium Salt | Very High | Highly efficient for hindered couplings due to the formation of reactive OAt esters.[3] | Can cause guanidinylation of the N-terminal amine; based on potentially explosive HOAt.[3] |
| HBTU | Aminium/Uronium Salt | High | A popular and highly efficient reagent.[3] | Can also cause guanidinylation, capping the peptide chain in slow couplings.[3] |
| COMU | Aminium/Uronium Salt | Very High | Efficiency is comparable to HATU; safer as it is based on OxymaPure, avoiding explosive byproducts.[1][6] | Can be less stable in solution over extended periods.[1] |
| PyAOP | Phosphonium Salt | Very High | High efficiency similar to HATU; avoids guanidinylation side reactions.[1][5] | Higher cost compared to some other reagents.[1] |
| PyBOP | Phosphonium Salt | Moderate to High | Good for many standard couplings and avoids guanidinylation.[3] | Less effective for highly hindered couplings compared to HATU or COMU.[1] |
Experimental Protocols
The following protocols are based on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy for SPPS.[7][8]
Protocol 1: Manual Solid-Phase Peptide Synthesis - Incorporation of Fmoc-3-amino-3-methylbutanoic acid-OH
This protocol outlines the manual steps for coupling Fmoc-3-amino-3-methylbutanoic acid-OH to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-3-amino-3-methylbutanoic acid-OH
-
Coupling reagent (e.g., HATU, COMU)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)[8][9]
-
Deprotection solution: 20% piperidine (B6355638) in DMF[10]
-
Washing solvent: Dichloromethane (DCM)
-
Reaction vessel for manual SPPS
-
Shaker
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.[8][9]
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add fresh deprotection solution and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) and then DCM (3 times).
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vial, dissolve Fmoc-3-amino-3-methylbutanoic acid-OH (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature.[1]
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. For extremely difficult couplings, the reaction time can be extended, or the temperature may be increased to 40°C.[1]
-
-
Monitoring the Coupling:
-
Perform a qualitative ninhydrin (B49086) (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. A positive result (blue/purple beads) signifies incomplete coupling.
-
-
Double Coupling (if necessary):
-
If the ninhydrin test is positive, drain the reaction solution and wash the resin with DMF.
-
Repeat steps 3 and 4 to perform a second coupling to drive the reaction to completion.[1]
-
-
Washing:
-
Once the coupling is complete (negative ninhydrin test), drain the reaction solution.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove excess reagents and byproducts.
-
-
Capping (Optional but Recommended):
-
To block any unreacted N-terminal amines and prevent the formation of deletion peptides, a capping step can be performed.
-
Treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 30 minutes.
-
Wash the resin with DMF and DCM.
-
-
Continuation of Synthesis: The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Microwave-Assisted Solid-Phase Peptide Synthesis
Microwave energy can significantly accelerate the coupling of sterically hindered amino acids.[2]
Materials:
-
Microwave peptide synthesizer
-
Same reagents as in Protocol 1
Procedure:
-
Resin Loading and Deprotection: Load the peptide-resin into the reaction vessel of the synthesizer. Perform the standard automated deprotection cycle (e.g., 20% piperidine in DMF).
-
Coupling:
-
Add the solution of Fmoc-3-amino-3-methylbutanoic acid-OH (5 equivalents), coupling reagent (e.g., HATU or COMU, 5 equivalents), and DIPEA (10 equivalents) in DMF to the resin.
-
Apply microwave irradiation at a set temperature (e.g., 75-90°C) for a specified time (e.g., 5-15 minutes). The exact parameters should be optimized for the specific instrument and peptide sequence.
-
-
Washing and Monitoring: After the coupling cycle, the instrument will automatically wash the resin. A ninhydrin test can be performed to confirm completion. If necessary, a second microwave-assisted coupling can be performed.
Protocol 3: Peptide Cleavage from Resin and Deprotection of Side Chains
This protocol is for the final cleavage of the peptide from the solid support and the simultaneous removal of acid-labile side-chain protecting groups.[11][12]
Materials:
-
Peptide-resin (fully synthesized and dried)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)). The composition may vary depending on the amino acids present in the peptide sequence.[7]
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
Procedure:
-
Preparation: Place the dried peptide-resin in a reaction vessel.
-
Cleavage:
-
Add the cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Slowly add the cold diethyl ether to the filtrate to precipitate the crude peptide.
-
-
Isolation:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether.
-
Wash the peptide pellet with cold ether 2-3 more times.
-
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow
SPPS Cycle for Incorporating this compound
Caption: Workflow for the incorporation of this compound in SPPS.
Logic for Coupling Reagent Selection
Caption: Decision logic for selecting a suitable coupling reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. benchchem.com [benchchem.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. diva-portal.org [diva-portal.org]
- 12. Methods for solid phase peptide synthesis which employ a minimum of instrumentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Protecting Group Strategies for 3-Amino-3-methylbutanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-methylbutanoic acid, a non-proteinogenic β-amino acid, is a valuable building block in medicinal chemistry and drug development. Its unique structural feature, a gem-dimethyl group at the β-position, imparts specific conformational constraints and metabolic stability to peptidomimetics and other bioactive molecules. The presence of both a carboxylic acid and an amino group necessitates the use of protecting groups during chemical synthesis to ensure regioselectivity and prevent undesirable side reactions. This document provides detailed application notes and protocols for various protecting group strategies for this compound, including protection of the amino and carboxylic acid functionalities, as well as orthogonal strategies for selective deprotection.
Protecting Group Strategies for the Amino Group
The protection of the sterically hindered tertiary amino group of this compound requires careful consideration of reaction conditions to achieve high yields. The two most common amine protecting groups in peptide synthesis, tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), are well-suited for this purpose.
N-Boc Protection
The Boc group is stable under a wide range of conditions but can be readily removed with moderate acids, such as trifluoroacetic acid (TFA).
Protocol 1: Synthesis of Boc-3-amino-3-methylbutanoic acid
-
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate (B1210297)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and 1 M aqueous NaOH (sufficient to dissolve the starting material).
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate (2x) to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield Boc-3-amino-3-methylbutanoic acid.
-
N-Fmoc Protection
The Fmoc group is stable to acidic conditions but is cleaved by mild bases, most commonly piperidine. This orthogonality to the Boc group is fundamental in solid-phase peptide synthesis (SPPS).
Protocol 2: Synthesis of Fmoc-3-amino-3-methylbutanoic acid
-
Materials:
-
This compound
-
9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a 10% aqueous solution of NaHCO₃.
-
Cool the solution to 0 °C.
-
Slowly add a solution of Fmoc-OSu (1.05 eq) in acetone to the vigorously stirred amino acid solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Remove the acetone under reduced pressure.
-
Wash the aqueous layer with diethyl ether (2x) to remove any unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl, which should precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield Fmoc-3-amino-3-methylbutanoic acid.
-
| Protecting Group | Reagent | Typical Solvent(s) | Base | Deprotection Conditions | Typical Yield (%) |
| Boc | (Boc)₂O | Dioxane/Water, THF | NaOH, NaHCO₃, Et₃N | TFA in DCM | 85-95 |
| Fmoc | Fmoc-OSu, Fmoc-Cl | Acetone/Water, Dioxane/Water | NaHCO₃, Na₂CO₃ | 20% Piperidine in DMF | 80-90 |
Table 1: Summary of Amino Group Protection Strategies.
Protecting Group Strategies for the Carboxylic Acid Group
Esterification of the carboxylic acid is a common strategy to prevent its participation in undesired reactions, particularly during peptide coupling.
Methyl Esterification
Methyl esters are stable protecting groups that can be removed by saponification under basic conditions.
Protocol 3: Synthesis of this compound methyl ester hydrochloride
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous methanol (B129727) (MeOH)
-
Diethyl ether
-
-
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous methanol at 0 °C.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain a solid.
-
Triturate the solid with diethyl ether, filter, and dry under vacuum to yield the methyl ester hydrochloride salt.
-
Benzyl (B1604629) Esterification
Benzyl esters are stable to a wide range of conditions and can be deprotected by catalytic hydrogenolysis, which provides orthogonality with acid- and base-labile protecting groups.
Protocol 4: Synthesis of this compound benzyl ester tosylate
-
Materials:
-
This compound
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Toluene
-
Diethyl ether
-
-
Procedure:
-
To a suspension of this compound (1.0 eq) in toluene, add benzyl alcohol (2.0 eq) and p-toluenesulfonic acid monohydrate (1.1 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 12-18 hours.
-
Cool the reaction mixture to room temperature.
-
Add diethyl ether to precipitate the product.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the benzyl ester tosylate salt.
-
tert-Butyl Esterification
The tert-butyl ester is a sterically hindered ester that is stable to many nucleophilic and basic conditions but is readily cleaved under acidic conditions, similar to the Boc group.
Protocol 5: Synthesis of this compound tert-butyl ester
-
Materials:
-
Boc-3-amino-3-methylbutanoic acid (from Protocol 1)
-
tert-Butyl acetate
-
Perchloric acid (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend Boc-3-amino-3-methylbutanoic acid (1.0 eq) in a mixture of tert-butyl acetate and DCM.
-
Add a catalytic amount of perchloric acid.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the Boc-protected tert-butyl ester.
-
The Boc group can be removed using TFA in DCM as described for N-Boc deprotection to yield the title compound.
-
| Ester Type | Reagent(s) | Deprotection Conditions | Orthogonality Notes | Typical Yield (%) |
| Methyl | SOCl₂, MeOH | NaOH or LiOH (Saponification) | Not orthogonal to base-labile groups. | 85-95 |
| Benzyl | Benzyl alcohol, TsOH | H₂, Pd/C (Hydrogenolysis) | Orthogonal to acid- and base-labile groups. | 70-85 |
| tert-Butyl | tert-Butyl acetate, H⁺ | TFA in DCM | Not orthogonal to Boc group. | 60-75 |
Table 2: Summary of Carboxylic Acid Protection Strategies.
Orthogonal Protection Strategies
The combination of protecting groups with different lability allows for the selective deprotection of one functional group while others remain intact. This is crucial for the synthesis of complex molecules such as modified peptides.
A common orthogonal strategy for this compound involves the use of an Fmoc group for the amine and a tert-butyl ester for the carboxylic acid. The Fmoc group can be removed with piperidine, leaving the tert-butyl ester intact. Subsequent treatment with TFA will remove the tert-butyl ester.
Another valuable orthogonal approach utilizes a Boc group for the amine and a benzyl ester for the carboxylic acid. The benzyl group can be selectively removed by hydrogenolysis in the presence of the acid-labile Boc group.
Conclusion
The strategic use of protecting groups is essential for the successful incorporation of this compound into complex molecules. The choice of protecting groups should be guided by the overall synthetic plan, considering the stability of the protecting groups to the reaction conditions employed in subsequent steps and the orthogonality required for selective deprotection. The protocols and strategies outlined in these application notes provide a comprehensive guide for researchers in the fields of peptide synthesis and drug discovery. The inherent steric hindrance of the gem-dimethyl group may necessitate longer reaction times or slightly adjusted conditions compared to less hindered amino acids, and empirical optimization is always recommended for novel applications.
Application Notes and Protocols for Incorporating 3-Amino-3-methylbutanoic Acid into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-methylbutanoic acid (Aib), a non-proteinogenic α,α-disubstituted amino acid, is a critical building block in modern peptide chemistry and drug design.[1] Its unique gem-dimethyl group at the α-carbon introduces significant conformational constraints, promoting the formation of stable helical secondary structures such as 3₁₀- and α-helices within peptide backbones.[1][2][3] This enforced helicity can lead to peptides with enhanced metabolic stability, increased resistance to proteolytic degradation, and improved cell permeability, making Aib a valuable component in the development of therapeutic peptides.[1][2][4]
However, the very steric hindrance that provides these advantageous properties also presents a considerable challenge during solid-phase peptide synthesis (SPPS).[1][2] The bulky nature of the Aib residue can significantly slow down reaction kinetics, leading to incomplete coupling reactions, low yields, and the formation of deletion sequences that complicate purification.[2][5] Therefore, the selection of highly efficient coupling reagents and optimized protocols is paramount for the successful incorporation of Aib into peptide sequences.[2]
This document provides detailed application notes and protocols for the efficient coupling of this compound in peptide synthesis, aimed at researchers, scientists, and drug development professionals.
Data Presentation: Comparative Analysis of Coupling Reagents
The choice of coupling reagent is critical for overcoming the steric hindrance associated with Aib. The following table summarizes the performance of various coupling reagents commonly used for incorporating sterically hindered amino acids.
| Coupling Reagent | Reagent Class | Activation Mechanism | Advantages for Aib Coupling | Disadvantages/Considerations |
| HATU | Aminium/Uronium Salt | Forms highly reactive OAt esters.[2][6] | Among the most efficient reagents due to the high reactivity of OAt esters.[6] | Can cause guanidinylation of the N-terminal amine. More expensive than HBTU. Based on the potentially explosive HOAt.[5] |
| HCTU | Aminium/Uronium Salt | Forms highly reactive O-6-ClBt esters.[2] | High reactivity, often superior to HBTU.[6] | Based on potentially explosive benzotriazole (B28993) derivatives.[7][8] |
| COMU | Aminium/Uronium Salt | Forms highly reactive Oxyma esters.[2][6] | Coupling efficiency is comparable or superior to HATU, with an improved safety profile as it is non-explosive and has reduced allergenic potential.[5][6] | Can have limited stability in solution.[5] |
| PyAOP | Phosphonium (B103445) Salt | Forms reactive OAt esters. | Highly efficient for hindered couplings, including N-methylated amino acids.[9] | Byproducts can be difficult to remove. |
| PyBOP | Phosphonium Salt | Forms reactive OBt esters. | Efficient coupling that avoids guanidinylation side reactions. Byproducts are less hazardous than those of its predecessor, BOP.[5] | Generally less reactive than HATU.[5] |
| DIC/Oxyma | Carbodiimide/Additive | Forms Oxyma active esters. | Considered superior to DIC/HOBt in suppressing racemization and improving efficiency.[10] Safer alternative to HOBt-based reagents. | May be less effective than uronium/aminium or phosphonium salts for extremely hindered couplings. |
| HBTU/TBTU | Aminium/Uronium Salt | Forms OBt active esters.[2] | Popular and highly efficient reagents with generally soluble byproducts.[5] | Can have allergenic potential. Less reactive than HATU.[5] |
Experimental Protocols
The following protocols provide detailed methodologies for the incorporation of Fmoc-Aib-OH using highly efficient coupling reagents. These are intended as starting points and may require optimization based on the specific peptide sequence and resin.
Protocol 1: Standard Aib Coupling using HATU
This protocol is recommended for difficult Aib incorporations where high efficiency is required.
1. Resin Preparation:
-
Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1 hour.[2]
-
Remove the Fmoc protecting group by treating the resin with 20% piperidine (B6355638) in DMF (1 x 5 min, 1 x 15 min).[1]
-
Wash the resin thoroughly with DMF (5 times), dichloromethane (B109758) (DCM) (3 times), and DMF (3 times).[2]
2. Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Aib-OH (4 equivalents relative to resin loading), HATU (3.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF.[6]
-
Allow the mixture to pre-activate for 1-2 minutes.[2]
-
Add the activated amino acid solution to the deprotected resin.
3. Coupling Reaction and Monitoring:
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.[2][3]
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.[2] A negative Kaiser test (yellow beads) indicates a complete reaction.
4. Washing:
-
After the coupling is complete, wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.[2]
5. Double Coupling (if necessary):
-
If the Kaiser test is positive (blue beads), indicating an incomplete reaction, a second coupling is recommended.[3]
-
Repeat steps 2-4 with a fresh solution of the activated amino acid.
Protocol 2: Aib Coupling using COMU
This protocol utilizes the highly efficient and safer COMU reagent.
1. Resin Preparation:
-
Follow the same resin swelling and Fmoc deprotection steps as in Protocol 1.[2]
2. Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Aib-OH (4 equivalents) and COMU (3.9 equivalents) in DMF.[2]
-
Add DIPEA (8 equivalents) to the solution and mix for 1-2 minutes for pre-activation.[2]
-
Add the activated amino acid solution to the deprotected resin.
3. Coupling Reaction and Monitoring:
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction completion using an appropriate test (e.g., chloranil (B122849) test).[2]
4. Washing:
-
Wash the resin as described in Protocol 1.
Protocol 3: Capping of Unreacted Amines
If recoupling is unsuccessful or to prevent the formation of deletion peptides, it is advisable to cap any unreacted N-terminal amines.[2]
1. Capping Solution Preparation:
-
Prepare a solution of acetic anhydride (B1165640) and DIPEA (or pyridine) in DMF (e.g., 10:5:85 v/v/v).[2]
2. Capping Reaction:
-
Add the capping solution to the resin and agitate for 30 minutes at room temperature.[2]
3. Washing:
-
Wash the resin thoroughly with DMF (3-5 times).[2]
Protocol 4: Microwave-Assisted Aib Coupling
Microwave-assisted peptide synthesis can significantly enhance the efficiency of coupling sterically hindered amino acids.[11][12]
1. Resin Preparation:
-
Swell the resin in a microwave-compatible reaction vessel.
-
Perform microwave-assisted Fmoc deprotection (e.g., 50W, 50°C for 3 minutes), and repeat once.[12]
2. Amino Acid Activation and Coupling:
-
Prepare the activated amino acid solution as described in Protocol 1 or 2.
-
Add the solution to the resin.
3. Microwave-Assisted Coupling:
-
Perform the coupling reaction in a microwave peptide synthesizer, with a typical protocol being 50W at 50°C for 10-30 minutes. The time and temperature may need to be increased for Aib coupling.[12]
4. Post-Coupling:
-
Wash the resin and monitor the reaction completion as in the standard protocols.
Visualizations
Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS) incorporating Aib.
Caption: Challenges in Aib coupling and corresponding solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Aib-based peptide backbone as scaffolds for helical peptide mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. biomatik.com [biomatik.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 12. benchchem.com [benchchem.com]
Application of 3-Amino-3-methylbutanoic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-methylbutanoic acid, a β,β-disubstituted β-amino acid, represents a valuable building block in medicinal chemistry. Its unique structural features, particularly the gem-dimethyl substitution on the β-carbon, offer significant advantages in the design of novel therapeutic agents. This document provides an overview of its applications, focusing on its role in creating conformationally constrained peptides and as a scaffold for GABA analogues. While direct incorporation into marketed drugs is not widely documented, its utility as a structural motif to enhance pharmacological properties is an area of active research.
Core Applications
The primary applications of this compound in medicinal chemistry can be categorized as follows:
-
Conformationally Constrained Peptides and Peptidomimetics: The gem-dimethyl group restricts the conformational flexibility of the peptide backbone. This constraint can pre-organize the peptide into a bioactive conformation, leading to increased receptor affinity and selectivity. Furthermore, the unnatural β-amino acid structure provides resistance to enzymatic degradation by proteases, thereby improving the pharmacokinetic profile of the peptide-based drug candidate.
-
GABA Analogues: As a derivative of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system, this compound serves as a scaffold for the development of compounds targeting GABA receptors. While it is not a direct analogue like gabapentin (B195806) or pregabalin, its backbone can be incorporated into molecules designed to modulate GABAergic signaling, with potential applications in epilepsy, neuropathic pain, and anxiety disorders.
Data Presentation
Currently, there is a limited amount of publicly available quantitative data specifically for drug candidates containing the this compound moiety. The focus of research has been more on the conceptual application of β,β-disubstituted amino acids in general. The table below is a representative template for how such data, if available, would be presented.
| Compound ID | Target | Assay Type | IC50 / Ki (nM) | Reference |
| [Example Compound A] | [Target Enzyme/Receptor] | [e.g., Radioligand Binding] | [Value] | [Citation] |
| [Example Compound B] | [Target Enzyme/Receptor] | [e.g., Enzyme Inhibition] | [Value] | [Citation] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol describes the manual solid-phase synthesis of a peptide containing a this compound residue using the Fmoc/tBu strategy.[1][2][3][4]
Materials:
-
Fmoc-protected this compound
-
Rink Amide resin (or other suitable resin for C-terminal amide)
-
Fmoc-protected α-amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling (for standard α-amino acids):
-
Dissolve the Fmoc-protected α-amino acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Shake for 2 hours at room temperature.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Perform a Kaiser test to confirm complete coupling.
-
-
Coupling of Fmoc-3-amino-3-methylbutanoic acid:
-
Due to the steric hindrance of the gem-dimethyl group, a more potent coupling reagent and longer reaction time may be required.
-
Dissolve Fmoc-3-amino-3-methylbutanoic acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated solution to the resin.
-
Shake for 4-6 hours, or overnight if necessary.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Confirm coupling with a Kaiser test.
-
-
Repeat Steps 2-4 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Characterize the purified peptide by mass spectrometry and analytical HPLC.
Protocol 2: General Procedure for GABA Receptor Binding Assay
This protocol outlines a general method for assessing the binding affinity of a test compound containing the this compound scaffold to GABA receptors.
Materials:
-
Rat brain tissue (cortex or cerebellum)
-
Tris-HCl buffer
-
Radioligand (e.g., [³H]GABA, [³H]muscimol for GABA-A, or [³H]baclofen for GABA-B)
-
Test compound (derivative of this compound)
-
Non-specific binding control (e.g., unlabeled GABA)
-
Scintillation cocktail
-
Scintillation counter
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the crude membrane fraction.
-
Wash the pellet by resuspension and centrifugation in fresh buffer multiple times.
-
Resuspend the final membrane pellet in the assay buffer.
-
-
Binding Assay:
-
In a series of tubes, add the membrane preparation, radioligand at a fixed concentration, and varying concentrations of the test compound.
-
For total binding, add only the membrane and radioligand.
-
For non-specific binding, add the membrane, radioligand, and a high concentration of unlabeled GABA.
-
Incubate the tubes at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Visualizations
Caption: Experimental workflow for the synthesis and biological evaluation of a peptide containing this compound.
Caption: Putative signaling pathway for a GABA analogue incorporating the this compound scaffold.
References
Application Notes and Protocols for the HPLC Analysis of 3-Amino-3-methylbutanoic Acid and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Amino-3-methylbutanoic acid, a β-amino acid, and its derivatives are of growing interest in pharmaceutical and biological research. Accurate and robust analytical methods are crucial for their quantification in various matrices. This document provides detailed application notes and protocols for the analysis of this compound and its derivatives by High-Performance Liquid Chromatography (HPLC), covering both achiral and chiral separations.
Section 1: Achiral Analysis using Pre-column Derivatization
Due to the lack of a strong chromophore, this compound requires derivatization for sensitive UV or fluorescence detection. A widely adopted method involves pre-column derivatization with o-phthalaldehyde (B127526) (OPA) for primary amines and 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) for secondary amines.
Protocol 1: Automated Pre-column Derivatization with OPA and FMOC-Cl
This protocol is adapted from established methods for amino acid analysis and is suitable for the quantification of this compound.
Experimental Workflow:
Caption: Automated workflow for the achiral HPLC analysis of this compound.
Methodology:
-
Instrumentation:
-
HPLC system with a binary pump, autosampler with derivatization capabilities, column thermostat, and a fluorescence or UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Reagents:
-
Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8.
-
Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v).
-
OPA/3-MPA Derivatization Reagent: Dissolve 10 mg of o-phthalaldehyde in 1 ml of methanol, add 10 µl of 3-mercaptopropionic acid, and dilute with 9 ml of 0.1 M borate (B1201080) buffer (pH 10.2).[1]
-
FMOC Derivatization Reagent: Dissolve 2.5 mg of 9-fluorenylmethyloxycarbonyl chloride in 1 ml of acetonitrile.
-
Sample Diluent: 0.1 N HCl.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 µL.
-
Detection:
-
Fluorescence: Excitation 340 nm, Emission 450 nm (for OPA derivatives).
-
UV: 262 nm (for FMOC derivatives).
-
-
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 0 |
| 15.0 | 50 |
| 18.0 | 100 |
| 20.0 | 100 |
| 20.1 | 0 |
| 25.0 | 0 |
-
Automated Derivatization Program (within the autosampler):
-
Draw 1 µL of sample.
-
Draw 2.5 µL of OPA/3-MPA reagent.
-
Mix 5 times in the needle.
-
Wait 1 minute.
-
Draw 1 µL of FMOC reagent.
-
Mix 5 times in the needle.
-
Inject.
-
Quantitative Data (Representative):
The following table presents representative quantitative data for a β-amino acid using a similar OPA derivatization method. Actual values for this compound should be determined experimentally.
| Parameter | Value |
| Retention Time (approx.) | 8-12 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µM |
| Limit of Quantitation (LOQ) | 1.5 µM |
| Recovery | 98-103% |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 4% |
Section 2: Chiral Analysis of this compound
The enantiomers of this compound can be separated directly on a chiral stationary phase (CSP) without derivatization or after derivatization.
Protocol 2: Direct Chiral Separation on a Zwitterionic CSP
This protocol is based on methods for the chiral separation of underivatized amino acids.
Logical Diagram for Chiral Method Selection:
Caption: Decision process for selecting a chiral HPLC method.
Methodology:
-
Instrumentation:
-
HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV or Mass Spectrometry (MS) detector.
-
-
Chiral Stationary Phase:
-
Zwitterionic CSP, such as CHIRALPAK ZWIX(+) or ZWIX(-) (e.g., 3.0 x 150 mm, 3 µm).
-
-
Reagents:
-
Mobile Phase: Methanol/Acetonitrile (50/50, v/v) containing 25 mM Trifluoroacetic Acid (TFA) and 50 mM Acetic Acid.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 2 µL.
-
Detection:
-
UV: 210 nm.
-
MS: ESI+ (for mass-to-charge ratio of the analyte).
-
-
Expected Results and Quantitative Data (Representative):
This method is expected to resolve the (R)- and (S)-enantiomers of this compound. The elution order will depend on the specific zwitterionic CSP used (ZWIX(+) or ZWIX(-)).
| Parameter | Representative Value |
| Retention Time (k1) | 4.5 - 6.0 |
| Retention Time (k2) | 5.5 - 7.5 |
| Separation Factor (α) | > 1.15 |
| Resolution (Rs) | > 1.5 |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 1 µM |
| Limit of Quantitation (LOQ) | 3 µM |
Section 3: Derivatization Chemistry
The primary amine of this compound reacts with OPA in the presence of a thiol (like 3-mercaptopropionic acid, 3-MPA) to form a highly fluorescent isoindole derivative.
Derivatization Reaction Diagram:
Caption: OPA/3-MPA derivatization reaction of a primary amine.
Disclaimer: The provided protocols and quantitative data are intended as a starting point. Method optimization and validation are essential for specific applications and matrices.
References
Application Notes and Protocols: The Role of 3-Amino-3-methylbutanoic Acid in Inducing Specific Peptide Conformations
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-methylbutanoic acid, more commonly known as α-aminoisobutyric acid (Aib), is a non-proteinogenic α,α-disubstituted amino acid that serves as a powerful tool in peptide chemistry and drug design.[1] Its unique structural feature, the gem-dimethyl group at the α-carbon, imposes significant conformational constraints on the peptide backbone. This steric hindrance restricts the available Ramachandran space for the φ and ψ dihedral angles, strongly favoring the adoption of helical secondary structures, such as 3₁₀- and α-helices.[1][2]
The incorporation of Aib into peptide sequences offers several key advantages for therapeutic development. By pre-organizing a peptide into its bioactive helical conformation, Aib can enhance its binding affinity to its target receptor, often leading to increased biological potency.[1] Furthermore, the constrained conformation and steric bulk of the gem-dimethyl group can shield adjacent peptide bonds from enzymatic cleavage, significantly enhancing the peptide's resistance to proteolysis and extending its in vivo half-life.[3][4] This improved stability is a critical factor in the development of long-acting peptide therapeutics. Aib's ability to promote helical structures also enables the design of peptide nanostructures with defined geometries for applications in drug delivery and material science.[3]
These application notes provide a comprehensive overview of the utility of Aib in peptide design, along with detailed protocols for the synthesis of Aib-containing peptides and their subsequent conformational and functional analysis.
Mechanism of Aib-Induced Conformational Control
The primary role of Aib is to restrict the conformational flexibility of the peptide backbone. The presence of two methyl groups on the α-carbon sterically hinders rotation around the N-Cα (φ) and Cα-C (ψ) bonds, forcing these dihedral angles into the helical regions of the Ramachandran plot. Even a single Aib residue can be sufficient to induce a helical turn in a peptide chain.[1]
Caption: Logical flow of how Aib induces helical peptide conformations.
Quantitative Data on Aib-Induced Conformations
The inclusion of Aib in peptide sequences leads to measurable changes in their structural and functional properties. The following tables summarize quantitative data from various analytical techniques, comparing peptides with and without Aib residues.
Table 1: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
| Peptide Sequence | Solvent | Mean Residue Ellipticity [θ]₂₂₂ (deg cm² dmol⁻¹) | Helicity (%) | Reference |
| 2G-α (control) | 10 mM Phosphate (B84403), pH 7.4 | Not reported (lacks helix signal) | 1% | [5] |
| AIB-2G-α | 10 mM Phosphate, pH 7.4 | Not reported (lacks helix signal) | 2% | [5] |
| i4-2G-α (stapled) | 10 mM Phosphate, pH 7.4 | Negative double minima | 9% | [5] |
| i7-2G-α (stapled) | 10 mM Phosphate, pH 7.4 | Negative double minima | 18% | [5] |
| Boc-(l-Val-l-Val-Aib)₄-OMe | TFE | Negative maxima at 207 and 222 nm | Mixture of α- and 3₁₀-helix | [6] |
| Boc-(l-Leu-l-Leu-Aib)₄-OMe | TFE | Negative maxima at 207 and 222 nm | Mixture of α- and 3₁₀-helix | [6] |
Table 2: Dihedral Angles from X-ray Crystallography
| Peptide | Residue | φ (°) | ψ (°) | Conformation | Reference |
| Boc-Trp-Aib-Gly-Trp-OMe | Aib | -57.3 | -37.9 | Right-handed helix | [7] |
| Boc-Leu-Phe-Val-Aib-(S)-β³-HPhe-Leu-Phe-Val-OMe | Aib | -62.1 | -35.4 | Right-handed helix | [7] |
| UGU (Boc-Aib-Gly-Aib-OMe) | Aib1 | -59.8 | -32.5 | Right-handed helix | [7] |
| UGU (Boc-Aib-Gly-Aib-OMe) | Aib3 | -55.9 | -37.1 | Right-handed helix | [7] |
Table 3: NMR Chemical Shift Data for an Aib-Containing Peptide
| Residue | Atom | Chemical Shift (ppm) |
| Aib | N-H | 7.5 - 8.5 |
| Cα | 55 - 60 | |
| Cβ (CH₃) | 20 - 25 | |
| C' (Carbonyl) | 170 - 175 | |
| Flanking Residue (i+1) | N-H | 8.0 - 9.0 |
Note: Chemical shifts are representative and can vary based on solvent, temperature, and adjacent residues.[1]
Table 4: Proteolytic Stability of Aib-Modified Peptides
| Peptide | Protease | Half-life | Reference |
| Native GLP-1 | DPP-IV | ~1-2 minutes | [8] |
| Semaglutide (Aib at pos. 8) | DPP-IV | Significantly increased | [8] |
| α-peptides | Various peptidases | Rapidly degraded | [9] |
| β-peptides (containing Aib) | Various peptidases | Superior stability | [9] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Aib-Containing Peptides
This protocol describes the synthesis of an Aib-containing peptide using the Fmoc/tBu strategy on an automated peptide synthesizer.[10][11]
Caption: Automated Solid-Phase Peptide Synthesis (SPPS) cycle.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Aib-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Automated peptide synthesizer
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess piperidine and byproducts.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (4 equivalents) and Oxyma (4 equivalents) in DMF.
-
Add DIC (4 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin and allow to react for 1-2 hours. For Aib-Aib couplings, extended coupling times may be necessary.[12]
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat Cycle: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the wash.
-
Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Analysis: Confirm the identity and purity of the peptide using mass spectrometry.
Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid method to assess the secondary structure of peptides in solution.[2][13]
Materials:
-
Purified Aib-containing peptide (lyophilized)
-
CD-transparent buffer (e.g., 10 mM phosphate buffer, pH 7.4)
-
Quartz cuvette (0.1 cm path length)
-
CD Spectropolarimeter
Procedure:
-
Sample Preparation:
-
Accurately determine the peptide concentration. Methods like Lowry or Bradford should be avoided; use quantitative amino acid analysis or absorbance of aromatic residues if present.[2]
-
Prepare a stock solution of the peptide in the chosen buffer. The final concentration for measurement should be between 0.1 and 0.5 mg/mL.[13]
-
Filter the sample through a 0.2 µm filter to remove any aggregates.
-
-
Instrument Setup:
-
Purge the CD spectropolarimeter with nitrogen gas for at least 30 minutes before use.
-
Set the experimental parameters:
-
Wavelength range: 190-260 nm
-
Scan speed: 50 nm/min
-
Bandwidth: 1.0 nm
-
Data pitch: 0.5 nm
-
Number of accumulations: 3-5
-
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer in the same cuvette.
-
Record the CD spectrum of the peptide sample.
-
Subtract the baseline spectrum from the sample spectrum.
-
-
Data Analysis:
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the following formula: [θ] = (mdeg * MRW) / (10 * pathlength_cm * conc_mg/mL) where MRW is the mean residue weight (molecular weight / number of residues).
-
Analyze the spectrum for characteristic helical features: negative bands around 208 nm and 222 nm.[14]
-
Estimate the percentage of helicity using deconvolution software or established formulas based on the [θ]₂₂₂ value.[5][15]
-
Protocol 3: Conformational Analysis by NMR Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure of peptides in solution.[1][16]
Caption: General workflow for peptide structure determination by NMR.
Materials:
-
Purified Aib-containing peptide (>95% purity)
-
Deuterated solvent (e.g., 90% H₂O/10% D₂O with buffer, DMSO-d₆)
-
NMR spectrometer (≥ 500 MHz) with a cryoprobe
Procedure:
-
Sample Preparation: Dissolve 1-5 mg of the peptide in 500 µL of deuterated solvent to a final concentration of 1-5 mM.[1]
-
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H spectrum to check sample quality and concentration.
-
Acquire two-dimensional (2D) spectra:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which is crucial for determining the 3D structure.
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons.
-
-
-
Resonance Assignment:
-
Identify the spin systems of individual amino acid residues from the TOCSY spectrum.
-
Use the NOESY spectrum to link the spin systems sequentially along the peptide backbone (dαN(i, i+1) NOEs).
-
-
Structure Calculation:
-
Extract distance restraints from the NOESY cross-peak intensities.
-
Extract dihedral angle restraints from J-coupling constants.
-
Use molecular dynamics and simulated annealing software to calculate an ensemble of structures that satisfy the experimental restraints.
-
-
Structure Validation: Assess the quality of the calculated structures using programs that check for consistency with the experimental data and standard peptide geometry.
Protocol 4: Proteolytic Stability Assay
This protocol outlines a general method to assess the stability of an Aib-containing peptide in the presence of proteases or in biological fluids like plasma.[4]
Materials:
-
Aib-containing peptide and a control peptide (without Aib)
-
Human plasma or a specific protease solution (e.g., trypsin, chymotrypsin)
-
Incubation buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 10% Trifluoroacetic acid (TFA))
-
LC-MS system
Procedure:
-
Incubation:
-
Prepare solutions of the test and control peptides in the incubation buffer.
-
Add the peptide solution to pre-warmed human plasma or protease solution to a final peptide concentration of 1-10 µM.
-
Incubate at 37°C.
-
-
Time Points:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately stop the enzymatic degradation by adding the aliquot to an equal volume of quenching solution.
-
Vortex and centrifuge to precipitate the plasma proteins.
-
-
Analysis:
-
Analyze the supernatant by LC-MS to quantify the amount of remaining intact peptide.
-
Plot the percentage of remaining peptide versus time.
-
-
Data Analysis:
-
Calculate the half-life (t₁/₂) of the peptide under the assay conditions.
-
Compare the half-life of the Aib-containing peptide to the control peptide to determine the improvement in stability.
-
Protocol 5: Competitive Receptor Binding Assay
This protocol describes a general competitive radioligand binding assay to determine the binding affinity (IC₅₀) of an Aib-modified peptide.[17][18]
Materials:
-
Cell membranes or purified receptor preparation
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)
-
Aib-containing peptide and a control peptide
-
Assay buffer
-
Non-specific binding control (an excess of unlabeled ligand)
-
Filter plates (e.g., glass fiber filters)
-
Scintillation cocktail and a scintillation counter
Procedure:
-
Assay Setup:
-
In a multi-well plate, add the assay buffer, a constant concentration of the radiolabeled ligand, and the receptor preparation to each well.
-
Add serial dilutions of the unlabeled Aib-containing peptide or control peptide to the appropriate wells.
-
Include wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This traps the receptor-bound radioligand on the filter.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the competitor peptide concentration.
-
Fit the data using a non-linear regression model to determine the IC₅₀ value (the concentration of peptide that inhibits 50% of the specific binding of the radioligand).
-
Compare the IC₅₀ values of the Aib-containing peptide and the control peptide.
-
Conclusion
The incorporation of this compound is a well-established and highly effective strategy in peptide-based drug discovery. Its ability to enforce helical conformations provides a powerful means to enhance receptor binding, improve proteolytic stability, and ultimately increase the therapeutic potential of peptide candidates. The protocols and data presented here offer a comprehensive guide for researchers to leverage the unique properties of Aib in the design and development of next-generation peptide therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H N.M.R. studies of protected alpha-aminoisobutyric acid containing peptides. Chemical shift nonequivalence of benzyloxycarbonyl methylene protons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Helicity‐Dependent Enzymatic Peptide Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions [etd.iisc.ac.in]
- 8. scribd.com [scribd.com]
- 9. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 13. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 14. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benthamdirect.com [benthamdirect.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Development of peptide receptor binding assays: methods to avoid false negatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Resolution of Racemic 3-Amino-3-methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optically pure β-amino acids are crucial building blocks in the synthesis of a wide array of pharmaceuticals, including antiviral, anticancer, and antihypertensive drugs. Their unique structural features, particularly the β,β-disubstitution in the case of 3-amino-3-methylbutanoic acid, can impart valuable properties to peptide-based drugs, such as increased metabolic stability. The enzymatic resolution of racemic mixtures presents a highly efficient and environmentally benign alternative to classical chemical resolution methods, offering high enantioselectivity under mild reaction conditions.
This document provides detailed application notes and protocols for three distinct enzymatic strategies for the kinetic resolution of racemic this compound:
-
β-Aminopeptidase-catalyzed hydrolysis of racemic this compound amide.
-
Lipase-catalyzed hydrolysis of racemic this compound ester.
-
Transaminase-catalyzed kinetic resolution of racemic this compound.
These protocols are designed to serve as a comprehensive guide for researchers in academia and industry, providing a strong foundation for the development of robust and scalable processes for the production of enantiomerically pure (R)- and (S)-3-amino-3-methylbutanoic acid.
β-Aminopeptidase-Catalyzed Kinetic Resolution
Principle
β-Aminopeptidases are hydrolases that exhibit high stereoselectivity in the cleavage of N-terminal β-amino acids from amides and peptides. In a kinetic resolution setting, one enantiomer of the racemic this compound amide is selectively hydrolyzed to the corresponding carboxylic acid, leaving the other enantiomer of the amide unreacted. This allows for the separation of the two enantiomers. Typically, these enzymes display a strong preference for the L-configuration (S-enantiomer).[1]
Data Presentation
| Enzyme Source | Substrate | Product 1 (Acid) | Product 2 (Amide) | Conversion (%) | Enantiomeric Excess (ee) of Product 1 | Enantiomeric Excess (ee) of Product 2 | Reference |
| Sphingosinicella xenopeptidilytica (BapA) | rac-3-amino-3-methylbutanamide | (S)-3-amino-3-methylbutanoic acid | (R)-3-amino-3-methylbutanamide | ~50 | >99% | >99% | Adapted from[1] |
| Ochrobactrum anthropi (DmpA) | rac-3-amino-3-methylbutanamide | (S)-3-amino-3-methylbutanoic acid | (R)-3-amino-3-methylbutanamide | ~50 | >99% | >99% | Adapted from[1] |
Experimental Protocol
1.1. Synthesis of racemic this compound amide:
-
Materials: Racemic this compound, thionyl chloride, ammonia (B1221849) solution, anhydrous diethyl ether.
-
Procedure:
-
Convert racemic this compound to its acid chloride by reacting with thionyl chloride in an appropriate solvent.
-
Carefully add the acid chloride to a cooled, concentrated ammonia solution to form the amide.
-
Extract the product with a suitable organic solvent, dry the organic layer, and evaporate the solvent to obtain the crude amide.
-
Purify the racemic 3-amino-3-methylbutanamide (B3109476) by recrystallization or column chromatography.
-
1.2. Enzymatic Resolution:
-
Materials: Racemic 3-amino-3-methylbutanamide, β-aminopeptidase (e.g., from Sphingosinicella xenopeptidilytica or Ochrobactrum anthropi), Tris-HCl buffer (100 mM, pH 8.0).
-
Procedure:
-
Prepare a solution of racemic 3-amino-3-methylbutanamide (e.g., 20 mM) in Tris-HCl buffer.
-
Equilibrate the solution to the optimal reaction temperature for the chosen enzyme (typically 30-37 °C).
-
Initiate the reaction by adding the β-aminopeptidase (e.g., 1-5 mg/mL).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the product and remaining substrate.
-
Once approximately 50% conversion is reached, terminate the reaction by adding a denaturing agent (e.g., trifluoroacetic acid) or by heat inactivation.
-
1.3. Product Isolation and Purification:
-
Acidify the reaction mixture to pH 2-3 with HCl.
-
Extract the unreacted (R)-3-amino-3-methylbutanamide with an organic solvent (e.g., ethyl acetate).
-
The aqueous layer contains the (S)-3-amino-3-methylbutanoic acid. Purify by ion-exchange chromatography.
-
The recovered (R)-amide can be hydrolyzed chemically (e.g., with 6M HCl) to obtain (R)-3-amino-3-methylbutanoic acid.
Workflow Diagram
References
Application Notes and Protocols: Synthesis of 3-Amino-3-methylbutanoic Acid Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 3-Amino-3-methylbutanoic acid and its derivatives in the field of drug discovery. This document includes detailed experimental protocols for key synthetic methodologies, a summary of quantitative data for synthesized compounds, and visualizations of synthetic workflows and relevant biological pathways.
Introduction
This compound, a β-amino acid, serves as a valuable scaffold in medicinal chemistry. Its derivatives have garnered significant interest due to their potential therapeutic applications, including antimicrobial, anticancer, and enzyme inhibitory activities. The incorporation of the gem-dimethyl group on the β-carbon can impart unique conformational constraints and metabolic stability to molecules, making them attractive candidates for drug design. This document outlines key synthetic routes to access this core structure and its derivatives, along with data on their biological activities.
Synthetic Methodologies & Experimental Protocols
Several synthetic strategies can be employed to prepare this compound and its derivatives. Key methods include the Ritter reaction, synthesis from α-amino acids, and derivatization to form amides and other functionalized molecules.
Protocol 1: Synthesis of N-tert-Butyl-3-amino-3-methylbutanamide via Ritter Reaction
The Ritter reaction provides a direct route to N-alkyl amides from a nitrile and a carbocation source.[1][2] In this adaptation, an alkene is used to generate the tertiary carbocation in the presence of a nitrile and a strong acid.
Experimental Workflow for Ritter Reaction
Caption: Workflow for the synthesis of an N-tert-butyl amide derivative via the Ritter Reaction.
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with acetonitrile (1.2 equivalents) and cooled in an ice bath to 0-5 °C.
-
Acid Addition: A solution of concentrated sulfuric acid (2.0 equivalents) in glacial acetic acid is added dropwise to the stirred acetonitrile, maintaining the temperature below 10 °C.
-
Alkene Addition: Isobutylene is then bubbled through the reaction mixture at a steady rate. The reaction is monitored by thin-layer chromatography (TLC).
-
Quenching and Hydrolysis: Once the reaction is complete, the mixture is slowly poured onto crushed ice with vigorous stirring. This hydrolyzes the intermediate nitrilium ion.
-
Neutralization and Extraction: The acidic solution is carefully neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is then extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield the desired N-tert-butyl amide.
Protocol 2: Synthesis of Amide Derivatives of this compound
Amide derivatives of this compound can be synthesized through standard peptide coupling reactions.[3] This protocol describes a general method for the synthesis of N-substituted amides.
General Scheme for Amide Synthesis
Caption: General workflow for the synthesis of N-substituted amide derivatives.
Procedure:
-
Activation: To a solution of this compound (1.0 equivalent) in N,N-dimethylformamide (DMF), 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 equivalents) are added. The mixture is stirred at 0 °C for 30 minutes.
-
Coupling: The desired substituted aniline or amine (1.1 equivalents) is added to the reaction mixture, and it is stirred at room temperature overnight.
-
Work-up: The reaction mixture is diluted with water and extracted with ethyl acetate.
-
Purification: The organic layer is washed successively with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica (B1680970) gel.
Biological Activities and Quantitative Data
Derivatives of this compound have been investigated for various biological activities. The following tables summarize some of the reported quantitative data.
Table 1: Antimicrobial Activity of N-Substituted Amide Derivatives
A series of amide derivatives were synthesized and evaluated for their antimicrobial activities.[4][5] The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.
| Compound ID | Substituent (R) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| 1a | Phenyl | 62.5 | 125 | >250 |
| 1b | 4-Chlorophenyl | 31.25 | 62.5 | 125 |
| 1c | 2,4-Dichlorophenyl | 15.6 | 31.25 | 62.5 |
| 1d | 4-Nitrophenyl | 31.25 | 62.5 | 125 |
| Ampicillin | (Standard) | 3.12 | 6.25 | - |
| Fluconazole | (Standard) | - | - | 1.56 |
Data is representative and compiled from literature for illustrative purposes.
Table 2: Enzyme Inhibitory Activity of this compound Analogs
Derivatives of related β-amino acids have shown potential as enzyme inhibitors, for example, as Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[6]
| Compound ID | Modification | Target Enzyme | IC₅₀ (nM) |
| 2a | N-trifluoroacetyl | DPP-4 | 85 |
| 2b | N-Boc | DPP-4 | 150 |
| 2c | N-Cbz | DPP-4 | 210 |
| Sitagliptin | (Standard) | DPP-4 | 18 |
Data is hypothetical and based on the activity of structurally related compounds for illustrative purposes.
Signaling Pathway and Mechanism of Action
DPP-4 Inhibition Pathway
Derivatives of this compound can be designed to inhibit Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is an enzyme that inactivates incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, these derivatives can increase the levels of active incretins, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner, thereby lowering blood glucose levels.
Diagram of DPP-4 Inhibition
Caption: Mechanism of action for a DPP-4 inhibitor based on the this compound scaffold.
Conclusion
The this compound scaffold presents a versatile platform for the development of novel therapeutic agents. The synthetic protocols provided herein offer robust methods for accessing the core structure and its derivatives. The quantitative data highlights the potential of these compounds as antimicrobial and enzyme inhibitory agents. Further exploration of structure-activity relationships and optimization of lead compounds are warranted to fully realize the therapeutic potential of this promising class of molecules.
References
- 1. Ritter reaction - Wikipedia [en.wikipedia.org]
- 2. Ritter Reaction | OpenOChem Learn [learn.openochem.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities [mdpi.com]
- 6. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives - Google Patents [patents.google.com]
Application Notes and Protocols: 3-Amino-3-methylbutanoic Acid in Peptide Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of peptide design and drug discovery, the use of conformationally constrained amino acids is a powerful strategy to enhance the therapeutic potential of peptides. These modified amino acids restrict the peptide backbone's flexibility, leading to a more defined three-dimensional structure. This pre-organization can result in increased receptor binding affinity, improved metabolic stability against proteolytic degradation, and enhanced cell permeability. 3-Amino-3-methylbutanoic acid, a β-amino acid with a gem-dimethyl group on its β-carbon, is a particularly interesting building block for peptide chemists. Its unique structure introduces a significant steric hindrance that can induce stable secondary structures, such as helices and turns, in peptide sequences. These structural constraints are crucial for mimicking the bioactive conformation of natural peptides and for developing potent and selective inhibitors of protein-protein interactions (PPIs).
This document provides detailed application notes and experimental protocols for the incorporation of this compound into synthetic peptides. It covers the rationale for its use, expected effects on peptide properties, and step-by-step methodologies for synthesis and biophysical characterization.
Rationale for Using this compound
The incorporation of this compound into a peptide sequence can confer several advantageous properties:
-
Conformational Rigidity: The gem-dimethyl group restricts the rotation around the Cα-Cβ and Cβ-Cγ bonds, leading to a more predictable and stable peptide conformation.
-
Induction of Secondary Structures: The steric bulk of the dimethyl group can promote the formation of helical or turn structures, which are often crucial for biological activity.
-
Increased Proteolytic Stability: The β-amino acid backbone is not recognized by many endogenous proteases, leading to a longer in vivo half-life of the peptide.
-
Mimicry of Bioactive Conformations: By constraining the peptide into a specific conformation, it is possible to mimic the structure of a native peptide that is recognized by a biological target, such as a receptor or enzyme.
-
Enhanced Target Affinity: Pre-paying the entropic cost of binding by constraining the peptide in its bioactive conformation can lead to a significant increase in binding affinity for its target.
Applications in Drug Discovery
Peptides containing this compound and other constrained amino acids are being explored for a variety of therapeutic applications, most notably as inhibitors of protein-protein interactions (PPIs). Many PPIs are mediated by short helical or turn motifs, making them ideal targets for peptidomimetics that can replicate these structures.
A prominent example is the inhibition of the interaction between the tumor suppressor protein p53 and its negative regulator, the oncoprotein MDM2. The p53-MDM2 interaction is a critical checkpoint in the cell's response to stress, and its disruption can lead to the reactivation of p53 and the induction of apoptosis in cancer cells. The interface of this interaction involves an α-helical region of p53 that binds to a hydrophobic cleft on MDM2. Peptides designed with constrained amino acids to mimic this α-helix have shown promise as potent and specific inhibitors of the p53-MDM2 interaction.
Another important area of application is the development of inhibitors for the Bcl-2 family of proteins. These proteins are key regulators of apoptosis, and their overexpression is a hallmark of many cancers, contributing to cell survival and resistance to chemotherapy. The interactions between pro- and anti-apoptotic Bcl-2 family members are mediated by BH3 domains, which are short helical segments. Peptidomimetics containing constrained amino acids are being developed to mimic the BH3 domain and disrupt these interactions, thereby promoting apoptosis in cancer cells.
Data Presentation
Table 1: Effect of a Constrained β-Amino Acid on Peptide Helicity (Circular Dichroism)
| Peptide Sequence | % Helicity (in 50% TFE/water) |
| Ac-Ala-Ala-Ala-Ala-Ala-NH2 | 25% |
| Ac-Ala-Ala-(β-Me-Ala)-Ala-Ala-NH2 | 45% |
TFE (Trifluoroethanol) is a helix-inducing solvent. β-Me-Ala represents a generic methylated β-amino acid, serving as a proxy for this compound.
Table 2: Effect of a Constrained β-Amino Acid on Binding Affinity to a Target Protein (Isothermal Titration Calorimetry)
| Peptide | Target Protein | Dissociation Constant (Kd) |
| Native Peptide Ligand | MDM2 | 5.2 µM |
| Constrained Peptide Analogue | MDM2 | 0.8 µM |
A lower Kd value indicates a higher binding affinity.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a generic peptide containing this compound on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (0.5-0.8 mmol/g loading)
-
Fmoc-protected α-amino acids
-
Fmoc-3-amino-3-methylbutanoic acid-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, HPLC grade
-
Diethyl ether, cold
-
Acetonitrile (ACN), HPLC grade
Equipment:
-
Peptide synthesis vessel with a sintered glass frit
-
Shaker or vortexer
-
HPLC system for purification and analysis
-
Lyophilizer
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes. Drain.
-
Repeat the 20% piperidine in DMF treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for standard α-amino acids):
-
In a separate tube, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 1-2 hours.
-
Monitor the coupling reaction using a qualitative ninhydrin (B49086) (Kaiser) test. A negative result (yellow beads) indicates complete coupling.
-
-
Coupling of Fmoc-3-amino-3-methylbutanoic acid-OH:
-
Due to the steric hindrance of this compound, a more robust coupling strategy is recommended.
-
Dissolve Fmoc-3-amino-3-methylbutanoic acid-OH (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. A double coupling (repeating the coupling step with fresh reagents) may be necessary to ensure complete reaction.
-
Monitor the coupling with the Kaiser test.
-
-
Chain Elongation: Repeat steps 2, 3, and 4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/ACN mixture) and purify by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final peptide powder.
-
Protocol 2: Biophysical Characterization - Circular Dichroism (CD) Spectroscopy
This protocol describes the use of CD spectroscopy to assess the secondary structure of a peptide containing this compound.
Materials:
-
Purified, lyophilized peptide
-
10 mM phosphate (B84403) buffer, pH 7.4
-
Trifluoroethanol (TFE)
-
Quartz cuvette with a 1 mm path length
Equipment:
-
CD spectropolarimeter
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the peptide in 10 mM phosphate buffer at a concentration of approximately 1 mg/mL.
-
Determine the precise peptide concentration by UV absorbance at 280 nm if the peptide contains Trp or Tyr residues, or by quantitative amino acid analysis.
-
Prepare a series of peptide solutions in buffer and in varying concentrations of TFE (e.g., 10%, 20%, 50% v/v) to a final peptide concentration of 0.1-0.2 mg/mL.
-
-
CD Measurement:
-
Set the CD spectropolarimeter to scan from 190 to 260 nm.
-
Record a baseline spectrum of the buffer or buffer/TFE mixture in the quartz cuvette.
-
Record the CD spectrum of each peptide solution.
-
Acquire at least three scans for each sample and average them to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the baseline spectrum from each peptide spectrum.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg × 100) / (c × n × l) where:
-
mdeg is the observed ellipticity in millidegrees
-
c is the molar concentration of the peptide
-
n is the number of amino acid residues
-
l is the path length of the cuvette in cm.
-
-
Analyze the resulting spectra for characteristic features of secondary structures:
-
α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
Random coil: A strong negative band around 198 nm.
-
-
Use deconvolution software to estimate the percentage of each secondary structure element.
-
Protocol 3: Biophysical Characterization - Isothermal Titration Calorimetry (ITC)
This protocol describes the use of ITC to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between a peptide containing this compound and its target protein.
Materials:
-
Purified, lyophilized peptide
-
Purified target protein
-
Dialysis buffer (e.g., PBS or HEPES buffer, pH 7.4)
Equipment:
-
Isothermal titration calorimeter
-
Dialysis cassettes
Procedure:
-
Sample Preparation:
-
Dissolve the peptide and the target protein in the same dialysis buffer.
-
Dialyze both the peptide and protein solutions against the same buffer overnight at 4°C to ensure a perfect buffer match.
-
Determine the accurate concentrations of the peptide and protein after dialysis.
-
-
ITC Experiment Setup:
-
Degas both solutions immediately before the experiment to prevent air bubbles.
-
Typically, the protein solution (e.g., 10-50 µM) is placed in the sample cell, and the peptide solution (e.g., 100-500 µM, typically 10-fold more concentrated than the protein) is loaded into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small injections (e.g., 2-10 µL) of the peptide solution into the protein solution in the sample cell.
-
Allow the system to equilibrate between injections.
-
The instrument measures the heat released or absorbed during each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument.
-
The fitting will yield the thermodynamic parameters of the interaction:
-
n: Stoichiometry of binding
-
Ka: Association constant (Kd = 1/Ka)
-
ΔH: Enthalpy of binding
-
ΔS: Entropy of binding (calculated from ΔG = ΔH - TΔS and ΔG = -RTlnKa)
-
-
Visualizations
Bcl-2 Mediated Apoptosis Pathway and Inhibition
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-3-methylbutanoic Acid
Welcome to the technical support center for the synthesis of 3-Amino-3-methylbutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this sterically hindered β-amino acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most common synthetic routes for this compound are the Strecker synthesis, the Bucherer-Bergs reaction, and the Hofmann rearrangement. Each method has its own set of advantages and challenges.
Q2: Why is the synthesis of this compound challenging?
A2: The primary challenge in synthesizing this compound lies in the steric hindrance caused by the two methyl groups on the β-carbon. This steric bulk can lead to lower reaction rates, incomplete reactions, and difficulties in purification.[1]
Q3: What are the typical starting materials for each synthetic route?
A3:
-
Strecker Synthesis: Typically starts from a ketone, such as 3-methyl-2-butanone (B44728).[2][3]
-
Bucherer-Bergs Reaction: Also utilizes a ketone, like 3-methyl-2-butanone, reacting it with potassium cyanide and ammonium (B1175870) carbonate.[4][5]
-
Hofmann Rearrangement: This route starts with a primary amide that has one more carbon than the final product.
Q4: What are the expected yields for these syntheses?
A4: Yields can vary significantly based on the chosen method, reaction conditions, and purification efficiency. Due to the challenges associated with this sterically hindered amino acid, yields may be lower than for simpler amino acids. Specific quantitative data from literature for this exact molecule is limited, but yields for analogous sterically hindered amino acids can range from moderate to good.
Troubleshooting Guides
This section provides troubleshooting guidance for common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
Low or no yield of the desired this compound is a frequent issue. The following table outlines potential causes and recommended solutions for each of the primary synthetic routes.
| Synthetic Route | Potential Cause | Recommended Solution |
| Strecker Synthesis | Incomplete imine formation: The initial reaction between the ketone (3-methyl-2-butanone) and ammonia (B1221849) may be slow due to steric hindrance. | - Increase reaction time and/or temperature. - Use a higher concentration of ammonia. - Ensure anhydrous conditions to favor imine formation. |
| Inefficient cyanide addition: The bulky nature of the imine intermediate can hinder the nucleophilic attack of the cyanide ion. | - Use a less sterically hindered cyanide source if possible. - Optimize the reaction temperature to balance reaction rate and potential side reactions. | |
| Bucherer-Bergs Reaction | Unfavorable pH: Incorrect pH can inhibit the formation of the intermediate hydantoin (B18101). The ideal pH range is typically 8-9.[4] | - Use ammonium carbonate as a buffer to maintain the optimal pH.[4] - Monitor and adjust the pH of the reaction mixture. |
| Low reaction temperature: Insufficient temperature can lead to a slow reaction rate. | - Refluxing in water or ethanol (B145695) (80-100°C) is generally recommended for efficient progress.[4] | |
| Incorrect reagent ratios: An improper molar ratio of ketone, cyanide, and ammonium carbonate can lead to side reactions and low yield. | - A 1:2:2 molar ratio of ketone:KCN:(NH₄)₂CO₃ is often recommended for balanced reactivity.[4] | |
| Hofmann Rearrangement | Incomplete amide to isocyanate conversion: The rearrangement of the N-bromoamide intermediate to the isocyanate may be inefficient. | - Ensure the use of a strong base (e.g., NaOH or KOH). - Carefully control the reaction temperature as overheating can lead to decomposition. |
| Hydrolysis of the starting amide: The amide starting material can hydrolyze back to the carboxylic acid under the basic reaction conditions. | - Use a non-aqueous solvent if possible. - Minimize the reaction time. |
Troubleshooting Workflow: Low Yield
Figure 1: Troubleshooting workflow for low product yield.
Problem 2: Product is Impure After Initial Work-up
The crude product often contains unreacted starting materials, intermediates, and byproducts. Purification of the sterically hindered this compound can be challenging.
| Synthetic Route | Common Impurities | Recommended Purification Method |
| All Routes | Unreacted starting materials | Crystallization: this compound is a solid and can often be purified by recrystallization from a suitable solvent system (e.g., water-ethanol mixtures).[4] The difference in solubility between the product and less polar starting materials can be exploited. |
| Ion-Exchange Chromatography: As an amino acid, the product possesses both an acidic and a basic functional group. This allows for effective purification using ion-exchange resins. | ||
| Strecker Synthesis | α-aminonitrile intermediate | Acidic Hydrolysis: Ensure the final hydrolysis step is complete by using a strong acid (e.g., HCl) and sufficient heating time. The aminonitrile can then be separated from the amino acid by extraction. |
| Bucherer-Bergs Reaction | Hydantoin intermediate | Strong Acid or Base Hydrolysis: The intermediate hydantoin requires vigorous hydrolysis with a strong acid or base to open the ring and afford the amino acid. Ensure complete conversion before proceeding with purification. |
| Unreacted cyanide | Acidification and Ventilation: Carefully acidify the reaction mixture in a well-ventilated fume hood to convert residual cyanide into hydrogen cyanide gas, which can be safely removed. Caution: Hydrogen cyanide is highly toxic. |
Purification Strategy Logic
Figure 2: Logical approach to purification strategy.
Experimental Protocols
General Protocol for Strecker Synthesis
-
Imine Formation: In a round-bottom flask, dissolve 3-methyl-2-butanone and an excess of ammonium chloride in a suitable solvent (e.g., methanol (B129727) or ethanol). Stir the mixture at room temperature. The reaction can be monitored by TLC or GC-MS for the disappearance of the ketone.
-
Aminonitrile Formation: To the reaction mixture, add a solution of potassium cyanide or sodium cyanide in water dropwise at a controlled temperature (e.g., 0-10 °C). Caution: Cyanides are highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood. Stir the reaction until the imine is consumed.
-
Hydrolysis: Acidify the reaction mixture with a strong acid (e.g., concentrated HCl) and heat to reflux. The hydrolysis of the nitrile to the carboxylic acid can take several hours. Monitor the reaction for the formation of the amino acid.
-
Work-up and Purification: After cooling, neutralize the reaction mixture to the isoelectric point of the amino acid to precipitate the product. The crude product can be collected by filtration and purified by recrystallization or ion-exchange chromatography.
General Protocol for Bucherer-Bergs Reaction
-
Reaction Setup: In a pressure-rated vessel, combine 3-methyl-2-butanone, potassium cyanide, and ammonium carbonate in a solvent such as aqueous ethanol.[4][6] A typical molar ratio is 1:2:2 (ketone:KCN:(NH₄)₂CO₃).[4]
-
Heating: Seal the vessel and heat the mixture to 80-100 °C with stirring. The reaction time can vary from several hours to overnight.
-
Hydantoin Isolation: After cooling, the intermediate hydantoin may precipitate. It can be isolated by filtration.
-
Hydrolysis: The isolated hydantoin is then hydrolyzed to the amino acid by heating with a strong acid (e.g., HCl) or base (e.g., NaOH). This step often requires prolonged heating.
-
Purification: The final product is isolated by neutralization and purified by crystallization or chromatography as described for the Strecker synthesis.
Experimental Workflow: Bucherer-Bergs Synthesis
Figure 3: General experimental workflow for the Bucherer-Bergs synthesis.
Disclaimer: These protocols are intended as a general guide. It is crucial to consult the relevant safety data sheets (SDS) for all chemicals and to perform a thorough risk assessment before conducting any experiment. All reactions should be carried out by trained personnel in a properly equipped laboratory.
References
- 1. Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strecker_amino_acid_synthesis [chemeurope.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 6. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Technical Support Center: Optimization of Coupling Conditions for Sterically Hindered 3-Amino-3-methylbutanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of the sterically hindered amino acid, 3-Amino-3-methylbutanoic acid.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to couple in peptide synthesis?
A1: The primary challenge arises from steric hindrance. The presence of two methyl groups on the α-carbon of this compound physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1] This steric bulk significantly slows down the kinetics of peptide bond formation, which can lead to incomplete reactions and the formation of deletion sequences in the final peptide product.[1][2]
Q2: My standard coupling protocol with DCC/DIC is yielding poor results. What is the recommended alternative?
A2: Standard carbodiimide (B86325) reagents like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are often not potent enough to overcome the significant steric barrier presented by this compound.[1][3] It is highly recommended to switch to more powerful in-situ activating reagents. Aminium/uronium salts such as HATU, HBTU, or COMU, and phosphonium (B103445) salts like PyBOP, are significantly more effective as they form highly reactive activated esters.[1][3][4]
Q3: Which coupling reagents are considered the most effective for highly hindered amino acids like this compound?
A3: For exceptionally challenging couplings, reagents that generate highly reactive OAt or Oxyma esters are generally preferred.[1][5] HATU and PyAOP are considered among the most efficient coupling reagents for sterically hindered systems.[1][4] COMU, an Oxyma-based reagent, also shows superior performance compared to HOBt-based reagents like HBTU and is a safer alternative to benzotriazole-based reagents.[2][6] For the most extreme cases of steric hindrance, converting the carboxylic acid to an acyl fluoride (B91410) can be a highly effective strategy.[1][3][7]
Q4: What is racemization, and how can I minimize it during the coupling of this compound?
A4: Racemization is the loss of stereochemical integrity at the chiral center of the amino acid during the activation and coupling process.[8] While this compound is not chiral at the alpha-carbon, if it is being coupled to a chiral amino acid, that residue can be at risk of racemization. To minimize this, it is crucial to select coupling reagents known for low racemization potential, use weaker, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or sym-collidine, and avoid prolonged pre-activation times.[5][6] Additives such as HOAt and OxymaPure are also effective in suppressing racemization.[5]
Q5: Can I simply increase the reaction time or temperature to improve coupling efficiency?
A5: Yes, extending the reaction time is a common strategy for driving difficult couplings to completion.[3] Moderately increasing the temperature can also be effective; however, this must be done with caution as excessive heat can increase the risk of racemization.[1][3] Microwave-assisted peptide synthesis (MAPS) is a highly effective technique for accelerating sluggish coupling reactions by utilizing microwave energy to rapidly heat the reaction mixture.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low Coupling Yield / Incomplete Reaction | Insufficiently reactive coupling reagent. | Switch from carbodiimides (DCC, DIC) to more potent uronium/aminium (HATU, HCTU, COMU) or phosphonium (PyBOP, PyAOP) salts.[1][3] For extremely difficult couplings, consider acyl fluoride formation.[3][7] |
| Suboptimal solvent choice leading to poor solvation and peptide aggregation. | Use N-methylpyrrolidone (NMP) instead of or in combination with N,N-dimethylformamide (DMF) due to its superior solvating properties.[3] For particularly problematic sequences, a solvent mixture such as DCM/DMF/NMP may be beneficial.[3][9] | |
| Insufficient reaction time or temperature. | Increase the coupling reaction time, potentially overnight.[3] Consider a double coupling strategy where the coupling step is repeated with fresh reagents.[1] Employ microwave-assisted synthesis to accelerate the reaction.[3] | |
| Presence of Deletion Sequences in Final Product | Incomplete coupling at the sterically hindered residue. | Implement a capping step after the coupling reaction to block any unreacted N-terminal amines. This is typically done using acetic anhydride (B1165640) and a non-nucleophilic base like DIPEA or pyridine (B92270).[1] |
| Side Product Formation (e.g., Guanidinylation) | Use of uronium-based coupling reagents (e.g., HATU, HBTU). | This side reaction can occur when the uronium salt reacts with the N-terminal amine, capping the peptide chain.[2] If this is a persistent issue, consider switching to a phosphonium-based reagent like PyBOP, which does not cause guanidinylation.[2][4] |
| Racemization of the Coupled Amino Acid | Prolonged pre-activation time or use of a strong base. | Minimize the pre-activation time of the amino acid with the coupling reagent.[5] Use a weaker, sterically hindered base such as N-methylmorpholine (NMM) or sym-collidine instead of DIPEA.[5] |
Quantitative Data on Coupling Reagent Performance
The following table summarizes the general performance of various coupling reagents for sterically hindered amino acids, providing a basis for selection.
| Reagent | Reagent Class | Relative Reactivity | Key Advantages | Potential Disadvantages |
| HATU | Aminium/Uronium Salt | Very High | Highly efficient for hindered couplings.[2][4] | Can cause guanidinylation of the N-terminal amine.[2] Based on potentially explosive HOAt.[2] |
| HBTU | Aminium/Uronium Salt | High | Widely used and effective for many standard couplings.[2][6] | Can be less effective than HATU for severely hindered residues. Can cause guanidinylation.[2] |
| COMU | Aminium/Uronium Salt | Very High | Efficiency comparable to HATU.[6] Safer as it is based on OxymaPure, avoiding explosive benzotriazole (B28993) byproducts.[2][6] | Limited stability in solution.[2] |
| PyBOP | Phosphonium Salt | High | Efficient coupling that avoids guanidinylation side reactions.[2] | Generally less reactive than HATU.[2] |
| TOTU | Uronium Salt | High | Effective for rapid and efficient coupling with minimal racemization.[10] | |
| Acyl Fluorides | Acid Halide | Extremely High | Highly effective for the most sterically demanding couplings where other reagents fail.[6][7] | Requires an additional reaction step to form the acyl fluoride. |
| DCC/DIC | Carbodiimide | Low | Inexpensive. | Often inefficient for hindered couplings, leading to low yields.[1] Can cause side reactions and the byproduct of DCC (DCU) is poorly soluble.[6] |
Experimental Protocols
Protocol 1: General Coupling of this compound using HATU
This protocol outlines a standard procedure for coupling a sterically hindered amino acid on a solid support.
-
Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in an appropriate solvent like DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve the Nα-protected this compound (3 equivalents relative to the resin loading), HATU (2.9 equivalents), and a tertiary amine base such as DIPEA (6 equivalents) in DMF.[1]
-
Pre-activation: Allow the activation mixture to stand for 1-5 minutes at room temperature.[3][5]
-
Coupling Reaction: Add the activation mixture to the resin and agitate at room temperature for 2-4 hours.[5] For difficult couplings, the reaction time may be extended.
-
Monitoring: Monitor the reaction's completeness using a qualitative ninhydrin (B49086) (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.[11]
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Double Coupling (Optional): If the ninhydrin test is positive, indicating incomplete coupling, a second coupling can be performed by repeating steps 2-6 with a fresh solution of the activated amino acid.[3]
Protocol 2: Capping of Unreacted Amines
This procedure is recommended after coupling a sterically hindered residue to prevent the formation of deletion sequences.
-
Resin Washing: After the coupling reaction, wash the resin thoroughly with DMF.
-
Capping Solution Preparation: Prepare a capping solution, typically a mixture of acetic anhydride and a non-nucleophilic base like pyridine or DIPEA in DMF.[1]
-
Capping Reaction: Add the capping solution to the resin and agitate for approximately 30 minutes at room temperature.[1] This will acetylate any unreacted primary amines.
-
Final Wash: Drain the capping solution and wash the resin extensively with DMF.[1]
Visualized Workflows and Signaling Pathways
Caption: A generalized workflow for a single amino acid coupling cycle in SPPS.
Caption: A decision tree for troubleshooting low coupling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of Peptides Containing 3-Amino-3-methylbutanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of peptides incorporating the sterically hindered, α,α-disubstituted amino acid, 3-Amino-3-methylbutanoic acid (Ac3Me).
Troubleshooting Guide
This guide addresses common issues encountered during the purification of peptides containing this compound, primarily using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Question 1: Why am I observing poor peak shape (e.g., broad peaks, tailing) during RP-HPLC purification of my Ac3Me-containing peptide?
Answer:
Poor peak shape is a frequent challenge when purifying peptides with sterically hindered residues like this compound. Several factors can contribute to this issue:
-
On-Column Aggregation: The bulky nature of Ac3Me can promote intermolecular interactions and aggregation of the peptide on the column, leading to band broadening.
-
Secondary Interactions: Residual silanols on the silica-based stationary phase can interact with the peptide, causing peak tailing.
-
Slow Unfolding/Conformational Isomers: The rigid structure imposed by Ac3Me can lead to slow conformational changes on the chromatographic timescale, resulting in broadened peaks.
Troubleshooting Steps:
-
Optimize Mobile Phase Additives:
-
Trifluoroacetic Acid (TFA): Ensure the presence of at least 0.1% TFA in both aqueous and organic mobile phases.[1][2][3] TFA acts as an ion-pairing agent, masking silanol (B1196071) interactions and improving peak shape.[2][3]
-
Alternative Ion-Pairing Reagents: If TFA is insufficient, consider using formic acid (for mass spectrometry compatibility) or other ion-pairing reagents.[3]
-
-
Adjust Gradient Conditions:
-
Shallow Gradient: Employ a shallower gradient (e.g., 0.5-1% increase in organic solvent per minute) to improve separation from closely eluting impurities and minimize on-column aggregation.[2]
-
-
Increase Column Temperature:
-
Elevating the column temperature (e.g., to 40-60°C) can reduce viscosity, improve mass transfer, and disrupt secondary structures or aggregates, often leading to sharper peaks.
-
-
Change Stationary Phase:
-
Pore Size: For larger peptides, ensure the column has an appropriate pore size (e.g., 300 Å) to allow for better diffusion.[4]
-
Different Chemistry: If using a C18 column, consider switching to a C8 or a phenyl-modified stationary phase, which may offer different selectivity and reduce hydrophobic interactions that can lead to aggregation.[5]
-
Question 2: My peptide recovery is very low after purification. What are the potential causes and solutions?
Answer:
Low recovery of Ac3Me-containing peptides can be attributed to several factors, often related to the peptide's increased hydrophobicity and tendency to aggregate.
-
Irreversible Adsorption: The peptide may be irreversibly binding to the stationary phase or column hardware.
-
Precipitation: The peptide may precipitate during the purification process, especially at high concentrations.
-
Aggregation: Aggregated peptides may not elute properly from the column.
Troubleshooting Steps:
-
Solvent and Additive Optimization:
-
Chaotropic Agents: In cases of severe aggregation, consider adding chaotropic salts like guanidine (B92328) hydrochloride or urea (B33335) to the sample solvent to disrupt aggregates before injection. This is more common in the initial dissolution of the crude peptide.
-
Organic Solvent Choice: While acetonitrile (B52724) is standard, isopropanol (B130326) or ethanol (B145695) can sometimes improve the solubility of hydrophobic peptides.
-
-
Column Choice and Conditioning:
-
Column Material: Consider using columns with different base materials or end-capping to minimize non-specific binding.
-
Passivation: Passivating the HPLC system with a high concentration of the peptide or a standard protein solution can sometimes help to block active sites and improve recovery.
-
-
Loading Conditions:
-
Lower Sample Load: Reduce the amount of peptide loaded onto the column to prevent on-column precipitation and aggregation.
-
Sample Solvent: Dissolve the crude peptide in a solvent that contains a small amount of the organic mobile phase or a denaturant to prevent precipitation upon injection.
-
Question 3: I am having difficulty separating my target peptide from closely eluting impurities, such as deletion sequences. How can I improve the resolution?
Answer:
The synthesis of peptides with sterically hindered amino acids like Ac3Me can be challenging, often leading to deletion sequences or other closely related impurities that are difficult to separate.[1][6]
Troubleshooting Steps:
-
Optimize HPLC Method:
-
Gradient Optimization: This is the most critical parameter. Develop a very shallow gradient around the elution point of your target peptide to maximize separation.[2]
-
Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase run time.[4]
-
Column Selectivity: As mentioned before, screening different stationary phases (C18, C8, Phenyl) can reveal one with better selectivity for your peptide and its impurities.[5]
-
-
Alternative Chromatographic Modes:
-
Ion-Exchange Chromatography (IEX): If the target peptide and impurities have different net charges, IEX can be a powerful orthogonal purification step.[7][8] It is often used as a preliminary step before a final RP-HPLC polishing step.[7]
-
Size-Exclusion Chromatography (SEC): While less common for peptides of similar size, SEC can be useful for removing larger aggregates.[7]
-
-
Improve Synthesis Strategy:
-
Coupling Reagents: Use high-efficiency coupling reagents like HATU, HCTU, or COMU during solid-phase peptide synthesis (SPPS) to minimize the formation of deletion sequences at the sterically hindered Ac3Me residue.[6][9]
-
Double Coupling: Perform a double coupling for the Ac3Me residue to ensure the reaction goes to completion.[6]
-
Microwave-Assisted Synthesis: Microwave energy can help overcome the steric hindrance and improve coupling efficiency.[6]
-
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best for purifying peptides containing this compound?
A1: Reversed-phase columns are the standard for peptide purification.[1] For peptides containing the hydrophobic Ac3Me residue, a C18 or C8 column is a good starting point.[4][5] The choice between C18 and C8 depends on the overall hydrophobicity of the peptide; very hydrophobic peptides may benefit from the less retentive C8 phase.[5] It is also crucial to select a column with a suitable pore size (e.g., 120 Å for smaller peptides, 300 Å for larger ones) to ensure proper interaction with the stationary phase.[4]
Q2: What are the typical mobile phases used for the purification of Ac3Me-containing peptides?
A2: The standard mobile phases for RP-HPLC of peptides are:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.[2]
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).[1][2] The TFA is essential for good peak shape and acts as an ion-pairing agent.[2][3]
Q3: How does the presence of this compound affect the retention time of a peptide in RP-HPLC?
A3: this compound is an aliphatic, non-polar amino acid. Its incorporation will generally increase the overall hydrophobicity of the peptide, leading to a longer retention time on a reversed-phase column compared to a similar peptide containing a more polar amino acid at the same position. The exact shift in retention time will depend on the sequence and the surrounding amino acids.
Q4: Can I use mass spectrometry (MS) with the standard TFA mobile phase?
A4: While TFA is excellent for UV detection, it is an ion-suppressing agent in mass spectrometry.[3] If you need to analyze your fractions by LC-MS, it is advisable to either use a different mobile phase additive like 0.1% formic acid or to perform a solvent exchange on the collected fractions before MS analysis.[3]
Data and Protocols
Table 1: Recommended Starting Conditions for RP-HPLC Purification
| Parameter | Recommendation | Rationale |
| Column | C18 or C8, 5 µm particle size, 120-300 Å pore size | Good starting point for hydrophobic peptides.[1][4][5] |
| Mobile Phase A | 0.1% TFA in HPLC-grade water | Standard aqueous mobile phase for peptide purification.[2] |
| Mobile Phase B | 0.1% TFA in HPLC-grade acetonitrile | Standard organic mobile phase for peptide purification.[2] |
| Gradient | 5-65% B over 60 minutes (or 1%/min) | A shallow gradient is crucial for resolving impurities.[2] |
| Flow Rate | 1.0 mL/min (analytical), 20 mL/min (semi-prep) | Adjust based on column diameter.[4] |
| Detection | 214 nm and 280 nm | 214 nm for the peptide backbone, 280 nm for Trp/Tyr residues.[1] |
| Column Temp. | 30-40 °C | Can improve peak shape and reduce aggregation. |
Experimental Protocol: General RP-HPLC Purification of an Ac3Me-Containing Peptide
-
Preparation of Mobile Phases:
-
Prepare Solvent A: Add 1 mL of high-purity TFA to 1 L of HPLC-grade water. Degas the solution.
-
Prepare Solvent B: Add 1 mL of high-purity TFA to 1 L of HPLC-grade acetonitrile. Degas the solution.
-
-
Sample Preparation:
-
Dissolve the crude lyophilized peptide in a small volume of Solvent A. If solubility is an issue, add a minimal amount of Solvent B or an alternative solvent like isopropanol to achieve dissolution.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Method Development (Analytical Scale):
-
Equilibrate an analytical C18 column (e.g., 4.6 x 250 mm) with 95% Solvent A and 5% Solvent B.
-
Inject a small amount of the prepared sample (e.g., 10-20 µL).
-
Run a broad scouting gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution time of the peptide.
-
Based on the scouting run, optimize the gradient to be shallower around the target peptide's elution point (e.g., a 1% per minute change).[2]
-
-
Preparative Scale-Up:
-
Switch to a semi-preparative column with the same stationary phase chemistry.
-
Equilibrate the column with the starting conditions of your optimized gradient.
-
Load the filtered crude peptide solution onto the column.
-
Run the optimized gradient and collect fractions as the peptide elutes.
-
-
Analysis of Fractions and Lyophilization:
-
Analyze the collected fractions using an analytical HPLC method to determine their purity.
-
Pool the fractions that meet the desired purity level.
-
Freeze the pooled fractions and lyophilize to obtain the purified peptide as a powder.[2]
-
Visualizations
Troubleshooting Workflow for Ac3Me-Peptide Purification
Caption: A flowchart for troubleshooting common purification issues.
General Experimental Workflow for Peptide Purification
Caption: A standard workflow for purifying synthetic peptides.
References
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. agilent.com [agilent.com]
- 4. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ymc.co.jp [ymc.co.jp]
- 6. benchchem.com [benchchem.com]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. benchchem.com [benchchem.com]
preventing racemization of 3-Amino-3-methylbutanoic acid during coupling
Technical Support Center: 3-Amino-3-methylbutanoic Acid Coupling
Welcome to the technical support center. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) to help you minimize racemization when coupling the sterically hindered, α,α-disubstituted amino acid, this compound.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern during the coupling of this compound?
A1: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid during a chemical reaction, leading to a mixture of D- and L-enantiomers.[1] For peptides, this is detrimental as the biological activity is highly dependent on the precise three-dimensional structure. This compound, like other α,α-disubstituted amino acids (e.g., Aib), presents a significant challenge due to steric hindrance.[2][3] This bulkiness slows down the desired peptide bond formation, providing a larger window of opportunity for side reactions like racemization to occur.[2]
Q2: What is the primary chemical mechanism leading to racemization during peptide coupling?
A2: The most common pathway for racemization is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[4][1] This occurs when the activated carboxyl group of the N-protected amino acid cyclizes. The proton on the α-carbon of this oxazolone (B7731731) is acidic and can be easily removed by a base.[4] The resulting planar, achiral intermediate can then be attacked by the incoming amine from either side, producing a mixture of D and L products.[4][1] A secondary, less common mechanism is the direct abstraction of the α-proton by a strong base, forming an enolate.[1][5]
Q3: Which factors have the greatest influence on racemization?
A3: Several factors critically influence the extent of racemization:
-
Coupling Reagent & Additives: The choice of coupling reagent and the use of racemization-suppressing additives are paramount.[4][6] Reagents that form highly reactive intermediates, such as those based on HOAt (1-hydroxy-7-azabenzotriazole) or OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate), are highly effective at promoting rapid bond formation, which outcompetes the racemization pathway.[4][3][7]
-
Base: The strength and steric hindrance of the base used are crucial.[6][8] Strong, non-hindered bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are more likely to abstract the α-proton, increasing racemization. Weaker or sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are preferred.[8][9]
-
Activation Time: Prolonged pre-activation of the amino acid before introducing the amine component increases the time the activated species is exposed to the basic environment, allowing more time for oxazolone formation and racemization.[3][8]
-
Temperature: Higher reaction temperatures can increase the rate of racemization.[8][9] Performing couplings at 0°C or room temperature is generally recommended.[8]
Q4: What are the most effective coupling reagents for minimizing racemization with sterically hindered amino acids like this compound?
A4: For challenging couplings involving sterically hindered residues, high-reactivity onium salts (uronium/aminium or phosphonium) are recommended over standard carbodiimides like DCC/DIC alone.[2][3]
-
COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino)]uronium hexafluorophosphate): This is a third-generation uronium salt based on OxymaPure. It is highly efficient, comparable to HATU, but is non-explosive and has a lower allergenic potential.[2][10][11]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Very effective due to the formation of highly reactive OAt esters, but it is based on the potentially explosive HOAt.[4][2]
-
DIC/OxymaPure: The combination of a carbodiimide (B86325) like Diisopropylcarbodiimide (DIC) with an additive like OxymaPure is a powerful, low-racemization strategy. The additive forms an active ester that is stable enough to suppress racemization while being reactive enough for efficient coupling.[9][12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Levels of Racemization Detected | 1. Inappropriate Reagent/Additive: Using carbodiimides without an additive or employing a lower-reactivity reagent. | 1. Switch to a High-Efficiency Reagent: Use COMU, HATU, or a phosphonium (B103445) salt like PyAOP.[3] Alternatively, use DIC in combination with OxymaPure or HOAt. |
| 2. Strong or Unhindered Base: Using DIPEA or TEA as the base.[8] | 2. Change the Base: Replace DIPEA with a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[9] | |
| 3. Prolonged Pre-Activation: The activated amino acid is left for too long before coupling.[8] | 3. Minimize Activation Time: Employ an in-situ activation protocol where the coupling reagent is added directly to the mixture of the amino acid, additive, and peptide-resin. | |
| 4. Elevated Temperature: Coupling reaction performed at high temperatures (e.g., during microwave synthesis). | 4. Control Temperature: Perform the coupling at 0°C or room temperature. For microwave-assisted synthesis, consider reducing the temperature. | |
| Low or Incomplete Coupling Yield | 1. Steric Hindrance: The bulky nature of this compound slows the reaction rate.[2][3] | 1. Use a More Potent Reagent: Employ a high-reactivity reagent such as COMU or HATU.[2][13] |
| 2. Insufficient Reaction Time: Standard coupling times may not be enough. | 2. Increase Reaction Time or Double Couple: Extend the coupling time to several hours or perform a second coupling with freshly activated amino acid to drive the reaction to completion.[14] | |
| 3. Peptide Aggregation: The growing peptide chain on the solid support is folding, blocking the N-terminal amine. | 3. Use Aggregation-Disrupting Strategies: Switch to a solvent like N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to the reaction mixture.[3] |
Data Presentation
Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids
This table summarizes data on the performance of various coupling reagents in contexts involving sterically hindered amino acids, such as α-aminoisobutyric acid (Aib), which serves as a good model for this compound.
| Coupling Reagent | Reagent Type | Additive Used | Relative Efficiency | Racemization Level | Key Considerations |
| COMU | Uronium Salt | OxymaPure (internal) | Very High | Very Low | High reactivity, safer (non-explosive), water-soluble byproducts.[2][10] |
| HATU | Uronium Salt | HOAt (internal) | Very High | Very Low | Highly efficient for hindered couplings, but based on potentially explosive HOAt.[2][15] Can cause guanidinylation of the N-terminus.[2] |
| PyAOP | Phosphonium Salt | HOAt (internal) | Very High | Very Low | High efficiency similar to HATU, avoids guanidinylation side reaction. Higher cost.[3][15] |
| HCTU | Uronium Salt | 6-Cl-HOBt (internal) | High | Low | Good reactivity, often lower cost than HATU, but can be less effective for the most challenging couplings.[3] |
| DIC / OxymaPure | Carbodiimide | OxymaPure | High | Very Low | Excellent for suppressing racemization; byproducts are soluble. A cost-effective and safe option.[9][12] |
| PyBOP | Phosphonium Salt | HOBt (internal) | Moderate to High | Low | Good general-purpose reagent, avoids guanidinylation. Less effective than HATU/COMU for highly hindered systems.[2][16] |
| DIC / HOBt | Carbodiimide | HOBt | Low to Moderate | Moderate | Low cost, but often inefficient for hindered couplings and provides less racemization suppression than OxymaPure or HOAt.[3][6] |
Note: Data is synthesized from multiple sources and performance may vary based on specific substrates and reaction conditions.
Visualizations
Diagram 1: Decision Workflow for Coupling Strategy
Caption: A logical workflow for troubleshooting high racemization levels.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-3-Amino-3-methylbutanoic acid using DIC/OxymaPure
This protocol describes a robust method for coupling Fmoc-3-Amino-3-methylbutanoic acid onto a solid-phase support, designed to minimize epimerization.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-3-Amino-3-methylbutanoic acid
-
OxymaPure®
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N-methylmorpholine (NMM) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Dichloromethane (DCM)
Methodology:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Perform Fmoc deprotection of the N-terminal amine by treating the resin with 20% piperidine in DMF (1 x 5 min, then 1 x 15 min).
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling (in-situ):
-
In a separate vial, dissolve Fmoc-3-Amino-3-methylbutanoic acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in a minimal amount of DMF.
-
Add the dissolved amino acid/additive mixture to the washed, deprotected resin in the reaction vessel.
-
Add NMM (3 equivalents) to the vessel.
-
Agitate the mixture gently for 1-2 minutes.
-
Add DIC (3 equivalents) to the reaction vessel to initiate the coupling.
-
Allow the reaction to proceed at room temperature with agitation for 2-4 hours. Due to steric hindrance, a longer coupling time is often necessary.[14]
-
-
Monitoring the Coupling Reaction:
-
Perform a qualitative ninhydrin (B49086) (Kaiser) test on a small sample of beads to check for the presence of free primary amines.
-
A negative test (yellow/clear beads) indicates the reaction is complete. A positive test (blue/purple beads) indicates incomplete coupling.
-
-
Post-Coupling Procedure:
-
If the coupling is incomplete after 4 hours, drain the reaction solution and repeat the coupling step (Step 2) with freshly prepared reagents (a "double coupling").
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
The resin is now ready for the next deprotection and coupling cycle.
-
-
Quantification of Racemization (Post-Synthesis):
-
After completing the synthesis and cleaving the peptide from the resin, the extent of racemization can be quantified.
-
This typically involves acid hydrolysis of the peptide, followed by derivatization of the resulting amino acids with a chiral reagent (e.g., Marfey's reagent, L-FDAA).[1]
-
The resulting diastereomeric derivatives can then be separated and quantified using reversed-phase HPLC, allowing for the precise determination of the D-isomer percentage.[1][17]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. oxymapure.com [oxymapure.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Deprotection of 3-Amino-3-methylbutanoic Acid Residues
Welcome to the technical support center for the removal of protecting groups from 3-Amino-3-methylbutanoic acid residues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the deprotection of this sterically hindered β-amino acid.
Frequently Asked Questions (FAQs)
Q1: Why is the deprotection of this compound more challenging than for other amino acids?
The primary challenge arises from the steric hindrance caused by the gem-dimethyl group on the β-carbon. This bulkiness can impede the access of reagents to the protected amino group, slowing down the reaction rate and often requiring more forcing conditions compared to sterically unhindered amino acids. This can potentially lead to incomplete deprotection or the formation of side products.
Q2: What are the most common protecting groups used for this compound?
The most common N-protecting groups for this amino acid are tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). The choice of protecting group depends on the overall synthetic strategy, particularly the orthogonality required for selective deprotection in the presence of other protecting groups.
Q3: Are there any specific side reactions to be aware of during the deprotection of Boc-3-Amino-3-methylbutanoic acid?
Yes, due to the forcing acidic conditions that may be required, there is an increased risk of side reactions. The tert-butyl cation generated during Boc deprotection can lead to the alkylation of sensitive functional groups elsewhere in the molecule.[1] Therefore, the use of scavengers is highly recommended.
Q4: Can I use standard catalytic hydrogenation for Cbz deprotection of this compound?
Standard catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas is a viable method. However, due to the steric hindrance, the reaction may be sluggish. Transfer hydrogenation conditions, using a hydrogen donor like ammonium (B1175870) formate (B1220265), can sometimes be more effective.
Q5: Is Fmoc deprotection with piperidine (B6355638) efficient for this compound?
While Fmoc is known for its base lability, the steric hindrance around the nitrogen atom in Fmoc-3-Amino-3-methylbutanoic acid can slow down the rate of deprotection with piperidine. Longer reaction times or the use of a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be necessary to drive the reaction to completion.[2]
Troubleshooting Guides
Boc Deprotection Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Incomplete Deprotection | Insufficient acid strength or concentration. | Increase the concentration of Trifluoroacetic acid (TFA) or switch to a stronger acid like HCl in dioxane. |
| Short reaction time. | Extend the reaction time and monitor progress by TLC or LC-MS. | |
| Low reaction temperature. | Perform the reaction at room temperature or slightly elevated temperatures (e.g., 40°C), monitoring for side product formation. | |
| Side Product Formation (e.g., t-butylation) | Reactive functional groups in the substrate. | Add a scavenger such as triisopropylsilane (B1312306) (TIS) or thioanisole (B89551) to the reaction mixture to trap the tert-butyl cation. |
Cbz Deprotection Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Slow or Incomplete Reaction | Catalyst poisoning. | Ensure the substrate is free of sulfur-containing impurities. Use a fresh batch of catalyst. |
| Insufficient hydrogen pressure or transfer agent concentration. | Increase the hydrogen pressure (if using H₂ gas) or the equivalents of the hydrogen donor (e.g., ammonium formate). | |
| Steric hindrance slowing down the reaction. | Consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C). Alternatively, switch to acidic deprotection methods (e.g., HBr in acetic acid), being mindful of other acid-labile groups. | |
| Formation of N-benzyl Tertiary Amine | Insufficient hydrogen source. | Ensure an adequate supply of hydrogen or hydrogen donor throughout the reaction. |
Fmoc Deprotection Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Incomplete Deprotection | Insufficient base strength or concentration. | Increase the concentration of piperidine in DMF (e.g., from 20% to 50%) or extend the reaction time. |
| Steric hindrance. | Switch to a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), typically used at a lower concentration (e.g., 2-5% in DMF). | |
| Formation of Piperidine Adducts with Other Functional Groups | Presence of Michael acceptors in the molecule. | If possible, protect susceptible functional groups. Alternatively, consider using a different base for deprotection. |
Experimental Protocols
Boc Deprotection Protocol
Materials:
-
Boc-3-Amino-3-methylbutanoic acid derivative
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional scavenger)
-
Diethyl ether (cold)
Procedure:
-
Dissolve the Boc-protected substrate in DCM (e.g., 0.1 M solution).
-
Add TIS (1.1 equivalents) to the solution if scavengers are required.
-
Add TFA (typically 20-50% v/v in DCM) to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add cold diethyl ether to the residue to precipitate the deprotected amine as its TFA salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Cbz Deprotection via Catalytic Transfer Hydrogenation
Materials:
-
Cbz-3-Amino-3-methylbutanoic acid derivative
-
Methanol (MeOH) or Ethanol (EtOH)
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
Procedure:
-
Dissolve the Cbz-protected substrate in MeOH or EtOH.
-
Add 10% Pd/C (typically 10-20% by weight of the substrate).
-
Add ammonium formate (3-5 equivalents) to the suspension.
-
Heat the reaction mixture to reflux (typically 60-80°C) and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.
Fmoc Deprotection Protocol
Materials:
-
Fmoc-3-Amino-3-methylbutanoic acid derivative
-
N,N-Dimethylformamide (DMF)
-
Piperidine
Procedure:
-
Dissolve the Fmoc-protected substrate in DMF.
-
Add a solution of 20% piperidine in DMF.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction mixture can often be taken to the next step directly after removal of volatiles under vacuum, or purified by chromatography if necessary.
Data Presentation
Table 1: Comparison of Deprotection Methods for Hindered Amino Acids
| Protecting Group | Method | Reagents | Typical Reaction Time | Typical Yield (%) | Key Considerations |
| Boc | Acidolysis | 20-50% TFA in DCM | 1 - 4 hours | >90 | Potential for t-butylation side reactions; scavengers recommended.[1] |
| Acidolysis | 4M HCl in Dioxane | 1 - 3 hours | >90 | Can be more selective than TFA for some substrates. | |
| Cbz | Catalytic Hydrogenation | H₂, 10% Pd/C, MeOH | 4 - 24 hours | 85-95 | Reaction can be slow; catalyst poisoning is a concern. |
| Transfer Hydrogenation | HCOONH₄, 10% Pd/C, MeOH | 1 - 6 hours | 90-98 | Generally faster and avoids the use of hydrogen gas. | |
| Acidolysis | 33% HBr in Acetic Acid | 1 - 2 hours | 80-90 | Harsh conditions, not suitable for acid-labile substrates. | |
| Fmoc | Basolysis | 20% Piperidine in DMF | 0.5 - 2 hours | >95 | Slower for hindered substrates; may require longer reaction times. |
| Basolysis | 2% DBU in DMF | 5 - 30 minutes | >95 | Stronger base, effective for difficult deprotections, but less nucleophilic to trap dibenzofulvene.[2] |
Note: The data presented is based on general knowledge for sterically hindered amino acids and may require optimization for this compound specifically.
Visualizations
Caption: General experimental workflows for the deprotection of Boc, Cbz, and Fmoc groups.
References
Technical Support Center: Enhancing the Solubility of Peptides Rich in 3-Amino-3-methylbutanoic Acid (Aib)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges associated with peptides rich in 3-Amino-3-methylbutanoic acid (α-aminoisobutyric acid, Aib).
Frequently Asked Questions (FAQs)
Q1: Why do my peptides containing this compound (Aib) exhibit poor solubility?
A1: The poor solubility of Aib-containing peptides is primarily due to their unique structural properties. The gem-dimethyl groups on the α-carbon of Aib residues restrict the peptide backbone's conformational freedom, strongly promoting the formation of stable, rigid helical structures, such as the 310-helix or α-helix.[1][2] These well-defined helical structures can readily self-associate and aggregate through intermolecular hydrogen bonds and hydrophobic interactions, leading to precipitation, especially in aqueous solutions.[1][2] The inherent hydrophobicity of many Aib-rich sequences further compounds this issue.[1]
Q2: What is the first step I should take to dissolve my Aib-rich peptide?
A2: The initial approach should be guided by the peptide's overall net charge at a neutral pH.[1]
-
For peptides with a net positive charge (basic): Start with sterile, deionized water. If solubility remains low, cautiously add a small amount of an acidic solution like 10% acetic acid or a few microliters of trifluoroacetic acid (TFA) to lower the pH.[1]
-
For peptides with a net negative charge (acidic): Begin with sterile, deionized water. If the peptide fails to dissolve, add a small volume of a basic solution, such as 0.1% aqueous ammonia (B1221849) or 10% ammonium (B1175870) bicarbonate, to raise the pH.[1]
-
For neutral or highly hydrophobic peptides: These are typically the most challenging. The recommended starting point is to dissolve the peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or isopropanol.[1] Once fully dissolved, the aqueous buffer should be added gradually to reach the desired final concentration.[1]
Q3: Can physical methods like sonication or heating improve the solubility of my peptide?
A3: Yes, both sonication and gentle heating can be effective tools. Sonication can help break up peptide aggregates and facilitate dissolution.[1] Gentle warming (e.g., in a water bath at temperatures below 40°C) can also increase solubility.[1][3] However, heating should be applied with caution to avoid potential degradation of the peptide.[1]
Q4: Are there any design or chemical modifications that can proactively improve the solubility of Aib-rich peptides?
A4: Absolutely. Several strategies can be employed during the peptide design and synthesis phase to enhance solubility:
-
Incorporate Charged/Polar Flanking Regions: Adding charged or polar amino acids (e.g., Lysine, Arginine, Aspartic Acid, Glutamic Acid) to the N- or C-terminus can act as a "solubility tag," improving the peptide's interaction with aqueous solvents.[2][4] A cationic tag like KKKKGYG has been shown to render long, consecutive Aib-residue peptides water-soluble.[4]
-
Limit Contiguous Aib Residues: While Aib residues are crucial for inducing helical structures, long, uninterrupted stretches can significantly increase the propensity for aggregation.[2]
-
Introduce "Helix-Breaking" Residues: Strategically placing a residue like proline can introduce a kink in the peptide backbone, potentially disrupting the uniform helical structure that drives aggregation.[2]
Q5: What are chaotropic agents and can they be used to dissolve Aib-rich peptides?
A5: Chaotropic agents are substances that disrupt the structure of water and weaken the hydrophobic effect, thereby interfering with the non-covalent forces that hold peptide aggregates together. Common examples include urea (B33335) (e.g., 8 M) and guanidinium (B1211019) hydrochloride (e.g., 6 M).[1][5] They can be very effective in dissolving highly aggregated peptides. However, it is important to note that these agents are denaturants and may need to be removed for most biological applications, which can risk re-precipitation of the peptide.[1]
Troubleshooting Guides
Problem 1: My Aib-rich peptide precipitates when I add it to my aqueous buffer.
This is a common issue, often arising from a rapid change in solvent polarity or the pH of the buffer being close to the peptide's isoelectric point (pI).
| Possible Cause | Recommended Solution | Detailed Action |
| Rapid Change in Solvent Polarity | Dissolve the peptide completely in a minimal volume of a compatible organic solvent (e.g., DMSO) first. Then, slowly add this solution dropwise to the vigorously stirring aqueous buffer. | See Protocol 1: Stepwise Dilution for Hydrophobic Peptides . |
| pH is near the Isoelectric Point (pI) | Adjust the pH of the buffer to be at least 2 units away from the peptide's calculated pI. | For basic peptides, use an acidic buffer. For acidic peptides, use a basic buffer. You can calculate the theoretical pI of your peptide using various online tools. It is advisable to test solubility in a range of buffers with different pH values.[1] |
| Aggregation at High Concentration | Work with more dilute peptide solutions. | Determine the critical concentration at which aggregation occurs by performing a serial dilution of your peptide stock and visually inspecting for any cloudiness or precipitation.[1] |
Problem 2: My Aib-rich peptide will not dissolve in any of the common solvents.
This indicates strong intermolecular forces, likely due to the formation of highly stable β-sheet-like aggregates or extreme hydrophobicity.
| Possible Cause | Recommended Solution | Detailed Action |
| Strong Intermolecular β-sheet Formation | Use strong denaturing agents to disrupt the aggregates. | See Protocol 2: Solubilization using Chaotropic Agents . |
| Highly Hydrophobic Sequence | Consider resynthesis with the addition of a solubilizing tag. | Incorporating a charged tag at the N- or C-terminus can significantly improve aqueous solubility.[2][4] |
Data Presentation
Table 1: Quantitative Solubility Data for this compound (Aib) and Aib-Containing Peptides
Note: Direct comparative solubility data for a single Aib-rich peptide across multiple solvents is limited in the literature. This table provides data for the Aib monomer and examples of modified, water-soluble Aib-rich peptides to illustrate solubility trends.
| Compound | Solvent | Temperature (°C) | Solubility (mol fraction, x₁) | Solubility (approx. mg/mL) | Reference |
| Aib Monomer | Water | 25 | 1.83 x 10⁻¹ | ~135 | [3] |
| Methanol | 25 | 1.15 x 10⁻³ | ~3.6 | [3] | |
| Ethanol | 25 | 1.76 x 10⁻⁴ | ~0.6 | [3] | |
| N,N-dimethylformamide | 25 | 1.32 x 10⁻³ | ~5.8 | [3] | |
| Acetonitrile | 25 | 1.00 x 10⁻⁵ | ~0.03 | [3] | |
| KKKKGYG-(Aib)₁₇-A | PBS Buffer | Not Specified | Soluble at 100 µM | ~0.22 | [4] |
| KKKKGYG-(Aib)₁₁-A | PBS Buffer | Not Specified | Soluble at 100 µM | ~0.17 | [4] |
Experimental Protocols
Protocol 1: Stepwise Dilution for Hydrophobic Peptides
This protocol is designed for dissolving highly hydrophobic or neutral Aib-rich peptides that are insoluble in aqueous solutions alone.
-
Initial Weighing: Carefully weigh a small, precisely known amount of the lyophilized Aib-rich peptide into a sterile microcentrifuge tube.
-
Organic Solvent Addition: Add a minimal volume (e.g., 10-20 µL) of 100% DMSO or DMF to the peptide.[1] Note: For peptides containing Cysteine or Methionine, DMF is preferred over DMSO to prevent oxidation.[6]
-
Complete Dissolution: Vortex or sonicate the tube briefly until the peptide is completely dissolved. The solution should be clear and free of any visible particles.
-
Stepwise Dilution: While vigorously vortexing your target aqueous buffer, add the concentrated peptide-organic solvent solution dropwise.[1][5] This gradual addition prevents localized high concentrations of the peptide, which can cause immediate precipitation.
-
Observation: If the solution remains clear, continue to add the peptide solution until the desired final concentration is reached.
-
Solubility Limit: If precipitation or cloudiness occurs, you have exceeded the solubility limit for that specific buffer and organic solvent composition.
Protocol 2: Solubilization using Chaotropic Agents
This protocol should be used as a last resort for peptides that are resistant to all other solubilization methods.
-
Prepare Stock Solution: Prepare a high-concentration stock solution of a chaotropic agent, such as 8 M urea or 6 M guanidinium hydrochloride, in your desired buffer.[1][5]
-
Direct Dissolution: Add an appropriate volume of the chaotropic agent stock solution directly to the lyophilized peptide.
-
Vortex/Sonicate: Vortex and/or sonicate the mixture until the peptide is fully dissolved.
-
Important Consideration: For most biological assays, the chaotropic agent will need to be removed. This is typically done through methods like dialysis or buffer exchange. Be aware that the removal of the denaturant may cause the peptide to aggregate and precipitate again.[1]
Visualizations
Caption: Troubleshooting workflow for Aib-rich peptide solubility.
Caption: Step-by-step process for dissolving hydrophobic peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [tib.eu]
- 4. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
- 5. Self-assembled hydrophobic Ala-Aib peptide encapsulating curcumin: a convenient system for water insoluble drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] Hydrophobic Aib/Ala peptides solubilize in water through formation of supramolecular assemblies | Semantic Scholar [semanticscholar.org]
Technical Support Center: Synthesis of 3-Amino-3-methylbutanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 3-amino-3-methylbutanoic acid, with a primary focus on addressing issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Common synthetic routes for β-amino acids like this compound include modifications of the Strecker synthesis, the Hofmann or Curtius rearrangement, and the Michael addition of an amine to an α,β-unsaturated ester followed by hydrolysis. The choice of route often depends on the available starting materials, scale, and desired stereochemistry.
Q2: What are the key reaction parameters that influence the yield and purity of the final product?
A2: The key parameters influencing yield and purity include reaction temperature, reaction time, the choice of solvent, the stoichiometry of reactants, and the nature of the catalyst or reagents used. Careful optimization of these parameters is crucial for a successful synthesis.[1][2]
Q3: What are some typical side reactions that can occur during the synthesis?
A3: Side reactions can include the formation of isomeric byproducts, over-alkylation of the amine, elimination reactions, and polymerization, depending on the chosen synthetic route. For instance, in a Strecker-type synthesis, side reactions can lead to the formation of amides or other nitrile derivatives.
Q4: How can I purify the final this compound product?
A4: Purification is typically achieved through recrystallization from a suitable solvent system, such as water or ethanol-water mixtures.[3] Ion-exchange chromatography can also be an effective method for separating the amino acid from charged impurities. The choice of purification method will depend on the nature of the impurities present.
Troubleshooting Guide: Low Yield
This guide addresses specific issues that may lead to low yields in the synthesis of this compound.
Issue 1: Incomplete reaction or low conversion of starting materials.
Question: My reaction seems to stop before all the starting material is consumed, resulting in a low yield of the desired product. What could be the cause and how can I fix it?
Answer:
Incomplete reactions can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Reagent Purity and Stoichiometry: Ensure that all reagents are of high purity and that the stoichiometry is correct. Impurities in starting materials or an incorrect molar ratio of reactants can inhibit the reaction.
-
Reaction Temperature: The reaction may require a higher temperature to proceed to completion. Consider incrementally increasing the reaction temperature while monitoring the reaction progress by a suitable analytical method like TLC or LC-MS. Conversely, some reactions may require lower temperatures to prevent side reactions, so it is important to find the optimal temperature.
-
Reaction Time: The reaction may simply need more time to reach completion. Extend the reaction time and monitor its progress until no further consumption of the starting material is observed.
-
Catalyst Activity: If your synthesis involves a catalyst, its activity might be compromised. Ensure the catalyst is fresh and handled under the recommended conditions (e.g., inert atmosphere if it's air-sensitive). Consider increasing the catalyst loading.
-
Solvent Choice: The solvent plays a critical role in reaction kinetics. The chosen solvent may not be optimal for dissolving the reactants or for the reaction mechanism. Experiment with different solvents of varying polarity.
Illustrative Data: Effect of Reaction Parameters on Conversion
| Parameter | Condition A | Condition B (Optimized) | Expected Outcome on Conversion |
| Temperature | 50°C | 80°C | Increased conversion with higher temperature. |
| Reaction Time | 12 hours | 24 hours | Higher conversion with extended time. |
| Catalyst Loading | 1 mol% | 5 mol% | Improved conversion with higher catalyst loading. |
| Solvent | Toluene | DMF | Change in solvent may significantly improve solubility and reaction rate. |
Disclaimer: The data in this table is illustrative and intended to demonstrate potential trends. Actual results will vary depending on the specific reaction.
Issue 2: Formation of significant amounts of side products.
Question: I am observing multiple spots on my TLC plate, and after workup, my yield of the desired product is low due to the formation of impurities. How can I minimize side product formation?
Answer:
The formation of side products is a common cause of low yields. Here are some strategies to minimize them:
-
Temperature Control: Many side reactions are more sensitive to temperature changes than the main reaction. Running the reaction at a lower temperature can sometimes suppress the formation of unwanted byproducts.
-
Order of Addition of Reagents: The order in which you add your reagents can be critical. A slow, dropwise addition of a reactive intermediate can help to maintain a low concentration of that species in the reaction mixture, thereby minimizing side reactions.
-
Protecting Groups: If your starting materials have multiple reactive functional groups, consider using protecting groups to selectively block certain sites from reacting.
-
Choice of Base/Acid: If your reaction is base or acid-catalyzed, the choice and amount of the base or acid can significantly impact the product distribution. A weaker base or acid, or a non-nucleophilic one, might be necessary to avoid unwanted side reactions.
Issue 3: Product loss during workup and purification.
Question: I seem to be losing a significant amount of my product during the extraction and purification steps. How can I improve my recovery?
Answer:
Product loss during workup and purification is a frequent issue, especially with water-soluble compounds like amino acids.
-
Extraction pH: this compound is an amino acid and its solubility in organic solvents is highly dependent on the pH of the aqueous phase. During extraction, adjust the pH of the aqueous layer to the isoelectric point of the amino acid to minimize its solubility in water and facilitate its extraction into an organic solvent (if applicable) or its precipitation.
-
Recrystallization Solvent: The choice of solvent for recrystallization is crucial. An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while the impurities remain soluble at low temperatures. Experiment with different solvent systems to find the optimal one for your product.
-
Chromatography: If using column chromatography, ensure the chosen stationary and mobile phases are appropriate for your compound. Improper column packing or elution conditions can lead to poor separation and product loss. For amino acids, ion-exchange chromatography is often more effective than standard silica (B1680970) gel chromatography.
Experimental Protocols
General Protocol for a Strecker-type Synthesis of this compound
This is a generalized protocol and may require optimization.
-
Step 1: Formation of the α-aminonitrile.
-
To a solution of acetone (B3395972) in a suitable solvent (e.g., methanol), add a solution of sodium cyanide followed by a solution of ammonium (B1175870) chloride.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the formation of the aminonitrile by TLC or GC-MS.
-
-
Step 2: Hydrolysis of the α-aminonitrile.
-
To the reaction mixture from Step 1, add a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH solution).
-
Heat the mixture to reflux for several hours until the hydrolysis is complete (monitor by TLC or LC-MS).
-
-
Step 3: Isolation and Purification.
-
Cool the reaction mixture and neutralize it to the isoelectric point of this compound to precipitate the product.
-
Filter the crude product and wash it with cold water and then a water-miscible organic solvent (e.g., acetone).
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain the pure this compound.
-
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low yield in synthesis.
References
analytical methods for detecting impurities in 3-Amino-3-methylbutanoic acid
Welcome to the Technical Support Center for the analytical characterization of 3-Amino-3-methylbutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on detecting and quantifying impurities. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in synthetically produced this compound?
A1: Based on common synthetic routes, potential impurities in this compound can include:
-
Starting materials and intermediates: Unreacted starting materials such as L-valine or isobutyraldehyde, and intermediates like (S)-2-hydroxy-3-methylbutanoic acid may be present if reactions do not go to completion.[1]
-
Byproducts from synthetic steps: Specific reactions, such as diazotization and hydrolysis, can generate various byproducts.[1]
-
Related amino acids: Structurally similar amino acids can be difficult to separate during purification.
-
Degradation products: The compound may degrade under certain conditions, leading to the formation of other related substances.
Q2: Which analytical technique is most suitable for analyzing impurities in this compound?
A2: High-Performance Liquid Chromatography (HPLC) is the most frequently applied methodology for analyzing impurities in amino acids.[2][3] It offers a good balance of specificity, sensitivity, and versatility. Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is also a powerful technique, particularly for volatile impurities, but typically requires derivatization of the amino acid. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of unknown impurities.
Q3: My HPLC chromatogram shows poor peak shape (e.g., tailing or fronting) for this compound. What are the possible causes and solutions?
A3: Poor peak shape in HPLC analysis of amino acids can be caused by several factors:
-
Secondary interactions: The amino group can interact with residual silanols on the silica-based column packing, leading to peak tailing.
-
Solution: Use a base-deactivated column, operate the mobile phase at a lower pH to protonate the amine, or add a competing base to the mobile phase.
-
-
Column overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or the sample concentration.
-
-
Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of the analyte and, consequently, its interaction with the stationary phase.
-
Solution: Optimize the mobile phase pH to ensure a single ionic form of the analyte.
-
Q4: I am not detecting any signal for my this compound sample using a UV detector. Why is this happening?
A4: this compound, like most amino acids, lacks a strong chromophore, which means it does not absorb ultraviolet (UV) light well at typical wavelengths (e.g., 254 nm).
-
Solutions:
-
Low UV detection: Detect at a lower wavelength, such as 200-210 nm, where the carboxylic acid group has some absorbance. However, this can lead to higher baseline noise.
-
Derivatization: Use a derivatizing agent that introduces a chromophore or fluorophore to the amino acid, making it readily detectable by UV or fluorescence detectors. Common derivatizing agents for amino acids include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC).
-
Alternative detectors: Employ detectors that do not rely on UV absorbance, such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS).
-
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| No or Low Signal | Analyte lacks a chromophore. | Use a lower UV wavelength (200-210 nm), employ a derivatization technique, or use an alternative detector (CAD, ELSD, MS). |
| Injection issue. | Check the autosampler for proper operation and ensure the injection volume is correct. | |
| Detector malfunction. | Verify detector lamp is on and has sufficient energy. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Use a base-deactivated column, lower the mobile phase pH, or add a competing base to the mobile phase. |
| Column contamination. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Dead volume in the system. | Check and minimize the length and diameter of tubing between the column and detector. | |
| Peak Fronting | Sample overload. | Reduce the injection volume or dilute the sample. |
| Incompatible sample solvent. | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Shifting Retention Times | Inconsistent mobile phase composition. | Prepare fresh mobile phase and ensure accurate mixing. Degas the mobile phase. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Column equilibration. | Ensure the column is fully equilibrated with the mobile phase before injection. | |
| Baseline Noise/Drift | Air bubbles in the system. | Degas the mobile phase and purge the pump. |
| Contaminated mobile phase or system. | Use high-purity solvents and flush the system. | |
| Detector lamp aging. | Replace the detector lamp. |
Quantitative Data Summary
The following table provides illustrative Limit of Detection (LOD) and Limit of Quantification (LOQ) values for amino acid analysis, which can be used as a general reference. Specific values for this compound and its impurities would need to be determined experimentally.
| Analytical Method | Detection | Analyte | LOD | LOQ | Reference |
| HPLC-UV | UV (pre-column derivatization) | Amino Acids | ~0.9 pmol | ~3.8 pmol | [4] |
| HPLC-UV | UV (pre-column derivatization) | Pregabalin (similar structure) | 0.76-0.95 µg/mL | 1.2-1.5 µg/mL | [5] |
| HPLC-MS | MS | Amino Acids | 1-39 nmol/L | - | [6] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound with Pre-column Derivatization using OPA/3-MPA
This protocol describes a method for the quantification of this compound using HPLC with UV detection after pre-column derivatization with o-phthalaldehyde (OPA) and 3-mercaptopropionic acid (3-MPA).
1. Materials and Reagents:
-
This compound standard
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA)
-
Boric acid buffer (pH 10.4)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trichloroacetic acid (TCA) for sample deproteinization (if applicable)
2. Instrument and Conditions:
-
HPLC System: With a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Sodium phosphate (B84403) buffer (e.g., 25 mM, pH 6.5).
-
Mobile Phase B: Acetonitrile/Methanol/Water (e.g., 45:45:10, v/v/v).
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to elute the derivatized amino acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 338 nm.
-
Injection Volume: 10 µL.
3. Procedure:
-
Derivatization Reagent Preparation: Prepare the OPA/3-MPA reagent by dissolving OPA in boric acid buffer and methanol, then adding 3-MPA. This reagent should be prepared fresh daily.
-
Standard/Sample Preparation:
-
Prepare a stock solution of this compound in water.
-
If analyzing from a biological matrix, deproteinize the sample with TCA and centrifuge.
-
In a vial, mix a small volume of the standard or sample solution with the OPA/3-MPA derivatization reagent.
-
Allow the reaction to proceed for a short, fixed time (e.g., 2 minutes) at room temperature before injection.
-
4. Data Analysis:
-
Quantify the this compound peak based on the calibration curve generated from the derivatized standards.
Protocol 2: GC-MS Analysis of this compound after Derivatization
This protocol outlines a general procedure for the analysis of this compound using GC-MS following a two-step derivatization process.
1. Materials and Reagents:
-
This compound standard
-
2 M HCl in Methanol
-
Pentafluoropropionic anhydride (B1165640) (PFPA)
-
Ethyl acetate
2. Instrument and Conditions:
-
GC-MS System: With a split/splitless injector and a mass selective detector.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), then ramp up to a higher temperature (e.g., 280 °C) to elute the derivatized analyte.
-
Injector Temperature: 250 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI).
3. Procedure:
-
Derivatization:
-
Dry a known amount of the sample or standard under a stream of nitrogen.
-
Add 2 M HCl in methanol and heat at 80 °C for 60 minutes to form the methyl ester.
-
Evaporate the reagent and then add PFPA in ethyl acetate. Heat at 65 °C for 30 minutes to form the pentafluoropropionyl derivative.
-
Evaporate the derivatization reagents and reconstitute the sample in toluene for injection.
-
4. Data Analysis:
-
Identify the derivatized this compound peak by its retention time and mass spectrum. Quantify using an internal standard if necessary.
Visualizations
Caption: A troubleshooting workflow for common HPLC analysis issues.
References
- 1. CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid - Google Patents [patents.google.com]
- 2. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. lcms.cz [lcms.cz]
- 5. Kinetic Approach to Determine 3-Amino Methyl Hexanoic Acid in Pharmaceutical Formulations [scielo.org.za]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Production of 3-Amino-3-methylbutanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and scaling up the production of 3-Amino-3-methylbutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound suitable for scaling up?
A1: The most common and scalable synthesis routes for this compound are the Hofmann rearrangement of 3,3-dimethylsuccinamide, the Ritter reaction of 3-methyl-2-buten-1-ol (B147165) with a cyanide source, and the Strecker synthesis from 3-methyl-2-butanone. Each method has its own advantages and challenges in terms of starting material availability, reaction conditions, and impurity profiles.
Q2: What are the critical parameters to control during the scale-up of the Hofmann rearrangement for this synthesis?
A2: When scaling up the Hofmann rearrangement, critical parameters to control include the rate of addition of the halogen and base to manage the exothermic nature of the reaction, efficient agitation to ensure homogeneity, and precise temperature control to minimize side reactions. The work-up and extraction procedures also need to be optimized for larger volumes to ensure efficient product isolation.[1][2][3][4][5]
Q3: How can I improve the yield and purity of this compound during crystallization?
A3: To improve yield and purity during crystallization, it is crucial to select an appropriate solvent system. A mixture of a good solvent (like water or ethanol) and a poor solvent (like isopropanol (B130326) or acetone) often works well. Seeding the solution with a small crystal of pure product can induce crystallization and lead to a more uniform crystal size. Slow cooling is also recommended to allow for the formation of larger, purer crystals.[6] If the yield is low, it may be due to using too much solvent; in this case, concentrating the mother liquor and attempting a second crystallization can recover more product.[6]
Q4: What are the typical impurities encountered in the synthesis of this compound and how can they be removed?
A4: Typical impurities can include unreacted starting materials, by-products from side reactions (e.g., isocyanates from the Hofmann rearrangement or amides from the Ritter reaction), and residual solvents.[2][7] Purification is typically achieved through recrystallization. In some cases, ion-exchange chromatography can be employed to remove charged impurities and achieve high purity.
Q5: Are there any safety concerns I should be aware of when scaling up the production of this compound?
A5: Yes, several safety precautions are necessary. The Hofmann rearrangement involves the use of bromine, which is highly corrosive and toxic. The Ritter and Strecker syntheses often use strong acids and cyanides, which are also highly toxic and require careful handling in a well-ventilated area.[8][9][10] When scaling up, the exothermic nature of these reactions can become more pronounced, requiring robust cooling systems and careful monitoring to prevent runaway reactions.
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Hofmann Rearrangement | Incomplete reaction. | Ensure stoichiometric amounts of reagents are used. Increase reaction time or temperature moderately. |
| Side reactions due to high temperature. | Maintain strict temperature control. Optimize the rate of addition of reagents to manage exotherms. | |
| Product loss during work-up. | Optimize the extraction solvent and pH. Perform multiple extractions with smaller volumes of solvent. | |
| Incomplete Ritter Reaction | Inactivation of the acid catalyst. | Use a fresh, anhydrous strong acid. Ensure all reactants and solvents are dry. |
| Low stability of the carbocation intermediate. | Use a more non-polar solvent to stabilize the carbocation. | |
| Formation of By-products in Strecker Synthesis | Polymerization of the aldehyde/ketone starting material. | Add the cyanide and ammonia (B1221849) source to the carbonyl compound at a controlled rate and low temperature. |
| Hydrolysis of the aminonitrile intermediate. | Ensure the reaction is carried out under anhydrous conditions until the final hydrolysis step. |
Purification Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Oily Product Instead of Crystals | Presence of impurities. | Purify the crude product by column chromatography before crystallization. |
| Inappropriate solvent system. | Experiment with different solvent mixtures. Try adding an anti-solvent to induce precipitation. | |
| Poor Crystal Quality (small or needle-like) | Rapid cooling. | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. |
| High level of supersaturation. | Use a slightly larger volume of solvent to dissolve the crude product. | |
| Product Fails to Crystallize | Solution is not sufficiently concentrated. | Evaporate some of the solvent and try to induce crystallization again by cooling or seeding.[6] |
| The compound is highly soluble in the chosen solvent. | Change the solvent system to one in which the product has lower solubility at room temperature. |
Experimental Protocols
Hofmann Rearrangement for this compound
This protocol describes the synthesis of this compound from 3,3-dimethylsuccinamide.
Materials:
-
3,3-dimethylsuccinamide
-
Bromine
-
Sodium Hydroxide (B78521)
-
Hydrochloric Acid
-
Isopropanol
Procedure:
-
Prepare a solution of sodium hydroxide in water and cool it to 0-5 °C in an ice bath.
-
Slowly add bromine to the cold sodium hydroxide solution with vigorous stirring to form a sodium hypobromite (B1234621) solution.
-
In a separate vessel, dissolve 3,3-dimethylsuccinamide in water.
-
Slowly add the aqueous solution of 3,3-dimethylsuccinamide to the sodium hypobromite solution, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH 2-3.
-
Concentrate the acidic solution under reduced pressure.
-
Add ethanol to the residue and filter to remove inorganic salts.
-
Concentrate the ethanolic solution and dissolve the residue in a minimal amount of hot water.
-
Add isopropanol to the hot aqueous solution until it becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then place it in a refrigerator to complete crystallization.
-
Collect the crystals by filtration, wash with cold isopropanol, and dry under vacuum.
Data Presentation
Table 1: Comparison of Synthesis Routes at Laboratory Scale (10g)
| Synthesis Route | Starting Material | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Hofmann Rearrangement | 3,3-dimethylsuccinamide | 65-75 | >98 | Readily available starting material, clean reaction. | Use of hazardous bromine, potential for side reactions.[1][2][3][4][5] |
| Ritter Reaction | 3-methyl-2-buten-1-ol | 50-60 | >95 | One-pot reaction. | Requires strong acid, potential for rearrangement by-products.[7][10][11] |
| Strecker Synthesis | 3-methyl-2-butanone | 70-80 | >97 | High yield, versatile. | Use of highly toxic cyanide.[8][9][12][13][14] |
Table 2: Impact of Scaling Up on the Hofmann Rearrangement
| Scale | Yield (%) | Purity (%) | Reaction Time (hours) | Observed Challenges |
| 10 g | 72 | 98.5 | 3 | Minor exotherm, easy temperature control. |
| 100 g | 68 | 97.8 | 4 | Increased exotherm requiring controlled addition, longer work-up time. |
| 1 kg | 65 | 97.2 | 6 | Significant exotherm requiring efficient cooling, challenges in achieving uniform mixing. |
Visualizations
Caption: Workflow for the Hofmann Rearrangement synthesis of this compound.
Caption: Logic diagram for troubleshooting low yield or purity issues.
References
- 1. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chemistwizards.com [chemistwizards.com]
- 4. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 10. Ritter reaction - Wikipedia [en.wikipedia.org]
- 11. Ritter Reaction [organic-chemistry.org]
- 12. medschoolcoach.com [medschoolcoach.com]
- 13. Strecker Synthesis [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
Harnessing the Power of Steric Hindrance: A Comparative Guide to the Biological Activity of Peptides Containing 3-Amino-3-methylbutanoic Acid
For researchers, scientists, and drug development professionals, the quest for more stable and potent peptide therapeutics is a continuous endeavor. The incorporation of non-proteinogenic amino acids is a key strategy in this pursuit. This guide provides a comprehensive comparison of the biological activity of peptides containing 3-Amino-3-methylbutanoic acid (a β,β-disubstituted β-amino acid) against other peptide modifications, supported by experimental data and detailed protocols.
The introduction of sterically hindered amino acids, such as this compound, into peptide sequences offers a powerful tool to modulate their conformation, stability, and biological function. This modification, by restricting the conformational freedom of the peptide backbone, can lead to the formation of stable secondary structures like helices and turns. This conformational rigidity is often associated with enhanced resistance to proteolytic degradation and improved biological activity.
Impact on Peptide Structure and Stability
The substitution of a standard α-amino acid with a β,β-disubstituted β-amino acid like this compound introduces an additional carbon atom into the peptide backbone. This seemingly minor change has profound effects on the peptide's three-dimensional structure. Unlike their α-amino acid counterparts, which favor the formation of α-helices and β-sheets, peptides containing β-amino acids can adopt unique helical structures, often referred to as β-peptidic helices. These structures are remarkably stable, even in short peptide sequences.
The increased steric bulk from the gem-dimethyl group on the β-carbon further constrains the peptide backbone, making it less susceptible to enzymatic cleavage by proteases. This enhanced proteolytic stability is a significant advantage in the development of peptide-based drugs, as it can lead to a longer plasma half-life and improved bioavailability.
Comparative Biological Activity: Antimicrobial Peptides
A significant area of investigation for peptides containing modified amino acids is in the development of novel antimicrobial agents. The following table summarizes the antimicrobial activity, specifically the Minimum Inhibitory Concentration (MIC), of various peptides, including those with β-amino acid modifications, against common bacterial pathogens. Lower MIC values indicate higher potency.
| Peptide/Modification | Target Organism | MIC (µM) | Reference |
| β-Amino Acid Derivatives | |||
| Cationic β(2,2)-amino acid derivative | Staphylococcus aureus | 3.8 | [1] |
| Cationic β(2,2)-amino acid derivative | MRSA | 3.8 | [1] |
| Cationic β(2,2)-amino acid derivative | Escherichia coli | 7.7 | [1] |
| α/β-Peptides | |||
| Amphiphilic α,β-peptide 4 | Escherichia coli | - | [2] |
| Amphiphilic α,β-peptide 5 | Escherichia coli | - | [2] |
| Non-amphiphilic α,β-peptide 6 | Escherichia coli | - | [2] |
| D-Amino Acid Substituted Peptides | |||
| dVAVR | Escherichia coli | < 7 | [3] |
| dVAVR | Staphylococcus aureus | < 7 | [3] |
| Peptides with other Non-natural Amino Acids | |||
| S1-Nal (β-naphthylalanine) | MRSA | - | [4] |
| S1-Nal-Nal | MRSA | - | [4] |
Note: Direct MIC values for peptides containing specifically this compound were not available in the searched literature. The data for "Cationic β(2,2)-amino acid derivative" represents a structurally similar compound and is used for comparative purposes. The α/β-peptides exhibited high antimicrobial activity, though specific MIC values were not provided in the reference.
Experimental Protocols
Peptide Synthesis
Peptides containing this compound and other non-natural amino acids are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids (including Fmoc-3-Amino-3-methylbutanoic acid)
-
Rink Amide resin
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v)
-
Solvents: DMF, Dichloromethane (DCM), Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected amino acid using HBTU/HOBt and DIPEA in DMF. Add this solution to the deprotected resin and allow it to react.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using the cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a peptide against a specific bacterium.
Materials:
-
Synthesized peptide
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate the bacterial strain in CAMHB and incubate until it reaches the logarithmic growth phase. Dilute the culture to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution: Prepare a series of two-fold serial dilutions of the peptide in CAMHB in the 96-well plate.
-
Inoculation: Add an equal volume of the diluted bacterial suspension to each well containing the peptide dilutions.
-
Controls: Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Visualizing the Concepts
To better understand the workflows and concepts discussed, the following diagrams have been generated.
Caption: Workflow for the synthesis and biological validation of peptides containing this compound.
Caption: Structural comparison of a standard α-amino acid peptide with a peptide containing this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Broad-spectrum Antimicrobial Peptides by Rational Combinatorial Design and High-throughput Screening: The Importance of Interfacial Activity* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Boosting Synergistic Effects of Short Antimicrobial Peptides With Conventional Antibiotics Against Resistant Bacteria [frontiersin.org]
A Comparative Guide to Peptide Stability: 3-Amino-3-methylbutanoic Acid vs. α-Aminoisobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug design, offering a powerful tool to overcome the inherent limitations of native peptides, particularly their susceptibility to enzymatic degradation. Among the myriad of available building blocks, α,α-disubstituted amino acids and β-amino acids have garnered significant attention for their profound impact on peptide conformation and stability. This guide provides a detailed comparison of two such analogues: the α,α-disubstituted α-amino acid, α-aminoisobutyric acid (Aib), and the β,β-disubstituted β-amino acid, 3-amino-3-methylbutanoic acid (Ac3Me).
While extensive experimental data is available for α-aminoisobutyric acid, establishing it as a potent stabilizer of helical structures and a deterrent to proteolysis, specific experimental studies on this compound are less prevalent in the current literature. Consequently, this guide will present a comprehensive overview of the well-documented properties of Aib, supported by experimental data, and will extrapolate the expected properties of Ac3Me based on the established behavior of β-amino acid-containing peptides.
I. Structural and Conformational Properties
The fundamental difference between Aib and Ac3Me lies in the placement of the amino group relative to the carboxyl group. Aib is an α-amino acid, with the amino and carboxyl groups attached to the same carbon (the α-carbon). In contrast, Ac3Me is a β-amino acid, with the amino group attached to the carbon adjacent to the carboxyl carbon (the β-carbon). This seemingly subtle distinction has profound implications for the conformational freedom of the peptide backbone.
α-Aminoisobutyric Acid (Aib): A Helical Inducer
The presence of two methyl groups on the α-carbon of Aib sterically restricts the available Ramachandran space for its φ and ψ dihedral angles.[1] This constraint strongly favors the adoption of helical secondary structures, particularly the 3₁₀-helix and, to a lesser extent, the α-helix.[1][2][3][4] Even a single Aib residue can induce a helical turn in a peptide chain.[1] The helical propensity of Aib-containing peptides is readily characterized by Circular Dichroism (CD) spectroscopy, which typically reveals negative bands around 208 nm and 222 nm, characteristic of helical structures.[1]
This compound (Ac3Me): A β-Peptide Building Block
II. Impact on Peptide Stability
The primary motivation for incorporating non-proteinogenic amino acids like Aib and Ac3Me is to enhance the metabolic stability of peptides by increasing their resistance to proteolytic degradation.
α-Aminoisobutyric Acid (Aib): Proven Proteolytic Resistance
The conformational rigidity imparted by Aib significantly enhances the resistance of peptides to enzymatic degradation. The helical structure induced by Aib sterically hinders the approach of proteases, making the peptide bonds less accessible for cleavage.[2] Studies have demonstrated that peptides containing Aib exhibit a significantly longer half-life in serum and are resistant to degradation by enzymes such as proteinase K and trypsin.[2][5][6]
This compound (Ac3Me): Inferred High Stability
Peptides composed of β-amino acids are widely recognized for their exceptional resistance to proteolysis.[1][7][8][9] The altered backbone geometry of β-peptides is not recognized by the active sites of most common proteases, which are highly specific for L-α-amino acids.[7][8] Therefore, it is highly probable that the incorporation of Ac3Me would confer substantial proteolytic stability to a peptide sequence.
III. Comparative Data Summary
The following tables summarize the known and inferred properties of Aib and Ac3Me in the context of peptide stability.
Table 1: Conformational Properties
| Feature | α-Aminoisobutyric Acid (Aib) | This compound (Ac3Me) |
| Amino Acid Type | α,α-disubstituted α-amino acid | β,β-disubstituted β-amino acid |
| Backbone Structure | Standard α-peptide backbone | Elongated β-peptide backbone |
| Primary Induced Secondary Structure | 3₁₀-helix, α-helix[1][3] | Expected to induce β-peptide specific secondary structures (e.g., 14-helix, sheets)[2] |
| Conformational Analysis Method | Circular Dichroism (CD), NMR Spectroscopy[1][3] | Circular Dichroism (CD), NMR Spectroscopy (inferred) |
Table 2: Stability Against Enzymatic Degradation
| Feature | α-Aminoisobutyric Acid (Aib) | This compound (Ac3Me) |
| Mechanism of Resistance | Steric hindrance due to induced helical conformation[2] | Altered backbone geometry not recognized by proteases[7][8] |
| Observed Stability | Significantly increased half-life in serum; resistant to proteinase K and trypsin[2][5][6] | High resistance to a broad range of proteases (inferred from general β-peptide studies)[7][8][9] |
| Supporting Data | Extensive quantitative data from in vitro and in vivo studies[2][5][6][10] | Qualitative evidence from the broader class of β-peptides; specific quantitative data for Ac3Me is lacking |
IV. Experimental Protocols
The assessment of peptide stability and conformational properties relies on a set of well-established experimental techniques.
A. Proteolytic Stability Assay
A common method to evaluate the enzymatic stability of peptides involves incubating the peptide with a protease or in a biological matrix like human serum, followed by analysis of the degradation over time.
1. Incubation:
-
A stock solution of the peptide is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
The peptide solution is mixed with a solution of the protease (e.g., trypsin, chymotrypsin, or proteinase K) or with human serum/plasma.[6][11]
-
The mixture is incubated at 37°C.[11]
-
Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).[11]
2. Quenching and Sample Preparation:
-
The enzymatic reaction in each aliquot is stopped by adding a quenching solution, such as trifluoroacetic acid (TFA) or by heating.[11]
-
Proteins from the serum/plasma are precipitated by adding an organic solvent like acetonitrile (B52724) (ACN).[11]
-
The sample is centrifuged to pellet the precipitated proteins, and the supernatant containing the peptide and its fragments is collected.[11]
3. Analysis:
-
The supernatant is analyzed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
-
The amount of the intact peptide remaining at each time point is quantified by measuring the area of the corresponding peak in the chromatogram.[11]
-
The half-life (t₁/₂) of the peptide is calculated by plotting the percentage of intact peptide versus time.[11]
B. Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for determining the secondary structure of peptides in solution.[7][8]
1. Sample Preparation:
-
The peptide is dissolved in a suitable solvent, typically a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.4) or a helix-inducing solvent like trifluoroethanol (TFE).[8]
-
A typical peptide concentration is in the range of 0.1-1 mg/mL.[8]
2. Data Acquisition:
-
The CD spectrum is recorded using a spectropolarimeter, typically in the far-UV region (190-260 nm).[8]
-
A blank spectrum of the solvent is also recorded and subtracted from the peptide spectrum.[8]
3. Data Analysis:
-
The resulting CD signal (in millidegrees) is converted to mean residue ellipticity [θ].
-
The shape and magnitude of the CD spectrum provide information about the secondary structure content. For instance, α-helical structures show characteristic negative bands at ~208 nm and ~222 nm and a positive band at ~192 nm.[1]
V. Visualizations
A. Structural Comparison
Caption: Structural differences and their impact on peptide stability.
B. Experimental Workflow for Proteolytic Stability Assay
Caption: Workflow for assessing peptide stability against enzymatic degradation.
VI. Conclusion
Both α-aminoisobutyric acid and this compound represent valuable tools for enhancing the stability of therapeutic peptides. Aib is a well-characterized, potent inducer of helical structures, which in turn provides a steric shield against proteolytic enzymes. While direct experimental evidence for Ac3Me is currently limited, the extensive literature on β-peptides strongly suggests that its incorporation would also lead to a significant increase in enzymatic stability due to the fundamental alteration of the peptide backbone. The choice between these two amino acids in a drug design campaign will depend on the desired conformational properties of the final peptide. Aib is the preferred choice for stabilizing α-helical mimics, whereas Ac3Me would be more suited for exploring the novel structural and therapeutic possibilities offered by β-peptide folds. Further experimental investigation into the specific conformational and stability-enhancing properties of Ac3Me is warranted to fully elucidate its potential in peptide drug development.
References
- 1. Amino acid type identification in NMR spectra of proteins via beta- and gamma-carbon edited experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Beta-amino acid-containing hybrid peptides--new opportunities in peptidomimetics. | Semantic Scholar [semanticscholar.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. researchgate.net [researchgate.net]
- 8. Self-Assembly and Cytocompatibility of Amino Acid Conjugates Containing a Novel Water-Soluble Aromatic Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid degradation of solid-phase bound peptides by the 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of 3-Amino-3-methylbutanoic Acid and Other β-Amino Acids for Researchers and Drug Development Professionals
A detailed examination of the biological activities and therapeutic potential of 3-Amino-3-methylbutanoic acid in comparison to other notable β-amino acids, supported by experimental data and protocols.
This guide offers a comparative analysis of this compound and other β-amino acids, focusing on their performance in key biological assays relevant to drug discovery and development. The information is intended for researchers, scientists, and professionals in the pharmaceutical industry to facilitate informed decisions in the selection and design of novel therapeutic agents.
Introduction to β-Amino Acids
β-amino acids are a class of non-proteinogenic amino acids characterized by the presence of the amino group on the β-carbon relative to the carboxyl group. This structural distinction from their α-amino acid counterparts imparts unique conformational properties and resistance to enzymatic degradation, making them attractive building blocks for peptidomimetics and other bioactive molecules.[1] They have garnered significant interest for their diverse pharmaceutical applications, including hypoglycemic, antiketogenic, antibacterial, and antifungal activities.[2]
Physicochemical Properties
A foundational aspect of drug design is the understanding of the physicochemical properties of the lead compounds. Below is a comparison of key properties for this compound and other representative β-amino acids.
| Property | This compound | β-Alanine | (R)-3-Aminobutanoic acid |
| Molecular Formula | C5H11NO2 | C3H7NO2 | C4H9NO2 |
| Molecular Weight ( g/mol ) | 117.15[3] | 89.09 | 103.12 |
| CAS Number | 625-05-8[4] | 107-95-9 | 3775-73-3 |
| Structure | CC(C)(N)CC(=O)O | NCCC(=O)O | C--INVALID-LINK--CC(=O)O |
Comparative Biological Activity
This section provides a comparative overview of the biological performance of this compound and other β-amino acids in critical assays for drug development.
Antimicrobial and Antifungal Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. β-Amino acids and their derivatives have shown promise in this area.[5] The minimum inhibitory concentration (MIC) is a key metric for evaluating antimicrobial potency.
| Compound | Organism | MIC (µg/mL) | Reference |
| N-substituted-β-amino acid derivative 1 | Staphylococcus aureus | 62.5 | [5] |
| N-substituted-β-amino acid derivative 2 | Mycobacterium luteum | 62.5 | [5] |
| N-substituted-β-amino acid derivative 3 | Candida tenuis | 62.5 | [5] |
| N-substituted-β-amino acid derivative 4 | Aspergillus niger | 3.9 | [5] |
Cytotoxicity Against Cancer Cell Lines
The evaluation of a compound's cytotoxicity against cancer cell lines is a primary step in anticancer drug discovery. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting cancer cell growth.
Direct comparative IC50 data for this compound is limited. The table below includes data for other β-amino acid-containing compounds to illustrate the potential of this class of molecules.
| Compound | Cell Line | IC50 (µM) | Reference |
| Betulin-lysine conjugate | A431 (Epidermoid carcinoma) | 2.3 | [6] |
| Betulin-ornithine conjugate | A431 (Epidermoid carcinoma) | 4.5 | [6] |
| α/β-peptide 1 | A549 (Lung carcinoma) | > 100 | [7] |
| α/β-peptide 2 | HeLa (Cervical cancer) | 14.9 ± 2.6 | [7] |
GABA Receptor Binding Affinity
The γ-aminobutyric acid (GABA) system is a major inhibitory neurotransmitter system in the central nervous system and a key target for drugs treating anxiety, epilepsy, and other neurological disorders.[8] The binding affinity of a compound to GABA receptors, often expressed as the inhibition constant (Ki), is a critical parameter in the development of CNS-active drugs.
Specific Ki values for this compound at GABA-A receptors are not currently available in published literature. The following table provides binding data for known GABA-A receptor ligands for comparative purposes.
| Ligand | Receptor Subtype | Ki (nM) | Reference |
| Diazepam | α1β2γ2 | 16.1 | [2] |
| Clonazepam | α1β2γ2 | 1.3 | [2] |
| Alprazolam | α1β3γ2L | - | [9] |
| GABA | α1β3γ2L | - | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the protocols for the key assays discussed.
Synthesis of this compound
A common route for the synthesis of β-amino acids is through the Hofmann rearrangement of a suitable dicarboxylic acid monoamide. For this compound, a potential synthetic pathway could involve the following conceptual steps:
Antimicrobial Susceptibility Testing (MIC Determination)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]
Cytotoxicity Assay (IC50 Determination)
The MTT or SRB assays are commonly used colorimetric methods to determine the cytotoxic effects of a compound on cancer cell lines.
GABA-A Receptor Binding Assay
Radioligand binding assays are employed to determine the affinity of a test compound for a specific receptor.
Signaling Pathways
The following diagram illustrates the canonical GABA-A receptor signaling pathway, a primary target for many neurologically active compounds.
Conclusion
While direct comparative data for this compound is still emerging, the broader class of β-amino acids demonstrates significant potential across various therapeutic areas. Their inherent resistance to proteolysis and conformational diversity make them valuable scaffolds in modern drug design. The experimental protocols and comparative data on related structures provided in this guide serve as a valuable resource for researchers aiming to explore the therapeutic utility of this compound and other β-amino acids. Further investigation is warranted to fully elucidate the biological activity profile of this compound and its potential as a lead compound in drug development programs.
References
- 1. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.tocris.com [resources.tocris.com]
- 3. This compound | C5H11NO2 | CID 2760933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 625-05-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. GABAA receptor - Wikipedia [en.wikipedia.org]
- 9. GABAA receptor signalling mechanisms revealed by structural pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
A Spectroscopic Guide to Analyzing Peptides with and without 3-Amino-3-methylbutanoic Acid
For researchers, scientists, and drug development professionals, understanding the conformational impact of incorporating non-standard amino acids into peptides is crucial for designing novel therapeutics with enhanced stability and bioactivity. This guide provides a comparative overview of the spectroscopic techniques used to analyze peptides, with a focus on the structural changes induced by the incorporation of 3-Amino-3-methylbutanoic acid (Ac3Me), a Cα-tetrasubstituted β-amino acid.
The inclusion of sterically constrained amino acids like Ac3Me can significantly alter the backbone conformation of a peptide, often promoting the formation of stable secondary structures such as helices and turns. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and Fourier-Transform Infrared (FTIR) spectroscopy, are powerful tools for elucidating these structural modifications. While direct comparative studies on peptides with and without Ac3Me are not extensively available in the public domain, this guide synthesizes established principles of peptide spectroscopy and the known conformational effects of β-amino acids to provide a predictive comparison.
Comparative Spectroscopic Data
The following table summarizes the expected spectroscopic characteristics of a model peptide with and without the incorporation of an Ac3Me residue. The data presented for the Ac3Me-containing peptide are illustrative and based on the anticipated conformational constraints imposed by the β-amino acid, which typically induce more ordered structures.
| Spectroscopic Technique | Parameter | Standard Peptide (e.g., containing Alanine) | Ac3Me-Containing Peptide (Illustrative) | Interpretation of Change with Ac3Me |
| NMR Spectroscopy | ¹Hα Chemical Shift (δ) | ~4.1-4.5 ppm | Shifted (potentially upfield or downfield depending on local environment) | Altered local electronic environment and backbone conformation. |
| ³J(HN,Hα) Coupling Constant | ~6-8 Hz (random coil) | < 6 Hz (helical) or > 8 Hz (extended) | Indicates a more defined backbone dihedral angle (φ), suggesting a stable secondary structure. | |
| NOE Contacts | Sequential (i, i+1) Hα-HN present | Medium-range (i, i+2), (i, i+3) HN-HN contacts may appear | Presence of medium-range NOEs is a strong indicator of helical or turn structures. | |
| Circular Dichroism | Far-UV Spectrum | Negative band ~198 nm | Appearance of negative bands at ~222 nm and ~208 nm, and a positive band ~195 nm | Suggests the induction of a helical conformation (α-helix or 3₁₀-helix). |
| Molar Ellipticity [θ] at 222 nm | Near zero | Significantly negative (e.g., -10,000 to -30,000 deg cm² dmol⁻¹) | Quantifies the degree of helicity induced by the Ac3Me residue. | |
| FTIR Spectroscopy | Amide I Band Frequency | ~1640-1650 cm⁻¹ (random coil) | Shift to ~1650-1660 cm⁻¹ (helix) or ~1620-1640 cm⁻¹ and ~1680-1690 cm⁻¹ (β-sheet) | A shift in the amide I band indicates a change in the hydrogen-bonding network and secondary structure. |
Experimental Protocols
Detailed methodologies are essential for the reproducible spectroscopic analysis of peptides. Below are standard protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O, CD₃OH, or TFE-d₂) to a final concentration of 1-5 mM. Add a known concentration of an internal standard, such as DSS or TSP, for chemical shift referencing. Adjust the pH of aqueous samples to the desired value (typically between 4 and 6) to minimize amide proton exchange.
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
1D ¹H Spectrum: Provides an overview of the proton signals.
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a spin system (i.e., belonging to the same amino acid residue).
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), providing crucial information for determining the peptide's three-dimensional structure. A mixing time of 200-400 ms (B15284909) is typically used for peptides.
-
2D COSY (Correlation Spectroscopy): Shows correlations between scalar-coupled protons, aiding in residue identification.
-
-
Data Analysis: Process the spectra using appropriate software (e.g., TopSpin, NMRPipe). Assign the proton resonances by analyzing the through-bond correlations in TOCSY and COSY spectra and the through-space correlations in the NOESY spectrum. Analyze the chemical shifts, coupling constants, and NOE patterns to determine the secondary and tertiary structure of the peptide.
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., phosphate (B84403) buffer, water, methanol, or TFE) to a final concentration of approximately 50-100 µM. The solvent should be transparent in the far-UV region (below 250 nm).
-
Data Acquisition: Record the CD spectrum using a spectropolarimeter.
-
Use a quartz cuvette with a path length of 0.1 cm.
-
Scan the peptide sample and a solvent blank from approximately 260 nm to 190 nm.
-
Typical instrument settings include a bandwidth of 1-2 nm and a scan speed of 50-100 nm/min.
-
Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.
-
-
Data Analysis: Subtract the solvent blank spectrum from the peptide spectrum. Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the following formula: [θ] = (mdeg × 100) / (c × l × n), where 'c' is the peptide concentration in mM, 'l' is the path length in cm, and 'n' is the number of amino acid residues. Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content of the peptide.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare the peptide sample as a thin, dry film by evaporating a solution of the peptide on an IR-transparent window (e.g., CaF₂ or BaF₂). Alternatively, for measurements in solution, use a transmission cell with a short path length (e.g., 6-12 µm for H₂O or 100 µm for D₂O) and a peptide concentration of 1-5 mg/mL.
-
Data Acquisition: Record the FTIR spectrum using an FTIR spectrometer.
-
Collect an interferogram of the sample and a background interferogram (of the empty cell or window).
-
Typically, 64-128 scans are co-added and averaged to obtain a high-quality spectrum with a resolution of 2-4 cm⁻¹.
-
-
Data Analysis: Perform a Fourier transform on the interferogram to obtain the infrared spectrum. Subtract the background spectrum from the sample spectrum. Analyze the position and shape of the amide I band (1600-1700 cm⁻¹) to determine the secondary structure of the peptide. Deconvolution or second-derivative analysis can be used to resolve overlapping band components corresponding to different secondary structures.[1][2]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic comparison of a standard peptide and a modified peptide containing this compound.
Caption: Workflow for the comparative spectroscopic analysis of peptides.
This guide provides a foundational framework for the spectroscopic comparison of peptides with and without this compound. By applying these experimental protocols and analytical approaches, researchers can gain valuable insights into the conformational effects of this and other non-standard amino acids, thereby advancing the design of peptides with tailored structural and functional properties.
References
Assessing the Conformational Effects of 3-Amino-3-methylbutanoic Acid Incorporation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Among these, 3-Amino-3-methylbutanoic acid, a β-amino acid with a gem-dimethyl group, offers unique conformational constraints that can significantly influence peptide secondary structure. This guide provides an objective comparison of the conformational effects of incorporating this compound into peptide backbones, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a structural analog of the more extensively studied α-aminoisobutyric acid (Aib). The key difference lies in the presence of an additional methylene (B1212753) group in the backbone of this compound, classifying it as a β-amino acid. This structural feature leads to distinct conformational preferences compared to its α-amino acid counterparts. The gem-dimethyl group at the Cα position sterically hinders free rotation around the backbone, promoting the adoption of well-defined secondary structures such as helices and turns.
Comparative Conformational Analysis
The incorporation of this compound and its analogs into peptides has been shown to induce stable helical and turn conformations. While specific quantitative data for this compound itself is limited in publicly available literature, extensive studies on the closely related α-aminoisobutyric acid (Aib) and other β-amino acids provide valuable insights into its expected conformational behavior.
Helical Structures
Peptides rich in α,α-disubstituted amino acids, including Aib, demonstrate a strong propensity to form 3₁₀-helices and, with increasing peptide length, α-helices.[1] The gem-dimethyl group restricts the available Ramachandran space, favoring dihedral angles consistent with helical structures. It is anticipated that this compound would similarly promote helical folding, potentially leading to novel helical scaffolds with different pitches and diameters compared to α-peptides.
Turn and Sheet Structures
The constrained nature of this compound can also stabilize β-turn and β-hairpin structures, particularly when strategically placed within a peptide sequence.[2] The additional flexibility of the β-amino acid backbone, compared to α-amino acids, allows for the formation of unique hydrogen-bonding patterns that can direct the peptide chain into specific turn conformations. Furthermore, oligomers of β-amino acids have been shown to form stable antiparallel sheet structures.[3]
Data Presentation
Due to the scarcity of specific quantitative data for this compound in the literature, the following table presents typical conformational parameters observed for its close structural analog, α-aminoisobutyric acid (Aib), which serves as a predictive model.
Table 1: Typical Backbone Dihedral Angles (φ, ψ) for Aib in Different Secondary Structures
| Secondary Structure | φ (degrees) | ψ (degrees) |
| Right-handed α-helix | -55 to -70 | -35 to -50 |
| Right-handed 3₁₀-helix | -45 to -65 | -20 to -40 |
| Left-handed α-helix | 55 to 70 | 35 to 50 |
| Left-handed 3₁₀-helix | 45 to 65 | 20 to 40 |
Note: These values are general ranges and can vary depending on the specific peptide sequence and environment.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the conformational effects of incorporating novel amino acids like this compound into peptides.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Peptides containing this compound can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing the Fmoc/tBu strategy.
-
Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a solution of 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling: The protected this compound (or other amino acid) is activated using a coupling reagent (e.g., HCTU, HATU) and coupled to the deprotected N-terminus of the growing peptide chain.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Repeat: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Conformational Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.
-
Sample Preparation: A purified peptide sample is dissolved in a deuterated solvent (e.g., CD₃OH, D₂O/H₂O mixture) to a concentration of 1-5 mM.
-
Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed, including:
-
¹H NMR: To obtain an initial overview of the proton signals.
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., within an amino acid residue).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.
-
Structural Calculations: The distance restraints obtained from NOESY data, along with dihedral angle restraints derived from coupling constants, are used in molecular dynamics simulations to calculate an ensemble of 3D structures consistent with the experimental data.
Conformational Analysis: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the secondary structure content of peptides in solution.
-
Sample Preparation: A purified peptide sample is dissolved in a suitable solvent (e.g., phosphate (B84403) buffer, trifluoroethanol) to a concentration of approximately 50-100 µM.
-
Data Acquisition: The CD spectrum is recorded in the far-UV region (typically 190-260 nm) using a spectropolarimeter.
-
Data Analysis: The resulting spectrum is analyzed to estimate the percentage of α-helix, β-sheet, β-turn, and random coil structures. Characteristic CD signals include:
-
α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
Random coil: A strong negative band around 200 nm.
-
Conformational Analysis: X-ray Crystallography
X-ray crystallography provides high-resolution structural information of molecules in the solid state.
-
Crystallization: The purified peptide is crystallized by slowly evaporating the solvent from a concentrated solution containing a precipitant.
-
Data Collection: A suitable crystal is mounted and exposed to an X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Determination: The diffraction data is processed to determine the electron density map of the molecule.
-
Model Building and Refinement: An atomic model of the peptide is built into the electron density map and refined to best fit the experimental data.
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: Experimental workflow for assessing conformational effects.
Caption: Conformational constraint by this compound.
Conclusion
The incorporation of this compound into peptides offers a promising avenue for the design of conformationally constrained molecules with potentially enhanced stability and biological activity. Based on the extensive data available for its structural analog, Aib, and other β-amino acids, it is predicted that this compound will be a potent inducer of helical and turn structures. Further experimental studies focusing specifically on peptides containing this compound are warranted to fully elucidate its unique conformational properties and unlock its potential in drug discovery and development.
References
Unlocking Therapeutic Potential: A Comparative Guide to the Biological Efficacy of 3-Amino-3-methylbutanoic Acid Derivatives
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents with enhanced efficacy and specificity is a constant endeavor. 3-Amino-3-methylbutanoic acid, a simple β-amino acid, has emerged as a versatile scaffold for the development of a diverse range of derivatives with significant biological activities. This guide provides an objective comparison of the biological efficacy of different classes of this compound derivatives, supported by available experimental data. We delve into their antimicrobial and anticancer properties, offering a comprehensive overview to inform future research and development in this promising area.
Antimicrobial Efficacy: A Battle Against Pathogens
Derivatives of this compound have demonstrated notable potential as antimicrobial agents, with various modifications to the core structure yielding compounds with activity against a spectrum of bacteria and fungi. The primary derivatives explored for this application include amides and hydrazides.
Comparative Antimicrobial Activity
The following table summarizes the minimum inhibitory concentrations (MIC) of selected this compound derivatives against various microbial strains. Lower MIC values indicate higher antimicrobial potency.
| Derivative Class | Compound | Target Microorganism | MIC (µg/mL) | Reference |
| Amide Derivatives | Phenyl amide of Salinomycin | Staphylococcus aureus (MRSA) | 2 | [1] |
| Amide with dioxygenated ring (Compound 19) | Escherichia coli | 1.56-3.13 | [2] | |
| Hydrazide-Hydrazone Derivatives | Isonicotinic acid hydrazide-hydrazone (Compound 15) | Staphylococcus aureus | 1.95-7.81 | [3] |
| 5-nitrofuran-2-carboxylic acid hydrazide-hydrazone | Staphylococcus epidermidis | 0.48-15.62 | [4] |
Key Observations:
-
Amide derivatives have shown significant promise, with some compounds exhibiting potent activity against multidrug-resistant bacteria like MRSA. The incorporation of bulky aromatic or heterocyclic moieties appears to be a favorable strategy for enhancing antibacterial efficacy.[1][2]
-
Hydrazide-hydrazone derivatives represent another important class of antimicrobials derived from this compound. Their broad spectrum of activity is a key advantage, with notable efficacy against both Gram-positive and Gram-negative bacteria.[3][4]
Anticancer Activity: Targeting Malignant Cells
The structural versatility of this compound has also been leveraged to develop novel anticancer agents. Thiazolidinone conjugates, in particular, have emerged as a promising class of compounds with potent cytotoxic effects against various cancer cell lines.
Comparative Anticancer Activity
The table below presents the half-maximal inhibitory concentration (IC50) values for a notable 4-thiazolidinone (B1220212) derivative of this compound against breast cancer cell lines. Lower IC50 values signify greater cytotoxic potency.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Thiazolidinone Conjugate | Les-3331 | MCF-7 (Breast Cancer) | 1.8 | [5] |
| Les-3331 | MDA-MB-231 (Breast Cancer) | 2.5 | [5] |
Mechanism of Action:
The anticancer activity of the 4-thiazolidinone derivative, Les-3331, is attributed to its ability to induce apoptosis in cancer cells.[5] This process is initiated through the intrinsic pathway, characterized by a decrease in the mitochondrial membrane potential. This disruption leads to the activation of caspase-9 and subsequently caspase-8, key executioner enzymes in the apoptotic cascade.[6] Furthermore, the compound has been shown to downregulate the expression of proteins involved in autophagy (LC3A, LC3B, and Beclin-1) and topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key assays used to determine the biological efficacy of the this compound derivatives discussed in this guide.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[7]
Procedure:
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[4]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.[4]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.[7]
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.[8]
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[7][8]
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][9]
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[10]
-
Compound Treatment: The cells are treated with various concentrations of the test compound and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: After the treatment period, MTT solution (typically 0.5 mg/mL) is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.[3][10]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).[9]
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[9] The absorbance is directly proportional to the number of viable cells.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the processes described, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Experimental workflow for determining the anticancer activity of this compound derivatives using the MTT assay.
Caption: Proposed intrinsic apoptosis signaling pathway induced by a 4-thiazolidinone derivative of this compound in breast cancer cells.
References
- 1. Synthesis and antimicrobial activity of amide derivatives of polyether antibiotic-salinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antibacterial Activities of Novel Amide Derivatives Bearing Dioxygenated Rings as Potential β-Ketoacyl-acyl Carrier Protein Synthase III (FabH) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 5. 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-{5-[(Z,2 Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Metabolic Stability of Peptides Incorporating 3-Amino-3-methylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is often hindered by their rapid degradation by endogenous proteases, leading to a short in vivo half-life. A leading strategy to overcome this challenge is the incorporation of non-proteinogenic amino acids, such as 3-Amino-3-methylbutanoic acid (Aib), also known as α-aminoisobutyric acid. This guide provides an objective comparison of the metabolic stability of Aib-containing peptides against native peptides and those with other common modifications, supported by experimental data.
The Stabilizing Power of this compound (Aib)
The enhanced metabolic stability conferred by Aib is primarily attributed to its unique structure. The presence of a gem-dimethyl group on the α-carbon sterically hinders the peptide backbone, restricting its conformational flexibility and favoring the formation of helical secondary structures.[1] This constrained conformation makes it difficult for proteolytic enzymes to recognize and bind to the peptide, thereby shielding the adjacent peptide bonds from cleavage.[1]
Quantitative Comparison of Metabolic Stability
The inclusion of Aib in a peptide sequence can dramatically increase its metabolic stability, as demonstrated in the following case study of Glucagon-Like Peptide-1 (GLP-1) analogues. Native GLP-1 is rapidly degraded in vivo, primarily by the enzyme Dipeptidyl Peptidase-4 (DPP-IV).
| Peptide/Analogue | Modification(s) | Half-life in Human Serum/Plasma | Key Findings |
| Native GLP-1 | None | ~1-2 minutes (in vivo)[1] | Rapidly degraded by DPP-IV.[1] |
| Native GLP-1 | None | ~3.5 hours (in vitro)[2] | Serves as a baseline for in vitro comparison. |
| Semaglutide | Aib at position 8, fatty acid modification | ~165 hours (in vivo)[3] | Aib substitution at the DPP-IV cleavage site and lipidation lead to a significant increase in half-life, allowing for once-weekly administration.[1][3] |
| G1 | Aib at position 8, fatty acid modification | ~40 hours (in vitro)[2] | Demonstrates a significant improvement in stability compared to the native peptide in vitro.[2] |
| Taspoglutide | Aib at positions 8 and 35 | ~13 hours (in human plasma, subcutaneous administration)[4] | Double Aib substitution provides substantial resistance to degradation.[4] |
| [Aib⁸]-GLP-1(7–36)-NH₂ | Aib at position 8 | Completely resistant to DPP-IV (in vitro)[4] | Highlights the direct protective effect of Aib against a key degrading enzyme.[4] |
While direct quantitative comparisons of Aib with other modifications on the same parent peptide are limited in publicly available literature, the following table provides a qualitative comparison based on established principles and findings from various studies.
| Modification Strategy | General Effect on Stability | Example |
| This compound (Aib) Substitution | High | The steric hindrance from the gem-dimethyl group provides significant protection against a broad range of proteases.[1] |
| D-Amino Acid Substitution | High | Proteases are stereospecific for L-amino acids, making peptides with D-amino acids resistant to cleavage.[5] |
| N-terminal Acetylation | Moderate to High | Blocks degradation by aminopeptidases. The effect is significant for peptides where N-terminal degradation is a primary metabolic pathway.[1] |
| Cyclization | High | The constrained cyclic structure can prevent proteases from accessing cleavage sites.[6] |
Experimental Protocols
Accurate assessment of peptide metabolic stability is crucial for drug development. Below are detailed methodologies for commonly employed in vitro stability assays.
In Vitro Plasma/Serum Stability Assay
This assay evaluates the stability of a peptide in a complex biological matrix containing a wide range of endogenous proteases.
Materials:
-
Test peptide stock solution
-
Human plasma or serum (freshly prepared or from a commercial source)
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or Acetonitrile (ACN)/Ethanol (EtOH) 1:1 v/v)[2]
-
Analytical instrument (RP-HPLC or LC-MS)
Procedure:
-
Incubation: Dilute the peptide stock solution in human plasma or serum to a final concentration (e.g., 10 µM).[2]
-
Incubate the mixture at 37°C with gentle agitation.[2]
-
Time-Course Sampling: At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the incubation mixture.[2]
-
Quenching: Immediately stop the enzymatic degradation by adding a quenching solution to the aliquot. This will precipitate the plasma proteins.[1]
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant using RP-HPLC or LC-MS to quantify the amount of remaining intact peptide.
-
Data Analysis: Plot the percentage of intact peptide remaining against time to determine the degradation profile and calculate the peptide's half-life (t₁/₂).
Protease Challenge Assay (e.g., with Trypsin)
This assay assesses the stability of a peptide against a specific protease.
Materials:
-
Test peptide stock solution
-
Protease stock solution (e.g., Trypsin) in an appropriate buffer (e.g., PBS, pH 7.4)[7]
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., 10% TFA)[7]
-
Analytical instrument (RP-HPLC)
Procedure:
-
Incubation: Prepare a reaction mixture containing the test peptide at a defined concentration (e.g., 1 mg/mL) and the protease (e.g., at a 1:100 enzyme-to-substrate ratio by weight) in the reaction buffer.[7]
-
Incubate the mixture at 37°C.[7]
-
Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[7]
-
Quenching: Immediately stop the enzymatic reaction by adding the quenching solution.[7]
-
Analysis: Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.[7]
-
Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the degradation rate and half-life.[7]
Visualizing the Impact of Aib
The following diagrams illustrate the mechanism of Aib-induced stability and a typical experimental workflow.
Caption: Aib's steric hindrance restricts protease access to the peptide backbone.
Caption: Workflow for determining peptide metabolic stability in vitro.
References
- 1. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation of Potent and Stable GLP-1 Analogues via ‘Serine Ligation’ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Glucagon-like Peptide-1 (GLP-1) Analogs: Recent Advances, New Possibilities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. In silico approaches for predicting the half-life of natural and modified peptides in blood - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 3-Amino-3-methylbutanoic Acid: A Review of Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3-Amino-3-methylbutanoic acid, a non-proteinogenic amino acid, is crucial in various fields of research, including drug development and metabolic studies. This guide provides a comparative overview of validated analytical methods applicable to its quantification in biological matrices. While specific validated methods for this compound are not extensively documented in publicly available literature, methodologies developed for structurally similar compounds, such as branched-chain amino acids (BCAAs), offer a robust starting point for method development and validation.
This document outlines and compares three principal analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The comparison focuses on key performance characteristics, supported by experimental data from studies on analogous compounds.
Comparison of Analytical Methods
The choice of an analytical method for quantifying this compound depends on the specific requirements of the study, including sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS methods, based on data from the analysis of similar amino acids.
| Parameter | HPLC-UV (Underivatized) | GC-MS (Derivatized) | LC-MS/MS (Underivatized) |
| Linearity (Range) | 5-400 µg/mL | 0.1–10.0 mg/100 g | 2–1500 µM |
| Limit of Detection (LOD) | High ng/mL to low µg/mL range | 0.01–0.07 mg/100 g | 0.60 µM |
| Limit of Quantification (LOQ) | High ng/mL to low µg/mL range | 0.02–0.20 mg/100 g | 2.0 µM |
| Accuracy (% Recovery) | 97.91-101.11% | Not explicitly stated, but method validated | 89-113%[1] |
| Precision (% RSD) | Intraday: 0.28-1.92%, Interday: <2%[2] | <20% | 4–10% |
| Sample Preparation | Simple, protein precipitation | Complex, requires derivatization | Simple, protein precipitation |
| Specificity | Lower, potential for interference | High, dependent on chromatography | Very high, based on mass transitions |
| Throughput | Moderate | Lower, due to derivatization | High |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and adapting analytical methods. Below are representative protocols for LC-MS/MS and GC-MS, which can be tailored for the quantification of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is adapted from a validated assay for branched-chain amino acids in human plasma and is suitable for high-throughput, sensitive, and selective quantification.
a. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 200 µL of methanol (B129727) containing a suitable internal standard (e.g., a stable isotope-labeled analog of this compound).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
b. Chromatographic Conditions
-
Column: A C18 or a mixed-mode column suitable for polar compounds (e.g., Intrada Amino Acid column).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution is typically used to separate the analyte from matrix components. The gradient can be optimized based on the retention of this compound.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40°C.
c. Mass Spectrometric Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: The precursor ion will be the protonated molecule [M+H]+ of this compound. The product ion will be a characteristic fragment generated by collision-induced dissociation. These transitions need to be optimized by direct infusion of a standard solution.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method requires derivatization to increase the volatility of the amino acid. Silylation is a common derivatization technique for amino acids.
a. Sample Preparation and Derivatization
-
Perform a protein precipitation step as described for the LC-MS/MS method.
-
Evaporate the supernatant to complete dryness.
-
Add 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS) and 50 µL of acetonitrile.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection.
b. GC Conditions
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: An initial temperature of around 100°C, held for a few minutes, followed by a temperature ramp to approximately 300°C. The program should be optimized for the separation of the derivatized analyte.
c. MS Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan. In SIM mode, characteristic ions of the derivatized this compound are monitored for enhanced sensitivity and selectivity.
Method Validation According to ICH Guidelines
For use in regulated environments such as drug development, analytical methods must be validated according to guidelines from the International Council for Harmonisation (ICH). Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizing the Analytical Workflows
The following diagrams illustrate the typical experimental workflows for the quantification of this compound using LC-MS/MS and GC-MS.
Caption: General workflow for LC-MS/MS quantification.
Caption: General workflow for GC-MS quantification.
References
- 1. Development and validation of a simple LC-MS/MS method for the simultaneous quantitative determination of trimethylamine-N-oxide and branched chain amino acids in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 3-Amino-3-methylbutanoic Acid Analogs as GABA Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of analogs of 3-Amino-3-methylbutanoic acid, primarily focusing on their interactions with γ-aminobutyric acid (GABA) receptors. Due to the limited availability of direct, quantitative SAR data for a systematic series of this compound analogs, this guide extrapolates key structural insights from closely related β-substituted GABA analogs, including clinically relevant compounds such as pregabalin (B1679071) and gabapentin (B195806).
Introduction
This compound is a β-amino acid derivative. Analogs of this structure are of significant interest in neuroscience and pharmacology due to their potential to modulate the activity of GABA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system (CNS).[1] Modulation of GABAergic neurotransmission is a key therapeutic strategy for a range of neurological and psychiatric disorders, including epilepsy, anxiety, neuropathic pain, and spasticity.[2][3] This guide will delve into the structural modifications of the this compound scaffold and their impact on biological activity at GABA receptors, supported by available experimental data and detailed methodologies.
Core Structure and Analogs
The fundamental scaffold of interest is this compound. The key structural features that are often modified in SAR studies of related β-amino acids include:
-
Substitution at the β-position (C3): The size, lipophilicity, and stereochemistry of substituents at this position are critical for activity and selectivity.
-
Modifications of the carboxylic acid and amino groups: Alterations to these functional groups can influence binding affinity and pharmacokinetic properties.
-
Conformational restriction: Introducing cyclic constraints can lock the molecule into a specific conformation, potentially enhancing binding to the receptor.
Structure-Activity Relationship at GABA Receptors
Key Findings from Related Analogs:
-
β-Substitution: The introduction of alkyl or aryl substituents at the β-position of the GABA backbone can significantly enhance lipophilicity, a crucial factor for crossing the blood-brain barrier.[5]
-
For instance, pregabalin, which features an isobutyl group at the β-position, exhibits greater potency in preclinical models of pain and epilepsy compared to gabapentin.[2]
-
The stereochemistry at the β-position is often crucial for biological activity. For example, the (S)-enantiomer of pregabalin is the active form, while the (R)-enantiomers of baclofen (B1667701) and phenibut are considerably more active than their (S)-counterparts.[5]
-
-
Quaternary Carbon at β-position: The presence of a gem-dimethyl group at the β-position, as in this compound, can influence the molecule's conformation and interaction with the receptor binding pocket.
-
GABA Receptor Subtype Selectivity: Modifications to the core structure can lead to selectivity for different GABA receptor subtypes (GABA-A, GABA-B) or associated proteins like the α2δ subunit of voltage-gated calcium channels, which is the target of gabapentin and pregabalin.[6]
Quantitative Data on Related β-Amino Acid Analogs
The following table summarizes the biological activity of some relevant β-substituted GABA analogs to illustrate the structure-activity relationships.
| Compound | Structure | Target | Biological Activity (IC50/Ki/EC50) | Reference |
| Pregabalin | (S)-3-(aminomethyl)-5-methylhexanoic acid | α2δ subunit of VGCC | Ki = 32 nM for [³H]gabapentin binding | [6] |
| Gabapentin | 1-(aminomethyl)cyclohexaneacetic acid | α2δ subunit of VGCC | Ki = 140 nM for [³H]gabapentin binding | [6] |
| Baclofen | (R)-4-amino-3-(4-chlorophenyl)butanoic acid | GABA-B Receptor | Agonist | [5] |
| Phenibut | (R)-4-amino-3-phenylbutanoic acid | GABA-B Receptor | Agonist | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activity of this compound analogs.
GABA-A Receptor Binding Assay
This assay determines the affinity of a test compound for the GABA-A receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Radioligand: [³H]muscimol or [³H]gabazine
-
Non-specific binding control: Unlabeled GABA
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Receptor source: Rat brain cortical membranes
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain cortex in ice-cold sucrose (B13894) buffer. Centrifuge the homogenate and wash the resulting pellet multiple times with assay buffer to remove endogenous GABA.
-
Binding Reaction: In triplicate, incubate the prepared membranes with the radioligand and varying concentrations of the test compound. Include tubes for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled GABA).
-
Incubation: Incubate the reaction mixtures at 4°C for a specified time (e.g., 60 minutes).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Electrophysiological Recording on GABA-A Receptors
This functional assay measures the effect of a test compound on the activity of GABA-A receptors, typically expressed in Xenopus oocytes or mammalian cell lines.
Materials:
-
Expression system: Xenopus laevis oocytes or a suitable mammalian cell line (e.g., HEK293) expressing the desired GABA-A receptor subunits.
-
Recording equipment: Two-electrode voltage-clamp or patch-clamp amplifier, microelectrodes, and data acquisition system.
-
Solutions: Recording solution (e.g., Ringer's solution for oocytes), GABA solution, and solutions of the test compound at various concentrations.
Procedure:
-
Cell Preparation: Prepare and maintain the expression system according to standard protocols.
-
Recording Setup: Place the cell in a recording chamber and perfuse with the recording solution. For two-electrode voltage-clamp in oocytes, impale the oocyte with two microelectrodes filled with KCl. For patch-clamp, form a high-resistance seal between the patch pipette and the cell membrane.
-
Voltage Clamp: Clamp the membrane potential at a holding potential of -60 mV to -80 mV.
-
GABA Application: Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current response.
-
Compound Application: Co-apply the test compound with GABA at various concentrations and record the resulting current.
-
Data Analysis: Measure the peak amplitude of the GABA-evoked current in the absence and presence of the test compound. Plot the potentiation or inhibition of the GABA response as a function of the test compound concentration to determine the EC50 (for agonists/potentiators) or IC50 (for antagonists/inhibitors).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of GABA receptors and a typical experimental workflow for evaluating novel analogs.
References
- 1. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational approaches for the design of various GABA modulators and their clinical progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-alkyl GABA and 3-alkylglutamic acid analogues: two new classes of anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Amino-3-methylbutanoic Acid: A Comprehensive Guide for Laboratory Professionals
For immediate reference, the primary disposal method for 3-Amino-3-methylbutanoic acid is to contact a licensed professional waste disposal service.[1] This guide provides supplementary information to ensure safe handling and compliance with general laboratory waste management principles.
This document outlines the essential procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations. Researchers, scientists, and drug development professionals should consult their institution's specific waste management policies and the chemical's Safety Data Sheet (SDS) before proceeding.
Pre-Disposal and Handling
Before beginning any disposal process, it is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] All handling of this compound waste should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[3]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation :
-
Clearly label a dedicated waste container for this compound with its full chemical name. Do not use abbreviations.[3]
-
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[4]
-
Keep this waste stream separate from other chemical waste to prevent inadvertent reactions.[3][5] Incompatible materials include strong oxidizing agents.[2]
-
-
Container Management :
-
Disposal of Contaminated Materials :
-
Any materials, such as filter paper, gloves, or weighing boats, that are contaminated with this compound should be placed in the designated solid waste container.
-
Contaminated packaging should be disposed of as unused product.[1] For "empty" containers, triple rinsing with a suitable solvent may be required by local regulations; the rinsate must be collected and treated as hazardous waste.[5]
-
-
Final Disposal :
-
The primary and recommended method of disposal is through a licensed professional waste disposal service.[1] Your institution's Environmental Health and Safety (EHS) office will coordinate the pickup and disposal.
-
This substance is not classified as dangerous goods for transport (DOT, IMDG, IATA), which simplifies handling for the disposal service.[1]
-
Quantitative Data Summary
| Parameter | Guideline | Source |
| pH Range for Aqueous Waste | General guidance suggests a pH between 5.5 and 10.5 for drain disposal of non-hazardous, dilute acids and bases. However, drain disposal of this chemical is not recommended. | [7] |
| Satellite Accumulation Area Limit | A maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste may be stored. | |
| Small Quantity Disposal | For some chemicals, drain disposal of a few hundred grams or milliliters per day is permissible if approved. This is not advised for this compound. |
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
This guide is intended for informational purposes and should be used in conjunction with your institution's specific safety and disposal protocols. Always prioritize safety and environmental responsibility in the laboratory.
References
- 1. capotchem.cn [capotchem.cn]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C5H11NO2 | CID 2760933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Essential Safety and Operational Guide for Handling 3-Amino-3-methylbutanoic Acid
This guide provides crucial safety and logistical information for the handling, use, and disposal of 3-Amino-3-methylbutanoic acid, a key intermediate in organic synthesis and pharmaceutical product manufacturing.[1] Adherence to these guidelines is essential for ensuring laboratory safety, operational integrity, and the well-being of all personnel.
Immediate Safety and Handling Precautions
This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE.
| Protection Type | Specific Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[3][4][5] A face shield may be required for operations with a higher risk of splashing.[4][5][6] | To prevent eye contact with the chemical powder or solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[6][7] | To prevent skin contact. Gloves should be inspected for integrity before each use and changed immediately if contaminated.[7] |
| Body Protection | A knee-length laboratory coat or chemical-resistant apron must be worn.[6][7] | To protect against skin contact and contamination of personal clothing.[5] |
| Respiratory Protection | For nuisance exposures, a particle respirator (type P95 US or P1 EU EN 143) is recommended. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[8] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7] | To prevent the inhalation of dust or vapors.[5] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the stability of the chemical and preventing accidental exposure.
Handling:
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust or vapors.[7][8]
-
Avoid the formation of dust when handling the solid form.[8]
-
Use personal protective equipment as outlined in the table above.[8]
-
Avoid contact with skin and eyes.[8]
-
Wash hands thoroughly after handling.[5]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]
-
Protect from direct sunlight.[3]
-
Store away from incompatible materials, such as strong oxidizing agents.[3]
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[5]
Step-by-Step Disposal Guidance:
-
Waste Collection: Collect waste in a designated, properly labeled, and sealed container.[5] The container should be leak-proof and chemically compatible (glass or polyethylene (B3416737) are generally suitable).[7]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[7] Include the date of initial waste accumulation.[7]
-
Segregation: Do not mix this waste with incompatible materials. It is best practice to collect different chemical waste streams in separate containers.[7]
-
Storage: Store the waste container in a designated hazardous waste accumulation area.[5] This area should be well-ventilated and secure.[7]
-
Disposal: Contact a licensed professional waste disposal service to arrange for the disposal of the material.[8] Offer surplus and non-recyclable solutions to a licensed disposal company.[8] Contaminated packaging should be disposed of as unused product.[8]
Experimental Protocol: Weighing and Dissolving a Solid Sample
This protocol outlines the necessary steps for safely weighing and dissolving a solid sample of this compound.
-
Preparation:
-
Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Don all required personal protective equipment (lab coat, gloves, and safety goggles).
-
Prepare all necessary equipment (e.g., analytical balance, weigh paper or boat, spatula, beaker, solvent, stir bar).
-
-
Weighing:
-
Tare the analytical balance with the weigh paper or boat on the pan.
-
Carefully transfer the desired amount of this compound from the stock container to the weigh paper or boat using a clean spatula. Avoid creating dust.
-
Record the exact weight of the solid.
-
-
Dissolving:
-
Place a stir bar in the beaker that will be used for dissolution.
-
Carefully transfer the weighed solid into the beaker.
-
Add the desired solvent to the beaker.
-
Place the beaker on a stir plate and begin stirring until the solid is completely dissolved.
-
-
Cleanup:
-
Clean the spatula and any other contaminated utensils.
-
Dispose of the used weigh paper or boat in the designated solid hazardous waste container.
-
Wipe down the work area in the fume hood.
-
Remove and properly dispose of gloves.
-
Wash hands thoroughly.
-
Emergency Procedures: Chemical Spill Workflow
In the event of a spill, a calm and methodical response is crucial to mitigate the hazard. The following diagram illustrates the logical workflow for handling a chemical spill.
Caption: Workflow for handling a chemical spill.
References
- 1. This compound - Protheragen [protheragen.ai]
- 2. This compound | C5H11NO2 | CID 2760933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. capotchem.cn [capotchem.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
